molecular formula C25H21N5O2S B4054192 SR94

SR94

Número de catálogo: B4054192
Peso molecular: 455.5 g/mol
Clave InChI: ACQJWOPKOGJTNX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a synthetic small molecule that incorporates the [1,2,4]triazino[5,6-b]indole scaffold, a heterocyclic framework of significant interest in medicinal chemistry . This specific structural class has been the subject of research due to its demonstrated potential in various biological contexts. Compounds based on the [1,2,4]triazino[5,6-b]indole core have been investigated as inhibitors of sirtuin enzymes (SIRT1), which are NAD+-dependent protein deacetylases involved in critical cellular processes such as gene silencing, metabolism, and aging . Inhibition of sirtuins can lead to increased acetylation of target proteins like p53 and α-tubulin, subsequently inducing cell cycle arrest, promoting senescence, and triggering apoptosis in cancer cells . For instance, a related compound, Inauzhin (10-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanoyl]-10H-phenothiazine), has been shown to inhibit SIRT1, leading to p53 acetylation and the suppression of tumor growth in xenograft models . Furthermore, novel derivatives sharing this core structure have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv, with some exhibiting promising minimum inhibitory concentrations (MICs) . Additional studies on similar molecular hybrids have also explored their potential as antiproliferative agents, inducing apoptosis in cancer cell lines . Researchers may utilize this compound as a key intermediate or probe to further explore these mechanisms of action, to develop new therapeutic leads for diseases such as cancer and tuberculosis, and to study structure-activity relationships within this pharmacologically relevant chemical class. This product is intended for laboratory research purposes only. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects . Researchers should refer to the Safety Data Sheet (SDS) and adhere to all recommended safety protocols.

Propiedades

IUPAC Name

2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S/c1-32-21-14-8-6-12-19(21)26-22(31)16-33-25-27-24-23(28-29-25)18-11-5-7-13-20(18)30(24)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQJWOPKOGJTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SR9009

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9009, also known as Stenabolic, is a synthetic small molecule widely recognized as a potent agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical components of the core molecular clock, linking circadian rhythms to the transcriptional regulation of metabolic and inflammatory pathways. By activating REV-ERB, SR9009 enhances their inherent transcriptional repressor function, profoundly impacting the expression of genes involved in lipid and glucose metabolism, inflammation, and circadian behavior. However, emerging evidence reveals that SR9009 can also elicit biological effects through REV-ERB-independent pathways, including the activation of the NRF2 antioxidant response. This guide provides a comprehensive technical overview of the established and proposed mechanisms of action of SR9009, presents key quantitative data, details common experimental protocols, and discusses the critical aspect of its target specificity.

Core Mechanism of Action: Agonism of REV-ERB Nuclear Receptors

The primary and most well-characterized mechanism of action for SR9009 is its function as a synthetic agonist for REV-ERBα and REV-ERBβ.[1]

Binding and Activation of REV-ERB

SR9009 binds directly to the ligand-binding domain of REV-ERBα and REV-ERBβ. This interaction stabilizes the receptor in a conformation that enhances its ability to recruit co-repressor complexes.[2] Unlike most nuclear receptors, REV-ERBs lack a canonical activation function 2 (AF2) domain, meaning they function exclusively as transcriptional repressors.[3][4] The binding of an agonist like SR9009 potentiates this repressive activity.

Recruitment of Co-repressor Complex

Upon agonist binding, REV-ERB actively recruits a multi-protein co-repressor complex, principally composed of Nuclear Receptor Co-repressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3).[3][4][5][6] This REV-ERB/NCoR/HDAC3 complex is the functional unit that mediates gene silencing.[4]

Transcriptional Repression of Target Genes

The REV-ERB-led co-repressor complex binds to specific DNA sequences known as REV-ERB Response Elements (ROREs) in the promoter regions of its target genes.[4] The HDAC3 component then catalyzes the deacetylation of histone proteins in the surrounding chromatin, leading to a more compact chromatin structure that is inaccessible to the transcriptional machinery, thereby repressing gene expression.[4][6]

A primary target of REV-ERB-mediated repression is the Bmal1 gene, a master regulator and positive driver of the circadian clock.[3][7][8] By suppressing Bmal1 transcription, SR9009 directly modulates the core clock, leading to significant alterations in circadian behavior and the rhythmic expression of numerous clock-controlled genes.[1][2]

Quantitative Pharmacodynamics of SR9009

The potency and binding affinity of SR9009 for REV-ERB receptors have been quantified through various biochemical and cell-based assays. The terms EC50, IC50, and Kd are used to describe these properties.[9][10]

  • EC50 (Half-maximal Effective Concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response.[10]

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to inhibit a biological process or response by 50%.[9][10]

  • Kd (Dissociation Constant): Measures the binding affinity between a ligand and its target; a lower Kd indicates a tighter binding interaction.[10]

ParameterTargetValue (nM)Assay TypeReference(s)
EC50 REV-ERBα/β710Not Specified
IC50 REV-ERBα670Gal4-REV-ERBα Luciferase Reporter (HEK293 cells)[2]
IC50 REV-ERBβ800Gal4-REV-ERBβ Luciferase Reporter (HEK293 cells)[2]
IC50 REV-ERBα710Bmal1 Promoter Luciferase Reporter (HEK293 cells)[1][2]
Kd REV-ERBα800Circular Dichroism Analysis (Direct Binding)[2]

Signaling Pathways and Logical Frameworks

SR9009_REV_ERB_Pathway SR9009 SR9009 REVERB REVERB SR9009->REVERB Binds & Activates NCoR_HDAC3 NCoR_HDAC3 REVERB->NCoR_HDAC3 Recruits RORE RORE REVERB->RORE Binds to TargetGenes TargetGenes RORE->TargetGenes Repression Repression RORE->Repression Clock Clock Repression->Clock Metabolism Metabolism Repression->Metabolism

Alternative Mechanisms and Specificity Considerations

While SR9009 is a valuable tool to probe REV-ERB function, accumulating evidence indicates that not all of its biological effects can be attributed to these receptors. This is a critical consideration for drug development and data interpretation.

REV-ERB-Independent Effects

Studies using conditional double-knockout (DKO) mouse models, where both Rev-erbα and Rev-erbβ are deleted, have been instrumental. In hepatocytes and embryonic stem cells lacking both REV-ERBs, SR9009 was still found to decrease cell viability, alter cellular metabolism, and change gene transcription.[11][12][13] Similarly, the cardioprotective effects of SR9009 after pressure overload were maintained in cardiac-specific REV-ERB DKO mice, strongly suggesting a REV-ERB-independent mechanism in that context.[14]

Specificity_Logic cluster_exp Experimental Setup cluster_obs Observation cluster_conc Conclusion SR9009 SR9009 Treatment WT Wild-Type (WT) (REV-ERBα/β Present) SR9009->WT DKO REV-ERB DKO (REV-ERBα/β Absent) SR9009->DKO Effect_WT Biological Effect Observed WT->Effect_WT Effect_DKO Biological Effect Observed? DKO->Effect_DKO Dependent Effect is REV-ERB Dependent Effect_DKO->Dependent No Independent Effect is REV-ERB Independent Effect_DKO->Independent Yes

NRF2 Pathway Activation

An alternative mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[3][15] NRF2 is a master regulator of the antioxidant response, controlling the expression of cytoprotective genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3] Studies have shown that SR9009 can increase the expression and nuclear translocation of NRF2, leading to a reduction in reactive oxygen species (ROS) and protection against oxidative stress-induced damage, such as in cerebral ischemia.[3][15][16][17] This effect may be responsible for some of the anti-inflammatory and cytoprotective properties previously attributed solely to REV-ERB activation.[3][16]

Key Experimental Protocols

The elucidation of SR9009's mechanism of action relies on a suite of standardized molecular and in vivo techniques.

Luciferase Reporter Assay for Functional Potency

This cell-based assay is used to quantify the ability of SR9009 to enhance REV-ERB-mediated transcriptional repression.[2][18]

  • Principle: A reporter plasmid is constructed containing the firefly luciferase gene under the control of a promoter with REV-ERB binding sites (e.g., the Bmal1 promoter). A second reporter, often Renilla luciferase driven by a constitutive promoter, is co-transfected to normalize for transfection efficiency.[18][19]

  • Methodology:

    • Cell Culture & Transfection: HEK293 or other suitable cells are cultured in 96-well plates. Cells are co-transfected with a REV-ERBα or REV-ERBβ expression plasmid, the firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid.[2][20]

    • Compound Treatment: After 24 hours, cells are treated with a range of SR9009 concentrations or a vehicle control (e.g., DMSO).

    • Cell Lysis: After a defined incubation period (e.g., 24 hours), the culture medium is removed, and cells are lysed using a specialized lysis buffer.[21][22]

    • Luminescence Measurement: The cell lysate is transferred to an opaque microplate. A luminometer equipped with injectors first adds the firefly luciferase substrate and measures the resulting luminescence. Subsequently, a quenching reagent and the Renilla substrate are added, and the second luminescence signal is measured.[18][21]

    • Data Analysis: The firefly luminescence is normalized to the Renilla luminescence for each well. The data are plotted as normalized luminescence versus log[SR9009 concentration], and a dose-response curve is fitted to calculate the IC50 value.[23][24]

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure changes in the mRNA levels of REV-ERB target genes following SR9009 treatment in vitro or in vivo.[2][3]

  • Principle: This technique amplifies and quantifies specific DNA sequences in real-time. By first reverse-transcribing mRNA into cDNA, it can accurately measure the expression levels of target genes.

  • Methodology:

    • Sample Collection: Tissues (e.g., liver, hypothalamus) are harvested from animals treated with SR9009 or vehicle and immediately flash-frozen or placed in an RNA stabilization solution.[2] For in vitro studies, cultured cells are lysed directly.

    • RNA Extraction: Total RNA is isolated from the samples using a column-based kit or a phenol-chloroform extraction method. RNA quality and quantity are assessed via spectrophotometry.

    • cDNA Synthesis: A defined amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qPCR Reaction: The qPCR reaction is prepared by mixing the cDNA template, gene-specific primers (e.g., for Bmal1, Per2, Srebf1), and a qPCR master mix containing DNA polymerase and a fluorescent dye (e.g., SYBR Green).[13]

    • Data Analysis: The amplification data is used to determine the cycle threshold (Ct) for each gene. The expression of target genes is normalized to the expression of a stable housekeeping gene (e.g., Cyclophilin, 36B4) using the ΔΔCt method to calculate the fold change in expression relative to the vehicle-treated control group.[2][13]

In Vivo Metabolic Studies in Mice

These studies assess the physiological impact of SR9009 on metabolism, body composition, and circadian behavior.[2][7]

  • Principle: To model human metabolic diseases, diet-induced obese (DIO) mice or genetic models (e.g., ob/ob mice) are often used. The effects of chronic SR9009 administration on key metabolic parameters are monitored over time.[2]

  • Methodology:

    • Animal Model: C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and insulin (B600854) resistance.

    • Compound Formulation & Administration: SR9009 is dissolved in a vehicle suitable for injection (e.g., 5% DMSO, 10% Cremophor EL, 85% PBS). Mice are treated via intraperitoneal (i.p.) injection, typically once or twice daily at a dose of 50-100 mg/kg.[3][14]

    • Metabolic Phenotyping:

      • Body Weight and Composition: Body weight is monitored regularly. Fat mass and lean mass are measured using techniques like DEXA or NMR.

      • Blood Parameters: Blood is collected at the end of the study to measure plasma levels of triglycerides, total cholesterol, glucose, and insulin.

      • Energy Expenditure: Mice are placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and locomotor activity over a 24-hour cycle.[2]

InVivo_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_analysis Analysis Model 1. Animal Model Selection (e.g., Diet-Induced Obese Mice) Groups 2. Randomize into Groups (Vehicle vs. SR9009) Model->Groups Admin 3. Chronic Administration (e.g., 100 mg/kg IP daily) Groups->Admin Monitor 4. Monitor Body Weight & Food Intake Admin->Monitor Metabolic 5. Metabolic Phenotyping (Metabolic Cages, Blood Analysis) Monitor->Metabolic Harvest 6. Tissue Harvesting (Liver, Muscle, Adipose) Metabolic->Harvest Molecular 7. Molecular Analysis (qPCR, Western Blot) Harvest->Molecular Conclusion 8. Data Interpretation Molecular->Conclusion

Conclusion

The primary mechanism of action of SR9009 is the agonism of the nuclear receptors REV-ERBα and REV-ERBβ, leading to enhanced transcriptional repression of key genes in the circadian clock and metabolic networks. This activity accounts for its profound effects on circadian rhythm, energy expenditure, and inflammation. However, for the scientific and drug development community, it is imperative to acknowledge the compelling evidence for REV-ERB-independent effects, potentially mediated by the NRF2 pathway or other undiscovered targets. The use of appropriate genetic knockout models is essential to accurately attribute the physiological effects of SR9009 and to validate REV-ERB as a therapeutic target. Future research must focus on dissecting these parallel mechanisms to fully understand the compound's pharmacological profile and to develop more specific second-generation modulators for clinical applications.

References

The Synthetic REV-ERB Agonist SR9009: A Technical Guide to its Role in Circadian Rhythm Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate machinery of the circadian clock governs a vast array of physiological and behavioral processes, aligning them with the 24-hour light-dark cycle. At the core of this internal timekeeping mechanism lies a network of transcriptional-translational feedback loops involving a set of core clock genes. The nuclear receptors REV-ERBα and REV-ERBβ are key transcriptional repressors within this network, playing a pivotal role in maintaining the robustness and timing of circadian rhythms. SR9009, a synthetic small molecule, has emerged as a potent and specific agonist of REV-ERBα and REV-ERBβ. By pharmacologically activating these receptors, SR9009 provides a powerful tool to dissect the functions of REV-ERB in circadian biology and offers therapeutic potential for treating disorders associated with circadian disruption, such as sleep disorders and metabolic diseases.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of SR9009, its effects on the core circadian clock, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Targeting the Core Clock Machinery

SR9009 exerts its effects by directly binding to the ligand-binding domain of the REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ).[2] This binding event enhances the recruitment of co-repressor complexes, including nuclear receptor co-repressor 1 (NCoR1) and histone deacetylase 3 (HDAC3), to the REV-ERB response elements (RevREs) located in the promoter regions of its target genes.[4][5] The primary targets of REV-ERB repression within the core circadian clock are the key positive regulators, Bmal1 (Brain and Muscle ARNT-Like 1) and Clock (Circadian Locomotor Output Cycles Kaput).[2][4][5] By repressing the transcription of Bmal1 and Clock, SR9009 effectively modulates the amplitude and phase of the circadian oscillator.

The following diagram illustrates the core circadian feedback loop and the point of intervention by SR9009.

SR9009_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1_CLOCK BMAL1/CLOCK Heterodimer Per_Cry_genes Per/Cry Genes BMAL1_CLOCK->Per_Cry_genes + Rev_erb_gene Rev-erbα/β Gene BMAL1_CLOCK->Rev_erb_gene + PER_CRY PER/CRY Complex PER_CRY->BMAL1_CLOCK - REV_ERB REV-ERBα/β Bmal1_gene Bmal1 Gene REV_ERB->Bmal1_gene - SR9009 SR9009 SR9009->REV_ERB Bmal1_gene->BMAL1_CLOCK Transcription & Translation Per_Cry_genes->PER_CRY Transcription & Translation Rev_erb_gene->REV_ERB Transcription & Translation PER_CRY_cyto PER/CRY PER_CRY_cyto->PER_CRY

Figure 1: SR9009's mechanism of action on the core circadian clock.

Quantitative Effects of SR9009 on Gene Expression and Physiology

Numerous studies have quantified the impact of SR9009 on the expression of core clock genes and downstream physiological parameters. The following tables summarize key findings from in vivo and in vitro experiments.

Table 1: In Vivo Effects of SR9009 on Core Clock Gene Expression in the Mouse Hypothalamus
GeneTreatment ConditionFold Change vs. VehicleTime Point of MeasurementReference
Per2Single dose of SR9011 (similar to SR9009) at CT0 in D:DEnhanced amplitude-[2]
Cry2Single dose of SR9011 at CT0 in D:DSuppressed-[2]
Bmal1Single dose of SR9011 at CT0 in D:DPhase shift (left)-[2]
Npas2Single dose of SR9011 at CT0 in D:DEliminated circadian pattern-[2]
ClockSingle dose of SR9011 at CT0 in D:DEnhanced amplitude, altered phase-[2]
Rev-erbαSingle dose of SR9011 at CT0 in D:DCompletely suppressed circadian pattern-[2]
Bmal1SR9009 (50 mg/kg, i.p.) for 3 days at ZT6Markedly decreased mRNA24h after sham-surgery[4][5]
ClockSR9009 (50 mg/kg, i.p.) for 3 days at ZT6Markedly decreased mRNA24h after sham-surgery[4][5]
Rev-erbαSR9009 in ischemic cortexRestored expression24h after MCAO[4][5]
Bmal1SR9009 in ischemic cortexRestored expression24h after MCAO[4][5]
ClockSR9009 in ischemic cortexRestored expression24h after MCAO[4][5]
Per1SR9009 in ischemic cortexRestored expression24h after MCAO[4][5]
Bmal1Low-dose SR9009 (10 mg/kg) in constant lightSuppressed expression in WAT-[6]
Rev-erbαLow-dose SR9009 (10 mg/kg) in constant lightRestored expression in WAT & BAT-[6]
Rev-erbβLow-dose SR9009 (10 mg/kg) in constant lightRestored expression in WAT & BAT-[6]

D:D: constant dark; CT: circadian time; ZT: zeitgeber time; WAT: white adipose tissue; BAT: brown adipose tissue; MCAO: middle cerebral artery occlusion.

Table 2: In Vivo Effects of SR9009 on Circadian Behavior and Physiology in Mice
ParameterTreatment ConditionEffectReference
Locomotor ActivitySingle dose of SR9009 at CT6 in D:DLoss of locomotor activity during the subsequent subjective dark phase[2]
Locomotor ActivitySingle dose of SR9009 in L:D1-3 hour delay in the onset of nocturnal activity[2]
WakefulnessAcute administration of SR9009 (100mg/kg) at ZT6Increased wakefulness[1][7]
Slow-Wave Sleep (SWS)Acute administration of SR9009 (100mg/kg) at ZT6Decreased SWS[1][7]
REM SleepAcute administration of SR9009 (100mg/kg) at ZT6Decreased REM sleep[1][7]
Body WeightChronic administration of SR9011Decreased due to reduced fat mass[2]
Energy ExpenditureChronic administration of SR9011Increased[8]

L:D: light-dark cycle.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of SR9009 on circadian rhythm.

In Vivo Administration of SR9009 in Mice

This protocol describes the typical procedure for administering SR9009 to mice to study its effects on circadian behavior and gene expression.

in_vivo_protocol cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis formulation SR9009 Formulation (e.g., in DMSO/Cremophor EL/PBS) injection Intraperitoneal (i.p.) Injection (e.g., 50-100 mg/kg) at specific ZT or CT formulation->injection mice Acclimatize Mice (e.g., C57BL/6J) to L:D cycle mice->injection behavior Monitor Locomotor Activity (Running wheels) injection->behavior eeg EEG/EMG Recordings (Sleep-wake analysis) injection->eeg tissue Tissue Collection (e.g., Hypothalamus, Liver) at different time points injection->tissue gene_expression Gene Expression Analysis (qPCR, Western Blot) tissue->gene_expression

Figure 2: General workflow for in vivo SR9009 studies in mice.

Detailed Methodology:

  • SR9009 Formulation: SR9009 is typically dissolved in a vehicle solution suitable for intraperitoneal (i.p.) injection, such as a mixture of DMSO, Cremophor EL, and PBS.[9][10] The final concentration is adjusted to deliver the desired dose (e.g., 10-100 mg/kg) in a manageable injection volume.

  • Animal Acclimatization: Male C57BL/6J mice are commonly used and are housed under a standard 12:12 hour light-dark (L:D) cycle for at least one week to entrain their circadian rhythms.[2] For experiments in constant darkness (D:D), mice are transferred from the L:D cycle.

  • Administration: SR9009 or vehicle is administered via i.p. injection at a specific Zeitgeber Time (ZT) or Circadian Time (CT) to target specific phases of the circadian cycle.[1][2][4][5] For example, injections at ZT6 often coincide with the peak expression of Rev-erbα.[1][7]

  • Behavioral Monitoring: Locomotor activity is continuously monitored using running wheels to assess changes in circadian period, phase, and amplitude.[2]

  • Sleep Analysis: For sleep studies, mice are implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recordings to score wakefulness, slow-wave sleep (SWS), and REM sleep.[1][7]

  • Tissue Collection and Gene Expression Analysis: At designated time points after injection, tissues such as the hypothalamus, liver, and adipose tissue are collected.[2][4][5][6] Total RNA is extracted for quantitative real-time PCR (qPCR) to measure the mRNA levels of core clock genes and other target genes.[4][5][11] Protein lysates are prepared for Western blot analysis to determine the protein levels of circadian clock components.[4][5]

In Vitro Luciferase Reporter Assays

Luciferase reporter assays are a powerful in vitro tool to monitor the real-time dynamics of circadian gene expression in cultured cells.[12][13][14][15][16]

luciferase_assay cluster_construct Reporter Construct Generation cluster_transfection Cell Culture and Transfection cluster_treatment Treatment and Measurement cluster_analysis Data Analysis promoter Promoter of a clock gene (e.g., Bmal1, Per2) vector Expression Vector promoter->vector luciferase Luciferase gene (luc) luciferase->vector transfect Transfect cells with the reporter construct vector->transfect cells Culture cells (e.g., HEK293, U2OS) cells->transfect synchronize Synchronize cell rhythms (e.g., serum shock) transfect->synchronize treat Treat cells with SR9009 or vehicle synchronize->treat measure Measure bioluminescence continuously over several days treat->measure analyze Analyze rhythm parameters (period, phase, amplitude) measure->analyze

Figure 3: Workflow for luciferase reporter assays to study circadian rhythms.

Detailed Methodology:

  • Reporter Construct: A reporter plasmid is constructed by cloning the promoter region of a core clock gene (e.g., Bmal1 or Per2) upstream of a luciferase reporter gene.[2][14] This allows the transcriptional activity of the clock gene promoter to be monitored by measuring light output.

  • Cell Culture and Transfection: A suitable cell line, such as human embryonic kidney (HEK293) cells or human osteosarcoma (U2OS) cells, is cultured.[2][13] The cells are then transfected with the luciferase reporter construct. For stable reporter lines, cells are selected for stable integration of the construct.[13]

  • Synchronization and Treatment: To synchronize the circadian clocks of the cell population, a stimulus such as a brief exposure to high serum concentration ("serum shock") is applied.[13] After synchronization, the cells are treated with SR9009 or a vehicle control.

  • Bioluminescence Recording: The cells are placed in a luminometer, and bioluminescence is measured continuously at regular intervals (e.g., every 10-30 minutes) for several days.[12][13]

  • Data Analysis: The resulting time-series data is analyzed using specialized software to determine the period, phase, and amplitude of the circadian oscillations.[12] This allows for a quantitative assessment of how SR9009 affects the cellular clock.

Signaling Pathways and Logical Relationships

The regulatory network of the circadian clock is complex, involving multiple interconnected feedback loops. SR9009's activation of REV-ERB introduces a specific perturbation to this system.

signaling_pathway cluster_core_loop Core Positive Loop cluster_negative_loop1 Primary Negative Loop cluster_negative_loop2 Secondary Negative Loop cluster_output Circadian Output BMAL1_CLOCK BMAL1/CLOCK PER_CRY PER/CRY BMAL1_CLOCK->PER_CRY Activates REV_ERB REV-ERBα/β BMAL1_CLOCK->REV_ERB Activates Metabolism Metabolism BMAL1_CLOCK->Metabolism Sleep_Wake Sleep-Wake Cycle BMAL1_CLOCK->Sleep_Wake Other_Physiology Other Physiological Processes BMAL1_CLOCK->Other_Physiology PER_CRY->BMAL1_CLOCK Inhibits REV_ERB->BMAL1_CLOCK Inhibits SR9009 SR9009 SR9009->REV_ERB Potentiates

Figure 4: Signaling pathways and logical relationships in SR9009's regulation of circadian rhythm.

This diagram illustrates that SR9009 enhances the inhibitory action of the secondary negative feedback loop (mediated by REV-ERB) on the core positive loop (BMAL1/CLOCK). This, in turn, affects the primary negative feedback loop (PER/CRY) and the downstream circadian output pathways that regulate metabolism, the sleep-wake cycle, and other physiological processes.

Conclusion and Future Directions

SR9009 is a valuable chemical probe for studying the role of REV-ERBα and REV-ERBβ in the regulation of circadian rhythm and metabolism. Its ability to potently and specifically activate these nuclear receptors has provided significant insights into the functioning of the core molecular clock. The data clearly demonstrate that pharmacological activation of REV-ERB can modulate the expression of core clock genes, alter circadian behavior, and impact metabolic homeostasis.

However, it is important to note that some studies have suggested that SR9009 may have off-target, REV-ERB-independent effects, particularly at higher concentrations.[17][18][19] Therefore, future research should continue to investigate the precise molecular targets of SR9009 and utilize genetic models, such as REV-ERB knockout animals, to confirm the on-target effects of this compound. Further development of REV-ERB agonists with improved pharmacokinetic properties and specificity will be crucial for translating the therapeutic potential of targeting the circadian clock into clinical applications for sleep and metabolic disorders.

References

The Discovery and Development of Stenabolic (SR9009): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Science of a Novel Synthetic Rev-Erb Agonist

Abstract

Stenabolic (SR9009) is a synthetic small molecule that has garnered significant attention within the scientific community for its potent activation of the nuclear receptors Rev-Erbα and Rev-Erbβ. Developed by Professor Thomas Burris at the Scripps Research Institute, SR9009 has demonstrated profound effects on circadian rhythm, metabolism, and exercise endurance in preclinical models.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to SR9009, intended for researchers, scientists, and drug development professionals. It includes a detailed summary of quantitative data, experimental protocols, and visualizations of the core signaling pathways.

Discovery and Background

Stenabolic (SR9009) was developed at the Scripps Research Institute by a team led by Professor Thomas Burris.[1][2] It is a synthetic compound identified for its high-affinity binding to the Rev-Erb nuclear receptors, which are critical components of the core circadian clock machinery. These receptors act as transcriptional repressors, playing a pivotal role in regulating the expression of genes involved in metabolism and inflammation. SR9009 is a Rev-Erb agonist, meaning it enhances the receptor's repressive activity.[1][3] While often mistakenly categorized as a Selective Androgen Receptor Modulator (SARM), SR9009 does not interact with androgen receptors; its biological effects are primarily mediated through the Rev-Erb pathway.[2][4]

Mechanism of Action

SR9009 exerts its effects by binding to the Rev-Erbα and Rev-Erbβ nuclear receptors. The half-maximal inhibitory concentration (IC50) for Rev-Erbα is 670 nM, and for Rev-Erbβ, it is 800 nM.[1] As a synthetic agonist, SR9009 enhances the natural repressive function of Rev-Erb. The core mechanism involves the recruitment of co-repressors, such as nuclear receptor co-repressor 1 (NCOR1) and histone deacetylase 3 (HDAC3), to the regulatory regions of Rev-Erb target genes.[5][6] This leads to the transcriptional repression of key genes involved in the circadian clock, glucose and lipid metabolism, and inflammatory processes.

One of the primary downstream effects of Rev-Erb activation by SR9009 is the repression of the core clock activators, Bmal1 and Clock.[1][7] By modulating the expression of these and other target genes, SR9009 influences a wide range of physiological processes. It is important to note that some studies have suggested that SR9009 may also have Rev-Erb-independent effects on cell proliferation and metabolism.[8][9]

Key Preclinical Findings

Numerous in vivo studies, primarily in mice, have demonstrated the significant physiological effects of SR9009 administration. These findings highlight its potential as a tool for studying metabolism and circadian biology.

Enhanced Endurance and Exercise Capacity

One of the most notable effects of SR9009 is the significant improvement in exercise endurance. In studies involving mice, administration of SR9009 led to an increase in running capacity by as much as 50%, measured by both time and distance.[10][11] This effect is attributed to an increase in the number of mitochondria in skeletal muscle, mimicking the effects of endurance exercise.[2]

Metabolic Modulation

SR9009 has been shown to have profound effects on metabolism, including:

  • Increased Fat Loss: By activating Rev-Erb, SR9009 enhances the oxidation of fatty acids and glucose in skeletal muscle.[2] Studies in diet-induced obese mice have shown that treatment with SR9009 leads to a reduction in fat mass.[12]

  • Improved Lipid Profile: SR9009 administration has been associated with decreased plasma levels of triglycerides and cholesterol.[5]

  • Enhanced Glucose Homeostasis: The compound improves glucose metabolism and insulin (B600854) sensitivity.[5]

Circadian Rhythm Regulation

As a Rev-Erb agonist, SR9009 directly impacts the body's internal clock. Administration of SR9009 can alter the circadian pattern of gene expression in the hypothalamus, the master regulator of circadian rhythms.[7] This can influence sleep-wake cycles and other circadian-driven behaviors.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies on SR9009.

Parameter Animal Model Dosage Effect Reference
EnduranceMiceNot specified~50% increase in running distance and duration[10][11]
Fat MassDiet-induced obese mice100 mg/kg, i.p., b.i.d.Significant decrease in fat mass[13]
Plasma TriglyceridesMiceNot specifiedDecrease[5]
Plasma CholesterolMiceNot specifiedDecrease[5]
Plasma GlucoseMiceNot specifiedImprovement in glucose metabolism[5]
Gene Tissue/Cell Line Treatment Effect on Expression Reference
Bmal1Hypothalamus (mice)SR9009 injectionRepression[7]
ClockHypothalamus (mice)SR9009 injectionRepression[7]
Atg5Small-cell lung cancer cellsSR9009Repression[1]
Nrf2Ischemic cerebral cortex (mice)SR9009 (50 mg/kg, i.p.)Increased mRNA and protein levels[14]
HO-1Ischemic cerebral cortex (mice)SR9009 (50 mg/kg, i.p.)Increased mRNA and protein levels[14]
NQO1Ischemic cerebral cortex (mice)SR9009 (50 mg/kg, i.p.)Increased mRNA and protein levels[14]

Detailed Experimental Protocols

The following are representative experimental protocols extracted from published studies on SR9009.

In Vivo Administration in Mice
  • Compound Preparation: SR9009 is dissolved in a vehicle solution, commonly a mixture of 5% DMSO, 10% Cremophor EL, and 85% PBS, to a working concentration (e.g., 10 mg/mL).[3]

  • Dosage and Administration: Mice are typically administered SR9009 via intraperitoneal (i.p.) injection. Common dosages range from 50 mg/kg to 100 mg/kg of body weight, administered once or twice daily.[1][3]

  • Animal Models: C57BL/6J mice are frequently used in studies investigating the metabolic and endurance effects of SR9009.[3]

Endurance Testing
  • Protocol: An endurance exercise test on a treadmill is a common method to assess the effects of SR9009. Mice treated with SR9009 or a vehicle control are placed on the treadmill, and the total running time and distance until exhaustion are recorded.

Gene Expression Analysis
  • Method: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of target genes in tissues of interest (e.g., hypothalamus, skeletal muscle, liver).

  • Procedure: Tissues are harvested from SR9009-treated and control animals. RNA is extracted, reverse-transcribed into cDNA, and then subjected to qPCR analysis using specific primers for the genes of interest. Gene expression levels are typically normalized to a housekeeping gene.

Metabolic Analysis
  • Seahorse XF Analyzer: This technology is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells or isolated mitochondria, providing insights into mitochondrial respiration and glycolysis.

  • Procedure: Cells are cultured and treated with SR9009. The Seahorse XF Analyzer is then used to perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to SR9009.

SR9009_Mechanism_of_Action cluster_0 SR9009 Administration cluster_1 Cellular Action cluster_2 Transcriptional Repression cluster_3 Physiological Outcomes SR9009 SR9009 RevErb Rev-Erbα/β (Nuclear Receptor) SR9009->RevErb Binds to & Activates CoR Co-repressors (e.g., NCOR1, HDAC3) RevErb->CoR Recruits Bmal1 Bmal1 CoR->Bmal1 Represses Transcription Clock Clock CoR->Clock Represses Transcription Metabolic_Genes Metabolic Genes CoR->Metabolic_Genes Represses Transcription Inflammatory_Genes Inflammatory Genes CoR->Inflammatory_Genes Represses Transcription Circadian Circadian Rhythm Modulation Bmal1->Circadian Clock->Circadian Endurance Increased Endurance Metabolic_Genes->Endurance Metabolism Altered Metabolism (↑Fatty Acid Oxidation) Metabolic_Genes->Metabolism Experimental_Workflow_In_Vivo cluster_0 Animal Model cluster_1 Treatment Groups cluster_2 Assessments cluster_3 Data Analysis Mice C57BL/6J Mice Control Vehicle Control (e.g., DMSO/Cremophor EL/PBS) Mice->Control Treatment SR9009 (50-100 mg/kg, i.p.) Mice->Treatment Endurance_Test Treadmill Endurance Test Control->Endurance_Test Metabolic_Analysis Metabolic Cage Analysis (VO2, RER) Control->Metabolic_Analysis Gene_Expression Tissue Collection for qRT-PCR Control->Gene_Expression Blood_Analysis Blood Collection for Lipid/Glucose Analysis Control->Blood_Analysis Treatment->Endurance_Test Treatment->Metabolic_Analysis Treatment->Gene_Expression Treatment->Blood_Analysis Data Statistical Analysis (e.g., t-test, ANOVA) Endurance_Test->Data Metabolic_Analysis->Data Gene_Expression->Data Blood_Analysis->Data

References

SR9009: A Technical Guide to the Synthetic Rev-ErbA Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2) are critical components of the mammalian circadian clock, acting as transcriptional repressors that link circadian rhythms with metabolic and physiological pathways.[1][2] SR9009, also known as Stenabolic, is a synthetic small molecule identified as a potent agonist of both Rev-Erbα and Rev-Erbβ.[3] By enhancing the natural repressive function of these receptors, SR9009 has demonstrated significant effects on circadian behavior, energy expenditure, inflammation, and cell proliferation in preclinical models.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of SR9009, summarizes key quantitative data, details common experimental protocols, and discusses the current understanding and controversies surrounding its use as a research tool.

Introduction to Rev-ErbA and the Circadian Clock

The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates 24-hour rhythms in physiology and behavior.[2] At its core is a network of interlocking transcription-translation feedback loops (TTFLs).[7] The primary loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of Period (Per) and Cryptochrome (Cry) genes.[8] The PER and CRY proteins then translocate to the nucleus to inhibit CLOCK:BMAL1 activity, thus repressing their own transcription and closing the negative feedback loop.[2]

The Rev-Erb proteins form a crucial secondary or stabilizing loop.[2] The expression of Rev-erbα and Rev-erbβ is directly activated by the CLOCK:BMAL1 complex. In turn, the Rev-Erb proteins act as potent transcriptional repressors of Bmal1.[1][9] This action creates a delay in the activation of the positive loop, contributing to the precision and stability of the ~24-hour oscillation. Beyond their role in the core clock, Rev-Erb receptors regulate a wide array of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation, making them key integrators of circadian rhythm and systemic physiology.[1][8]

Mechanism of Action of SR9009

SR9009 functions as a synthetic agonist, meaning it binds to and activates Rev-Erbα and Rev-Erbβ. The Rev-Erb proteins are unique nuclear receptors as they lack the structural components necessary for coactivator recruitment and instead constitutively bind to corepressor complexes.[7][10]

The primary mechanism involves the following steps:

  • Binding: SR9009 binds to the ligand-binding pocket of Rev-Erbα and Rev-Erbβ.

  • Corepressor Recruitment: This binding enhances the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3).[5][9][11]

  • Transcriptional Repression: The Rev-Erb/NCoR/HDAC3 complex binds to specific DNA sequences known as Rev-Erb Response Elements (ROREs) in the promoter regions of target genes.[7][12]

  • Gene Silencing: HDAC3 deacetylates histones, leading to chromatin compaction and the repression of gene transcription. A primary target of this repression is Bmal1, a cornerstone of the circadian clock's positive arm.[1][9]

By augmenting this repressive activity, SR9009 effectively strengthens a key braking system within the circadian oscillator and enhances the repression of Rev-Erb target genes throughout the body.

SR9009_Mechanism cluster_Clock Core Circadian Clock cluster_Mechanism SR9009 Mechanism of Action CLOCK CLOCK PER_CRY PER/CRY CLOCK->PER_CRY Activates Transcription RevErb Rev-Erbα/β CLOCK->RevErb Activates Transcription BMAL1 BMAL1 BMAL1->PER_CRY Activates Transcription BMAL1->RevErb Activates Transcription PER_CRY->CLOCK Inhibits PER_CRY->BMAL1 Inhibits RevErb->BMAL1 Represses Transcription NCoR_HDAC3 NCoR/HDAC3 Corepressor Complex RevErb->NCoR_HDAC3 Enhances Recruitment SR9009 SR9009 SR9009->RevErb Binds & Activates TargetGene Target Genes (e.g., Bmal1, Srebf1, Cyp7a1) NCoR_HDAC3->TargetGene Deacetylates Histones Repression Transcriptional Repression TargetGene->Repression

Caption: SR9009 binds to Rev-Erbα/β, enhancing recruitment of the NCoR/HDAC3 corepressor complex to repress target genes like Bmal1.

Quantitative Data and In Vitro Activity

SR9009 and the related compound SR9011 have been characterized in a variety of biochemical and cell-based assays to determine their potency and efficacy as Rev-Erb agonists.

CompoundTargetAssay TypeValueReference
SR9009 Rev-ErbαCotransfection IC₅₀670 nM[4]
Rev-ErbβCotransfection IC₅₀800 nM[4]
Rev-ErbαBinding Affinity (Kd)800 nM[4][13]
Bmal1 PromoterLuciferase Reporter IC₅₀710 nM[4]
SR9011 Rev-ErbαCotransfection IC₅₀790 nM[4]
Rev-ErbβCotransfection IC₅₀560 nM[4]
Bmal1 PromoterLuciferase Reporter IC₅₀620 nM[4]
GSK4112 Rev-Erbα/βCotransfectionLimited Activity[4]

Table 1: Quantitative activity of synthetic Rev-Erb agonists.

In cell-based assays, both SR9009 and SR9011 potently suppress the transcription of BMAL1 in human liver HepG2 cells in a Rev-Erbα/β-dependent manner.[4] Furthermore, treatment of organotypic cultures from the suprachiasmatic nucleus (SCN) of Per2:luc reporter mice with SR9011 reversibly suppressed the amplitude of circadian oscillations without affecting the period.[4]

Physiological Effects in Animal Models

The administration of SR9009 to animal models has revealed a wide range of physiological effects, primarily linked to its modulation of the circadian clock and metabolism.

In mice housed under constant darkness, a single injection of SR9009 or SR9011 was sufficient to cause a complete loss of locomotor activity during the subsequent active period.[4] This profound behavioral change was accompanied by a significant perturbation of the circadian expression pattern of core clock genes in the hypothalamus.[4] Under standard light-dark conditions, the effect was more subtle, causing a 1-3 hour delay in the onset of nocturnal activity.[4]

SR9009 exerts strong effects on metabolic regulation in the liver, skeletal muscle, and white adipose tissue (WAT).[4]

  • Weight and Fat Mass: In diet-induced obese mice, chronic administration of SR9009 or SR9011 led to weight loss, which was attributed to a decrease in fat mass without affecting food intake.[4][14]

  • Gene Expression: It dose-dependently suppresses the expression of Rev-Erb target genes involved in lipid and cholesterol metabolism in the liver, such as Srebf1 (Sterol Regulatory Element-Binding Protein 1) and Cyp7a1 (Cholesterol 7α-hydroxylase).[4]

  • Energy Expenditure: Treatment resulted in a marked increase in oxygen consumption (energy expenditure), indicating a higher metabolic rate.[14] This is consistent with observed alterations in gene expression that favor decreased lipogenesis in the liver and WAT, and increased glucose and lipid oxidation in skeletal muscle.[4]

Rev-Erbα is a known regulator of inflammatory responses.[5]

  • Anti-inflammatory: SR9009 has been shown to inhibit the transcription of pro-inflammatory factors such as IL-1β and IL-6 in various models.[5][11]

  • Neuroprotection: In a mouse model of cerebral ischemia, SR9009 treatment protected against injury, an effect at least partially mediated through the Nrf2 pathway.[5][11]

  • Anti-cancer: Studies have indicated that SR9009 can induce apoptosis and inhibit tumor growth in models of small-cell lung cancer and multiple myeloma, partly by inhibiting autophagy.[15][16][17]

Experimental Protocols

Reproducible and rigorous experimental design is paramount when studying synthetic ligands. Below are representative protocols derived from published studies.

This assay measures the ability of a compound to modulate Rev-Erb-mediated transcriptional repression.

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • An expression vector for a chimeric protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the human Rev-Erbα or Rev-Erbβ ligand-binding domain (LBD).

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Transfection: Cells are co-transfected with both plasmids using a standard lipid-based transfection reagent.

  • Treatment: 24 hours post-transfection, cells are treated with a dose range of SR9009 or vehicle control (e.g., DMSO).

  • Measurement: After 16-24 hours of treatment, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase signal indicates agonism (enhanced repression). Data are typically normalized to vehicle control and plotted to calculate IC₅₀ values.

This protocol assesses the effect of SR9009 on metabolic parameters in a disease-relevant model.

  • Animal Model: Male C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and insulin (B600854) resistance.

  • Compound Formulation: SR9009 is typically dissolved in a vehicle suitable for intraperitoneal (i.p.) injection, such as a solution of DMSO, Tween 80, and saline.

  • Administration: Mice are administered SR9009 (e.g., 50-100 mg/kg) or vehicle via i.p. injection once or twice daily for a period of 10-30 days.[14][15]

  • Monitoring: Body weight and food intake are monitored regularly. Body composition (fat and lean mass) can be measured using techniques like DEXA or NMR.

  • Metabolic Phenotyping: Near the end of the study, mice may undergo metabolic tests such as glucose and insulin tolerance tests. Energy expenditure can be assessed using indirect calorimetry (metabolic cages).

Experimental_Workflow cluster_Setup Phase 1: Model & Dosing cluster_Monitoring Phase 2: In-Life Monitoring cluster_Endpoint Phase 3: Terminal Analysis Model Diet-Induced Obese Mouse Model Grouping Randomize into Groups (Vehicle vs. SR9009) Model->Grouping Dosing Chronic Dosing (e.g., 100 mg/kg i.p. b.i.d.) Grouping->Dosing BodyWeight Monitor Body Weight & Food Intake Dosing->BodyWeight Metabolics Glucose & Insulin Tolerance Tests Dosing->Metabolics Energy Indirect Calorimetry (Energy Expenditure) Dosing->Energy Euthanasia Euthanasia & Tissue Collection BodyWeight->Euthanasia Metabolics->Euthanasia Energy->Euthanasia qPCR Gene Expression (qPCR) Euthanasia->qPCR Histology Histology Euthanasia->Histology Biochem Biochemical Assays Euthanasia->Biochem

Caption: A typical in vivo workflow for assessing the metabolic effects of SR9009 in mice.

Off-Target Effects and Current Challenges

While SR9009 has been instrumental in elucidating Rev-Erb biology, its specificity has been questioned. A significant study using a conditional Rev-Erbα/β double-knockout mouse model demonstrated that SR9009 can exert effects on cell proliferation, metabolism, and gene transcription even in the complete absence of its known targets.[18][19][20] These findings suggest that some of the biological activities attributed to SR9009 may be Rev-Erb-independent and occur through an unknown mechanism.[18][19][20]

Furthermore, it is crucial to note:

  • No Human Trials: SR9009 has not undergone human clinical trials and is not approved by the FDA or any other regulatory agency for human consumption.[21][22]

  • Research Chemical: It is classified as a "research chemical" intended for laboratory use only.[21]

  • Safety Profile: The complete safety and toxicity profile in humans is unknown.[22][23] Animal studies have suggested potential for liver enzyme elevation at high doses.[21]

Conclusion

SR9009 is a potent synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ. It has proven to be an invaluable chemical probe for studying the role of these receptors in linking the circadian clock to metabolism and inflammation. Preclinical data show compelling effects on energy expenditure, fat loss, and circadian behavior. However, researchers must interpret data with caution, given the evidence of Rev-Erb-independent effects. The development of next-generation agonists with improved specificity and pharmacokinetic properties, alongside further investigation into the off-target mechanisms of SR9009, will be critical for validating Rev-Erb as a viable therapeutic target for metabolic and circadian-related disorders.

References

The Effects of SR9009 on Mitochondrial Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SR9009, also known as Stenabolic, is a synthetic small molecule developed as a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are integral components of the core circadian clock machinery and act as transcriptional repressors of various genes involved in metabolism, inflammation, and circadian rhythm.[2][3] Pharmacological activation of REV-ERB by SR9009 has garnered significant interest within the scientific community for its profound effects on metabolic regulation, particularly its ability to enhance mitochondrial biogenesis and oxidative capacity in skeletal muscle.[4][5] This document provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental evidence detailing the impact of SR9009 on mitochondrial biogenesis.

Core Mechanism: REV-ERBα Activation

REV-ERBα is a heme-binding nuclear receptor that plays a crucial role in synchronizing metabolic processes with the 24-hour light-dark cycle.[6] SR9009 functions by binding to REV-ERBα, enhancing its repressive activity.[1] This modulation of gene expression is the primary mechanism through which SR9009 exerts its physiological effects. In skeletal muscle, REV-ERBα is highly expressed and its activation has been shown to directly influence the networks controlling mitochondrial number and function.[7][8]

Key Signaling Pathways

The primary mechanism by which SR9009 is understood to promote mitochondrial biogenesis is through the de-repression and subsequent activation of the Lkb1-AMPK-SIRT1-PGC-1α signaling pathway.[8]

The AMPK/SIRT1/PGC-1α Axis

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is widely recognized as the master regulator of mitochondrial biogenesis.[2][8] Its activity is tightly controlled by upstream energy sensors, most notably AMP-activated protein kinase (AMPK).[9] Studies have shown that genetic deficiency of REV-ERBα leads to the deactivation of this critical pathway, resulting in reduced mitochondrial content and impaired exercise capacity.[7][8] Conversely, pharmacological activation of REV-ERBα by SR9009 stimulates this cascade.[8]

The signaling process unfolds as follows:

  • AMPK Activation : As a central energy sensor, AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio).[10] The activation of REV-ERBα by SR9009 has been shown to modulate this pathway, leading to increased AMPK activity.[5][8]

  • SIRT1 Activation : Activated AMPK can influence the activity of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.

  • PGC-1α Deacetylation and Activation : SIRT1 deacetylates and activates PGC-1α.[7] This activation is a critical step for initiating the downstream transcriptional program of mitochondrial biogenesis.

  • Transcriptional Cascade : Activated PGC-1α co-activates nuclear respiratory factor 1 (NRF1).[11][12]

  • mtDNA Replication and Transcription : NRF1 then promotes the expression of Mitochondrial Transcription Factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondria.[3][11][12]

SR9009_Signaling_Pathway SR9009 SR9009 RevErbA REV-ERBα SR9009->RevErbA activates AMPK AMPK RevErbA->AMPK modulates SIRT1 SIRT1 AMPK->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a activates (deacetylates) NRF1 NRF1 PGC1a->NRF1 co-activates TFAM TFAM NRF1->TFAM promotes expression Mito Mitochondrial Biogenesis TFAM->Mito

Caption: SR9009-mediated activation of the PGC-1α signaling cascade.

Quantitative Effects of SR9009 on Mitochondrial Biogenesis

The administration of SR9009 has been quantified in numerous studies, demonstrating significant effects on gene expression, protein levels, and functional mitochondrial outcomes.

Table 1: Effects of SR9009 on Gene and Protein Expression in Muscle Cells

Target Gene/Protein Cell/Tissue Type Fold/Percent Change Reference
PGC-1α mRNA H9c2 cells Increased [11]
NRF1 mRNA H9c2 cells Increased [11]
TFAM mRNA H9c2 cells Increased [11]
PGC-1α protein Mouse Heart Increased [11]
NRF1 protein KGN cells Increased [12]

| TFAM protein | KGN cells | Increased |[12] |

Table 2: Effects of SR9009 on Mitochondrial Content and Function

Parameter Model Result Reference
Mitochondrial DNA Content Rev-erbα-/- Mouse Muscle ~40% lower vs. wild-type [7][13]
Mitochondrial Respiration C2C12 cells Increased maximal respiratory capacity [7]
Total & Active Mitochondria C2C12 cells Increased number [8]

| Endurance Capacity | Mice | ~50% increase in running capacity |[8][14] |

Controversies and REV-ERB-Independent Effects

While the REV-ERBα/PGC-1α axis is the most cited mechanism, it is crucial for researchers to be aware of evidence suggesting that SR9009 may also exert effects independent of REV-ERB. Studies using REV-ERBα/β double-knockout (DKO) cells have shown that SR9009 can still impact cell viability, metabolism, and gene transcription.[15][16][17] For instance, in mouse embryonic stem cells (mESCs), SR9009 was found to decrease mitochondrial respiration regardless of REV-ERB status, indicating potential off-target effects or alternative mechanisms of action that are cell-type specific.[15] These findings underscore the importance of using genetic knockout models to validate the on-target effects of pharmacological agents.

Detailed Experimental Protocols

Reproducing the findings related to SR9009 and mitochondrial biogenesis requires standardized and detailed protocols.

1. In Vivo SR9009 Administration and Analysis

  • Animal Model : C57BL/6 mice are commonly used.[11][18]

  • Compound Preparation : SR9009 is dissolved in a vehicle solution, frequently a mixture of 5% DMSO, 10% Cremophor EL, and 85% PBS.[19]

  • Administration : Mice are typically administered SR9009 via intraperitoneal (i.p.) injection at a dose of 50-100 mg/kg/day.[19][20]

  • Endurance Testing : Exercise capacity is measured using a treadmill exhaustion test. Mice are run at a defined speed and incline until exhaustion, with time and distance recorded.[8]

  • Tissue Harvesting : Skeletal muscle (e.g., soleus, gastrocnemius) and heart tissue are harvested for subsequent molecular analysis.[7][11]

2. In Vitro Cell Culture Experiments

  • Cell Lines : C2C12 mouse myoblasts (differentiated into myotubes) or H9c2 rat cardiomyocytes are standard models.[7][11]

  • SR9009 Treatment : Cells are treated with SR9009 at concentrations typically ranging from 2.5 µM to 10 µM for 24-72 hours.[12]

3. Western Blotting for Protein Expression

  • Protein Extraction : Cells or tissues are lysed in RIPA buffer with protease and phosphatase inhibitors.

  • Quantification : Protein concentration is determined using a BCA assay.

  • Electrophoresis : Equal amounts of protein (e.g., 20-40 µg) are separated on SDS-PAGE gels and transferred to a PVDF membrane.

  • Immunoblotting : Membranes are blocked (e.g., with 5% non-fat milk) and incubated overnight at 4°C with primary antibodies against target proteins (e.g., PGC-1α, NRF1, TFAM). A loading control antibody (e.g., GAPDH) is used for normalization.[21]

  • Detection : Membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate. Band intensity is quantified using software like ImageJ.[22]

4. Quantitative PCR (qPCR) for Gene Expression and mtDNA Copy Number

  • RNA/DNA Extraction : Total RNA or genomic DNA is extracted from cells or tissues using appropriate kits.

  • cDNA Synthesis : For gene expression, RNA is reverse-transcribed into cDNA.

  • qPCR Reaction : qPCR is performed using a TaqMan probe-based or SYBR Green-based assay on a real-time PCR system.[22][23]

  • Gene Expression Analysis : mRNA levels of target genes (e.g., Ppargc1a, Nrf1, Tfam) are normalized to a housekeeping gene (e.g., Gapdh).

  • mtDNA Copy Number : To determine the ratio of mitochondrial to nuclear DNA, primers are designed for a mitochondrial gene (e.g., mt-Co1) and a single-copy nuclear gene (e.g., Ifnb1 or Actb). The ratio is calculated using the ΔΔCt method.[3][24]

Experimental_Workflow cluster_in_vitro In Vitro Model cluster_analysis Molecular Analysis CellCulture C2C12 Cell Culture SR9009_Treat SR9009 Treatment (e.g., 5µM, 48h) CellCulture->SR9009_Treat Harvest Harvest Cells SR9009_Treat->Harvest DNA_RNA_Extract DNA/RNA Extraction Harvest->DNA_RNA_Extract Protein_Extract Protein Extraction Harvest->Protein_Extract qPCR qPCR Analysis (mtDNA Copy Number, mRNA Expression) DNA_RNA_Extract->qPCR WB Western Blot (PGC-1α, TFAM levels) Protein_Extract->WB

Caption: A typical workflow for in vitro analysis of SR9009 effects.

5. Mitochondrial Function and Content Assays

  • Mitochondrial Respiration : Oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer. This allows for the determination of basal respiration, ATP-linked respiration, and maximal respiratory capacity by sequential injection of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A).[15]

  • Mitochondrial Staining : To visualize and quantify mitochondrial mass, cells are stained with fluorescent dyes like MitoTracker Green (stains total mitochondria) or MitoTracker Red CMXRos (stains mitochondria with active membrane potential).[8][25] Stained cells can be analyzed by fluorescence microscopy or flow cytometry to quantify fluorescence intensity.[25]

SR9009 robustly promotes mitochondrial biogenesis, primarily through the pharmacological activation of the nuclear receptor REV-ERBα. The subsequent modulation of the AMPK/SIRT1/PGC-1α signaling axis initiates a transcriptional program leading to the synthesis of new mitochondria, enhanced oxidative capacity, and improved physical endurance. This makes SR9009 a valuable research tool for investigating the interplay between circadian rhythms and metabolism. However, professionals in drug development must consider the emerging evidence of REV-ERB-independent effects, which highlights the need for rigorous, target-validated studies to fully delineate its mechanism of action and therapeutic potential.

References

The REV-ERB Agonist SR9009: A Technical Guide to its Impact on Glucose and Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9009, a synthetic REV-ERB agonist, has garnered significant attention within the scientific community for its profound effects on metabolic regulation. By activating the nuclear receptors REV-ERBα and REV-ERBβ, SR9009 modulates the expression of a wide array of genes integral to lipid and glucose homeostasis. This technical guide provides an in-depth overview of the core mechanisms of SR9009 action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

The circadian clock, an endogenous timekeeping system, governs a multitude of physiological processes, including metabolism. The nuclear receptors REV-ERBα (encoded by the NR1D1 gene) and REV-ERBβ (encoded by the NR1D2 gene) are core components of the circadian clock machinery and act as transcriptional repressors of key metabolic genes. SR9009, by binding to and activating REV-ERBs, enhances this repressive activity, leading to significant alterations in energy expenditure, glucose utilization, and lipid metabolism.[1][2] Preclinical studies in animal models have demonstrated the potential of SR9009 to mitigate diet-induced obesity, improve dyslipidemia, and enhance glucose tolerance, making it a compelling candidate for further investigation in the context of metabolic disorders.[3][4]

Core Mechanism of Action: REV-ERB Agonism

SR9009 exerts its metabolic effects primarily through its function as a synthetic agonist of the REV-ERB nuclear receptors.[2] Upon binding to REV-ERBα and REV-ERBβ, SR9009 enhances the recruitment of co-repressor complexes, leading to the transcriptional repression of target genes.[5] Many of these target genes are centrally involved in the regulation of lipid and glucose metabolism.

Regulation of Lipid Metabolism

In the liver, SR9009 has been shown to decrease the expression of genes involved in lipogenesis and cholesterol biosynthesis.[3] This includes the suppression of key transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Carbohydrate Response Element-Binding Protein (ChREBP), which are master regulators of fatty acid and triglyceride synthesis.[6][7] Consequently, the expression of downstream enzymes like Fatty Acid Synthase (Fasn) and Stearoyl-CoA Desaturase 1 (Scd1) is reduced.[3] Furthermore, SR9009 has been observed to decrease the expression of cholesterologenic regulatory proteins like HMG-CoA Reductase (Hmgcr).[3] In white adipose tissue (WAT), SR9009 treatment leads to a decrease in the expression of genes involved in triglyceride synthesis and storage.[3]

Regulation of Glucose Metabolism

In skeletal muscle, SR9009 promotes increased glucose and fatty acid oxidation.[3] This is achieved by inducing the expression of genes such as Carnitine Palmitoyltransferase 1b (Cpt1b), Uncoupling Protein 3 (Ucp3), Hexokinase 1 (Hk1), and Pyruvate Kinase M2 (Pkm2).[3] The net effect is an enhancement of energy expenditure and improved glucose utilization. Studies in mice have demonstrated that SR9009 can lead to a significant reduction in plasma glucose levels.[3]

Quantitative Effects of SR9009 on Metabolic Parameters

The following tables summarize the quantitative data from key preclinical studies investigating the effects of SR9009 on various metabolic parameters in mice.

Table 1: Effects of SR9009 on Plasma Lipids and Glucose in Diet-Induced Obese (DIO) Mice

ParameterVehicle ControlSR9009-TreatedPercent ChangeReference
Plasma Triglycerides--↓ 12%[3]
Plasma Total Cholesterol--↓ 47%[3]
Plasma Non-Esterified Fatty Acids (NEFA)--↓ 23%[3]
Plasma Glucose--↓ 19%[3]
Plasma Insulin (B600854)--↓ 35% (trend)[3]
Plasma Leptin--↓ 80%[3]
Plasma IL-6--↓ 72%[3]

Study Design: C57BL/6 mice on a high-fat diet were administered SR9009 (100 mg/kg, i.p., b.i.d.) for 30 days.[4][8]

Table 2: Effects of SR9009 on Plasma Lipids in Wild-Type and LDLR Null Mice

| Mouse Strain | Parameter | Vehicle Control | SR9009-Treated | Percent Change | Reference | | --- | --- | --- | --- | --- | | C57BL/6 (Wild-Type) | Total Cholesterol | - | - | ↓ 43% |[9] | | | HDL-C | - | - | ↓ 42% |[9] | | | Triglycerides | - | - | ↓ 39% |[9] | | LDLR Null | Total Cholesterol | - | - | ↓ 36% |[9] | | | LDL-C | - | - | ↓ 41% |[9] | | | Triglycerides | - | - | ↓ 40% |[9] |

Study Design: Mice were treated with SR9009 and plasma lipid profiles were analyzed.[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the metabolic effects of SR9009.

In Vivo Experiment: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

Objective: To assess the effect of SR9009 on glucose clearance in mice.

Materials:

  • Mice (e.g., C57BL/6)

  • SR9009 solution (formulated for in vivo use)

  • Vehicle control solution

  • 20% D-glucose solution (sterile)

  • Glucometer and test strips

  • Restraining device (optional)

  • Syringes and needles for intraperitoneal injection

  • Balance

  • Timer

Procedure:

  • Animal Preparation: House mice under standard conditions with ad libitum access to food and water. Prior to the test, fast the mice for 6-16 hours (overnight fasting is common).[10][11][12] Ensure free access to water during the fasting period.

  • SR9009 Administration: Administer SR9009 or vehicle control at the desired dose and route (e.g., 100 mg/kg, intraperitoneally) at a specific time before the glucose challenge, as dictated by the experimental design.[4]

  • Baseline Glucose Measurement (t=0): Weigh each mouse. Obtain a baseline blood glucose reading by collecting a small drop of blood from the tail tip using a glucometer.[11]

  • Glucose Administration: Inject a 20% D-glucose solution intraperitoneally at a dose of 2 g/kg of body mass.[10] The volume of the injection can be calculated as: Volume (μl) = 10 x body weight (g).[10] Start the timer immediately after injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose injection, typically at 15, 30, 60, and 120 minutes.[10][12] To obtain subsequent blood samples, the clot from the initial tail snip can be gently removed.

  • Data Analysis: Plot the blood glucose concentrations over time for both the SR9009-treated and vehicle-treated groups. The area under the curve (AUC) can be calculated to quantify the overall glucose tolerance.

In Vitro Experiment: Adipogenesis Assay in 3T3-L1 Cells

Objective: To determine the effect of SR9009 on the differentiation of preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% calf serum (propagation medium)

  • DMEM with 10% fetal calf serum (basal medium for adipogenesis)

  • Adipogenesis induction cocktail (MDI):

  • Insulin medium (DMEM with 10% FCS and 10 µg/mL insulin)

  • SR9009 (dissolved in a suitable solvent like DMSO)

  • 24-well tissue culture plates

  • Oil Red O staining solution

  • 4% Paraformaldehyde or 10% Formalin

  • Isopropanol (B130326)

Procedure:

  • Cell Seeding and Growth: Seed 3T3-L1 preadipocytes in 24-well plates and grow them in propagation medium until they reach confluence. Continue to culture for an additional 2 days post-confluence.

  • Induction of Differentiation (Day 0): Replace the propagation medium with adipogenesis induction medium (MDI) containing either SR9009 at the desired concentration or vehicle control.

  • Insulin Treatment (Day 3): After 3 days, replace the induction medium with insulin medium containing SR9009 or vehicle.

  • Maintenance: Replenish the insulin medium every 2-3 days until the cells are fully differentiated (typically 7-10 days).

  • Assessment of Adipogenesis (Oil Red O Staining):

    • Wash the differentiated adipocytes with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde or 10% formalin for at least 1 hour.[13][14]

    • Wash the cells with water and then with 60% isopropanol.[15]

    • Stain the cells with a working solution of Oil Red O for 15-60 minutes to visualize the intracellular lipid droplets.[14][16]

    • Wash the cells extensively with water.

    • The stained lipid droplets can be visualized and quantified by microscopy. For quantitative analysis, the stain can be eluted with 100% isopropanol and the absorbance measured at approximately 510 nm.[13]

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

Objective: To measure the effect of SR9009 on the expression of metabolic genes in tissues or cells.

Materials:

  • Tissue samples (e.g., liver, skeletal muscle) or cultured cells treated with SR9009 or vehicle.

  • RNA isolation kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target genes (e.g., Srebp-1c, Fasn, Cpt1b) and a reference gene (e.g., 18s, Gapdh).

  • qPCR instrument (real-time thermal cycler)

Procedure:

  • RNA Isolation: Isolate total RNA from tissue samples or cells using a standard protocol.[17][18] Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcription kit.[17]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific forward and reverse primers.[19]

  • Real-Time PCR: Perform the qPCR reaction in a real-time thermal cycler. The instrument will monitor the fluorescence signal at each cycle of amplification.[20]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by SR9009 and a typical experimental workflow for its in vivo evaluation.

SR9009 Signaling Pathway in Hepatocytes

SR9009_Hepatocyte_Signaling cluster_nucleus Nucleus SR9009 SR9009 REVERB REV-ERBα/β SR9009->REVERB activates CoR Co-repressor Complex REVERB->CoR recruits SREBP1c SREBP-1c Gene CoR->SREBP1c represses Fasn Fasn Gene CoR->Fasn represses Scd1 Scd1 Gene CoR->Scd1 represses Hmgcr Hmgcr Gene CoR->Hmgcr represses Lipogenesis De Novo Lipogenesis SREBP1c->Lipogenesis Fasn->Lipogenesis Scd1->Lipogenesis Cholesterol Cholesterol Synthesis Hmgcr->Cholesterol

Caption: SR9009-mediated activation of REV-ERBα/β and subsequent repression of lipogenic and cholesterologenic genes in hepatocytes.

SR9009 Signaling Pathway in Skeletal Muscle Cells

Caption: SR9009's impact on gene expression in skeletal muscle, leading to increased fatty acid and glucose oxidation.

Experimental Workflow for In Vivo Metabolic Phenotyping

InVivo_Workflow start Start: Diet-Induced Obese Mice treatment SR9009 or Vehicle Administration (e.g., 100 mg/kg, i.p., daily) start->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring Chronic Dosing metabolic_cage Metabolic Cage Analysis (O2 consumption, RER, activity) monitoring->metabolic_cage ipgtt Intraperitoneal Glucose Tolerance Test (IPGTT) metabolic_cage->ipgtt tissue_collection Tissue Collection (Liver, Muscle, Adipose) ipgtt->tissue_collection analysis Biochemical & Molecular Analysis (Plasma lipids, Gene expression) tissue_collection->analysis end End: Data Interpretation analysis->end

Caption: A generalized workflow for evaluating the metabolic effects of SR9009 in a mouse model of obesity.

Conclusion

SR9009 represents a powerful pharmacological tool for investigating the role of the circadian clock in metabolic regulation. Its ability to modulate lipid and glucose metabolism through REV-ERB agonism has been consistently demonstrated in preclinical models. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of SR9009 and similar compounds in the context of metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia. Future research should continue to explore the long-term efficacy and safety of REV-ERB agonists, with the ultimate goal of translating these promising preclinical findings into novel therapeutic strategies for human metabolic disorders.

References

The Great Divide: A Technical Whitepaper on the Mechanistic Divergence of SR9009 and Traditional SARMs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals.

This document provides an in-depth technical analysis of the core differences between SR9009 (Stenabolic) and traditional Selective Androgen Receptor Modulators (SARMs). While often erroneously grouped together in non-scientific literature, their pharmacological targets and downstream signaling pathways are fundamentally distinct, leading to disparate physiological outcomes. This whitepaper will elucidate these differences through a review of their mechanisms of action, supported by experimental data and visualized signaling pathways.

Core Distinction: A Tale of Two Receptors

The primary and most critical difference lies in their molecular targets. Traditional SARMs are, by definition, modulators of the Androgen Receptor (AR), whereas SR9009 is an agonist of the Rev-Erb nuclear receptors.

  • Traditional SARMs: These compounds are designed to bind to the Androgen Receptor in a tissue-selective manner.[1] The goal is to elicit the anabolic effects of androgens in muscle and bone while minimizing the androgenic side effects in tissues such as the prostate.[2][3][4] Their therapeutic potential is being explored for conditions like muscle wasting and osteoporosis.[2][5][6]

  • SR9009 (Stenabolic): This synthetic compound does not interact with the Androgen Receptor. Instead, it acts as an agonist for the nuclear receptors Rev-Erbα and Rev-Erbβ.[7][8][9] These receptors are key regulators of circadian rhythms and metabolism.[10][11][12][13][14] Consequently, the physiological effects of SR9009 are primarily metabolic in nature, including increased mitochondrial biogenesis and enhanced endurance.[9][15][16][17] It is important to note that some research suggests SR9009 may also have effects independent of Rev-Erb.[7][18]

Mechanism of Action: A Comparative Analysis

Traditional SARMs: Modulating the Androgen Receptor

Traditional SARMs function by binding to the AR and inducing a conformational change that facilitates the recruitment of co-regulator proteins. This complex then translocates to the nucleus and binds to Androgen Response Elements (AREs) on DNA, leading to the transcription of target genes.[19] The tissue selectivity of SARMs is believed to arise from their unique interactions with the AR, leading to the recruitment of different co-regulators in different tissues.[1][5]

The signaling pathway for traditional SARMs can be visualized as follows:

SARM_Pathway SARM SARM AR Androgen Receptor (AR) SARM->AR Binds to SARM_AR_Complex SARM-AR Complex AR->SARM_AR_Complex HSP Heat Shock Proteins HSP->AR Dissociates from Nucleus Nucleus SARM_AR_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) SARM_AR_Complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (Muscle & Bone Growth) Gene_Transcription->Anabolic_Effects Leads to

Caption: Signaling pathway of traditional SARMs.

SR9009: Agonism of Rev-Erb Nuclear Receptors

SR9009's mechanism of action is centered on its agonistic activity at the Rev-Erbα and Rev-Erbβ receptors. These receptors are transcriptional repressors that play a crucial role in the core circadian clock machinery. By binding to Rev-Erb, SR9009 enhances the recruitment of co-repressors, leading to the repression of target genes, including those involved in lipid and glucose metabolism.[10][11] A key target of Rev-Erb is the Bmal1 gene, a critical component of the positive limb of the circadian clock.[20][21]

The signaling pathway for SR9009 can be visualized as follows:

SR9009_Pathway SR9009 SR9009 RevErb Rev-Erbα/β SR9009->RevErb Binds to SR9009_RevErb_Complex SR9009-Rev-Erb-CoR Complex RevErb->SR9009_RevErb_Complex CoR Co-repressors (e.g., NCoR) CoR->RevErb Recruited by Nucleus Nucleus SR9009_RevErb_Complex->Nucleus Acts within Target_Genes Target Genes (e.g., Bmal1) SR9009_RevErb_Complex->Target_Genes Binds to promoter of Gene_Repression Gene Repression Target_Genes->Gene_Repression Leads to Metabolic_Effects Metabolic Effects (Increased fat metabolism, mitochondrial biogenesis) Gene_Repression->Metabolic_Effects Results in

Caption: Signaling pathway of SR9009.

Comparative Data from Experimental Studies

The distinct mechanisms of action of traditional SARMs and SR9009 are reflected in the quantitative data from various preclinical and clinical studies.

ParameterTraditional SARMs (Example: Ostarine)SR9009 (Stenabolic)References
Primary Target Androgen Receptor (AR)Rev-Erbα/β[1],[7]
Primary Physiological Effect Anabolic (muscle and bone growth)Metabolic (increased energy expenditure, fat loss)[2],[15]
Effect on Lean Body Mass Significant IncreaseMinimal to no direct increase[4],[9]
Effect on Fat Mass Variable, often secondary to increased metabolismSignificant Decrease[4],[9],[11]
Effect on Endurance Indirect, through increased muscle mass and strengthDirect and significant increase[16],[17]
Effect on Circadian Rhythm No direct effect reportedDirect modulation[9],[11]
Androgenic Side Effects Reduced compared to anabolic steroids, but possibleNone[2],[10]

Experimental Protocols: A Methodological Overview

To illustrate the research underpinning these findings, a summary of typical experimental protocols is provided below.

Investigating Traditional SARMs (e.g., in a model of muscle wasting)

A common preclinical model to assess the efficacy of a SARM involves orchidectomized (castrated) rodents to mimic a state of androgen deficiency and subsequent muscle atrophy.

Experimental Workflow:

SARM_Experiment Animal_Model Rodent Model (e.g., Orchidectomized Rats) Grouping Grouping: 1. Sham Control 2. Vehicle Control 3. SARM Treatment Animal_Model->Grouping Dosing Daily Dosing (e.g., Oral Gavage) Grouping->Dosing Measurements In-life Measurements: - Body Weight - Food Intake Dosing->Measurements Endpoint Endpoint Analysis: - Muscle & Prostate Weight - Gene Expression (e.g., RT-qPCR) - Protein Analysis (e.g., Western Blot) Measurements->Endpoint

Caption: Typical experimental workflow for SARM evaluation.

Investigating SR9009 (e.g., in a model of metabolic syndrome)

To study the metabolic effects of SR9009, diet-induced obese mouse models are frequently utilized.

Experimental Workflow:

SR9009_Experiment Animal_Model Diet-Induced Obese Mice Grouping Grouping: 1. Lean Control 2. Obese Vehicle Control 3. Obese SR9009 Treatment Animal_Model->Grouping Dosing Daily Dosing (e.g., Intraperitoneal Injection) Grouping->Dosing Measurements In-life Measurements: - Body Weight & Composition - Glucose & Insulin Tolerance Tests - Indirect Calorimetry (Energy Expenditure) - Locomotor Activity Dosing->Measurements Endpoint Endpoint Analysis: - Plasma Lipids - Gene Expression in Liver, Muscle, Adipose Tissue - Mitochondrial Respiration Assays Measurements->Endpoint

Caption: Typical experimental workflow for SR9009 evaluation.

Conclusion: Implications for Research and Development

The distinction between SR9009 and traditional SARMs is not merely semantic; it is a fundamental divergence in pharmacology that dictates their respective therapeutic potentials and risk profiles.

  • Traditional SARMs represent a targeted approach to leveraging the anabolic properties of androgens while mitigating undesirable androgenic effects. Their development is focused on indications where muscle and bone growth are paramount.

  • SR9009 operates within the realm of metabolic regulation and circadian biology. Its potential applications lie in the treatment of metabolic disorders, sleep disturbances, and conditions characterized by decreased energy expenditure.

References

Preclinical research findings on SR9009.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Preclinical Research on SR9009

Introduction

SR9009, also known as Stenabolic, is a synthetic small molecule that has garnered significant attention in preclinical research for its wide range of metabolic and anti-proliferative effects. It was initially developed as a specific agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are critical components of the core circadian clock machinery.[1][2] These receptors act as transcriptional repressors, linking circadian rhythms to metabolic pathways.[3] Preclinical investigations have explored the therapeutic potential of SR9009 in metabolic diseases, sleep disorders, and various forms of cancer.[4][5][6] However, emerging evidence also indicates that SR9009 can exert biological effects through mechanisms independent of REV-ERB, a critical consideration for its development as a therapeutic agent.[7][8][9] This guide provides a comprehensive overview of the preclinical findings on SR9009, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways.

Mechanism of Action

REV-ERB-Dependent Pathway

SR9009's primary characterized mechanism is the activation of REV-ERBα and REV-ERBβ.[10] As transcriptional repressors, REV-ERBs play a pivotal role in the negative feedback loop of the molecular clock. They repress the transcription of key clock genes, including Bmal1 (Brain and Muscle ARNT-Like 1) and Clock.[10] By binding to and activating REV-ERBs, SR9009 enhances this repression, thereby altering the expression patterns of core clock genes and influencing circadian behavior.[10][11] This modulation of the central clock machinery extends to the regulation of a wide array of metabolic genes in tissues such as the liver, skeletal muscle, and adipose tissue, leading to increased energy expenditure.[1][10]

SR9009_REV_ERB_Pathway cluster_nucleus Cell Nucleus SR9009 SR9009 REVERB REV-ERBα/β SR9009->REVERB Activates CoR Co-repressor Complex (e.g., NCoR, HDAC3) REVERB->CoR Recruits BMAL1_Promoter Bmal1 Promoter BMAL1_Gene Bmal1 Gene Transcription BMAL1_Promoter->BMAL1_Gene Drives Clock_Genes Other Clock & Metabolic Genes BMAL1_Gene->Clock_Genes Regulates CoR->BMAL1_Promoter Binds & Represses

Caption: REV-ERB-dependent mechanism of SR9009 action.
REV-ERB-Independent Pathways

Several studies have demonstrated that SR9009 can elicit biological responses even in cells lacking both REV-ERBα and REV-ERBβ.[7][8][12] These findings suggest the existence of alternative targets and pathways.

  • NRF2 Pathway Activation: In the context of cellular senescence and ischemic injury, SR9009 has been shown to activate the Nuclear factor erythroid-2-related factor 2 (NRF2) pathway.[13][14] This activation leads to the upregulation of antioxidant enzymes like heme oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which in turn reduces reactive oxygen species (ROS) levels. By mitigating oxidative stress, SR9009 can suppress the senescence-associated secretory phenotype (SASP) and protect against cellular damage.[13][14]

  • LXRα/FOXM1 Pathway in Prostate Cancer: Research in prostate cancer models indicates that SR9009's anti-cancer effects are not rescued by REV-ERB knockdown. Instead, SR9009 appears to act as an agonist for Liver X receptor α (LXRα), leading to the downregulation of the FOXM1 pathway and its target genes involved in cell cycle progression.[15]

  • Autophagy Inhibition: A key mechanism in SR9009's anti-cancer activity is the inhibition of autophagy.[4][16][17] In small-cell lung cancer (SCLC), this effect is mediated by REV-ERBα directly repressing the core autophagy gene Atg5.[4][17] In multiple myeloma, SR9009 suppresses autophagy and lipogenesis, showing a synergistic effect with proteasome inhibitors.[18] This disruption of autophagy, a critical process for cancer cell survival, leads to apoptosis.[16]

SR9009_Oncology_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SR9009 SR9009 REVERB REV-ERBα SR9009->REVERB Activates ATG5_Gene Atg5 Gene REVERB->ATG5_Gene Represses Transcription Autophagy Autophagy Process ATG5_Gene->Autophagy Promotes CellSurvival Cancer Cell Survival Autophagy->CellSurvival Supports Apoptosis Apoptosis Autophagy->Apoptosis Inhibits

Caption: SR9009 anti-cancer mechanism via autophagy inhibition.

Summary of Quantitative Preclinical Data

The following tables summarize key quantitative findings from various preclinical studies on SR9009.

Table 1: In Vitro Efficacy
Cell LineAssay TypeEndpointIC50 / ConcentrationReference(s)
HEK293REV-ERBα/β Co-transfectionRepressor Activityα: 670 nM, β: 800 nM[10]
HepG2Gene ExpressionBMAL1 mRNA SuppressionREV-ERBα/β-dependent[10][11]
SCLC (H69, H446)CytotoxicityCell ViabilityDose-dependent cytotoxicity[4]
Glioblastoma (T98G)CytotoxicityCell ViabilitySignificant reduction at 20 µM[19][20]
Human Dermal FibroblastsSenescenceSASP SuppressionEffective at 10 µM[13]
Table 2: In Vivo Metabolic Effects in Mice
Mouse ModelDosing RegimenKey FindingsReference(s)
Diet-Induced Obese100 mg/kg, i.p., b.i.d.Decreased fat mass; improved dyslipidemia & hyperglycemia.[11]
ob/ob (leptin deficient)(Not specified dose), 12 daysSuppressed weight gain.[10]
Constant Light-ExposedLow-dose (unspecified)Mitigated weight gain and insulin (B600854) resistance.[21]
Table 3: In Vivo CNS & Behavioral Effects in Mice
ConditionDosing RegimenKey FindingsReference(s)
Constant Darkness100 mg/kg, i.p. (single dose)Loss of subsequent active period; altered hypothalamic clock gene expression.[10]
Light:Dark Cycle100 mg/kg, i.p. (single dose)1-3 hour delay in onset of nocturnal activity.[10]
Sleep/Wake Study100 mg/kg, i.p.Increased wakefulness; decreased SWS and REM sleep when dosed at ZT6.[5]
Table 4: In Vivo Anti-Cancer Effects in Mice
Cancer ModelDosing RegimenKey FindingsReference(s)
SCLC Xenograft50 mg/kg, i.p., every 2 daysMarked tumor growth inhibition in chemosensitive & chemoresistant models.[4]
Glioblastoma100 mg/kg or 200 mg/kg, i.p.Suppressed tumor growth; improved survival.[16][22]
Multiple Myeloma Xenograft(Not specified), i.p.Synergistic effect with bortezomib.[18][23]
Prostate Cancer (22RV1)(Not specified), i.p.Restrained tumor growth; inhibited FOXM1 expression.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from published preclinical studies on SR9009.

In Vitro Cell-Based Assays
  • Cell Lines:

    • Metabolism/Clock: HepG2 (human liver carcinoma), HEK293 (human embryonic kidney).[10]

    • Oncology: H69, H446 (SCLC), T98G (human glioblastoma), 22RV1 (prostate cancer).[4][15][20]

    • Senescence: Human Dermal Fibroblasts (HDFs).[13]

  • Culture Conditions: Cells are typically maintained in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • SR9009 Treatment: SR9009 is dissolved in DMSO to create a stock solution. For experiments, it is diluted in culture media to final concentrations typically ranging from 1 µM to 20 µM.[4][13][19] Control cells are treated with an equivalent volume of DMSO.

  • Analysis:

    • Cytotoxicity: Assessed using assays like CCK-8 or MTT after 48-72 hours of treatment.[4]

    • Gene Expression: RNA is extracted, reverse-transcribed to cDNA, and analyzed by real-time quantitative PCR (RT-qPCR) to measure the expression of target genes (e.g., BMAL1, ATG5, FOXM1).[4][10][15]

    • Apoptosis: Detected by flow cytometry using Annexin V/PI staining or by Western blot for cleaved caspase-3.[4]

    • Autophagy: Monitored by observing LC3-I to LC3-II conversion via Western blot or by quantifying autophagosomes.[16]

In Vivo Animal Studies
  • Animal Models:

    • Male C57BL/6 mice (8-10 weeks old) are commonly used for circadian and metabolic studies.[10]

    • BALB/c nude mice are used for subcutaneous xenograft models of cancer.[4]

  • Housing: Mice are housed under controlled temperature and lighting conditions (e.g., 12h:12h light:dark cycle), with ad libitum access to food and water.[10]

  • SR9009 Administration:

    • Vehicle: A common vehicle for SR9009 is a solution of DMSO, Cremophor EL, and saline.

    • Route and Dosage: Administration is typically via intraperitoneal (i.p.) injection. Doses range from 50 mg/kg to 100 mg/kg, administered once or twice daily.[4][10]

  • Experimental Procedures:

    • Circadian Rhythm: Locomotor activity is monitored using running wheels. For gene expression, animals are sacrificed at specific circadian times (e.g., CT0, CT6, CT12, CT18), and tissues like the hypothalamus are collected for RT-qPCR analysis.[10]

    • Cancer Xenografts: Cancer cells (e.g., 1 x 10⁷ SCLC cells) are injected subcutaneously. When tumors reach a specified volume (e.g., 100 mm³), mice are randomized into treatment and control groups. Tumor volume is measured regularly.[4]

    • Metabolic Studies: Mice are fed a high-fat diet to induce obesity. Body weight, fat mass, and plasma levels of glucose, insulin, and lipids are monitored throughout the treatment period.[10]

InVivo_Workflow start Model Selection (e.g., C57BL/6 mice, Nude mice) acclimation Acclimation (Controlled Light/Dark Cycle) start->acclimation induction Disease Induction (Optional) (e.g., High-Fat Diet, Tumor Xenograft) acclimation->induction randomization Randomization into Groups (Vehicle vs. SR9009) induction->randomization treatment Treatment Period (e.g., 50-100 mg/kg i.p. daily) randomization->treatment monitoring In-life Monitoring (Body Weight, Tumor Volume, Behavior) treatment->monitoring endpoint Endpoint & Tissue Collection (Blood, Hypothalamus, Liver, Tumor) treatment->endpoint monitoring->treatment Repeated Dosing analysis Ex Vivo Analysis (RT-qPCR, Western Blot, Histology) endpoint->analysis

References

SR9009's Influence on Cellular Energy Expenditure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR9009, a synthetic REV-ERB agonist, has garnered significant attention for its profound effects on cellular metabolism and energy expenditure. By activating the nuclear receptors REV-ERBα and REV-ERBβ, SR9009 modulates the expression of core clock and metabolic genes, leading to increased mitochondrial biogenesis, enhanced glucose and lipid oxidation, and consequently, a higher basal metabolic rate. This technical guide provides an in-depth overview of the core mechanisms of SR9009 action, detailed experimental protocols for its study, and a comprehensive summary of its quantitative effects on cellular energy expenditure. A critical examination of its REV-ERB-independent effects is also presented to ensure a nuanced understanding for researchers in the field.

Introduction

The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are integral components of the circadian clock machinery and act as transcriptional repressors of key metabolic genes.[1][2] Their activity links the body's internal clock to the regulation of energy homeostasis. SR9009 has been identified as a potent synthetic agonist of REV-ERBα/β, effectively enhancing their repressive activity.[3] This has positioned SR9009 as a valuable tool for investigating the role of REV-ERBs in physiology and as a potential therapeutic agent for metabolic disorders.[4][5] This guide delves into the molecular mechanisms through which SR9009 influences cellular energy expenditure, providing researchers with the necessary information to design and interpret experiments effectively.

Mechanism of Action

SR9009's primary mechanism of action is through the activation of REV-ERBα and REV-ERBβ.[6] As a REV-ERB agonist, SR9009 enhances the recruitment of co-repressors to the regulatory regions of REV-ERB target genes, leading to the suppression of their transcription.[3] Key target genes include those involved in the core circadian clock, such as Bmal1 and Clock, as well as a wide array of genes controlling lipid and glucose metabolism.[3][7]

However, a growing body of evidence indicates that SR9009 can also exert effects independent of REV-ERBα and -β.[1][2][8] Studies using REV-ERBα/β double-knockout (DKO) mouse models have shown that SR9009 can still influence cell proliferation, metabolism, and gene transcription in the absence of its known targets.[1][2] This highlights the critical importance of utilizing appropriate genetic controls when studying the effects of SR9009 to distinguish between REV-ERB-dependent and -independent pathways.

Signaling Pathways

The influence of SR9009 on cellular energy expenditure is mediated through several key signaling pathways:

  • REV-ERBα/β Signaling: The canonical pathway involves the direct binding of SR9009 to REV-ERBα and REV-ERBβ, leading to the repression of target genes involved in lipogenesis and gluconeogenesis, while promoting genes for fatty acid and glucose oxidation.[3][9]

  • AMPK Signaling Pathway: SR9009 has been shown to interact with the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[10][11] Activation of AMPK can lead to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

  • NF-κB Signaling Pathway: SR9009 has demonstrated anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway.[12][13] Chronic inflammation is often associated with metabolic dysfunction, suggesting another avenue through which SR9009 can impact energy expenditure.

Quantitative Effects of SR9009 on Cellular Energy Expenditure

The administration of SR9009 has been shown to produce significant and quantifiable changes in various metabolic parameters across different experimental models.

Table 1: Effects of SR9009 on Systemic Metabolism in Mice
ParameterModelSR9009 DoseDurationObserved EffectCitation
Body WeightDiet-induced obese mice100 mg/kg, i.p., b.i.d.30 days60% greater weight loss compared to vehicle[3]
Fat MassDiet-induced obese mice100 mg/kg, i.p., b.i.d.30 daysSignificant reduction[3]
Plasma TriglyceridesDiet-induced obese mice100 mg/kg, i.p., b.i.d.30 daysDecreased[3]
Plasma CholesterolDiet-induced obese mice100 mg/kg, i.p., b.i.d.30 daysDecreased[3]
Plasma GlucoseDiet-induced obese mice100 mg/kg, i.p., b.i.d.30 daysDecreased[3]
Plasma Insulin (B600854)Diet-induced obese mice100 mg/kg, i.p., b.i.d.30 daysTrend towards decrease[3]
Plasma IL-6Diet-induced obese mice100 mg/kg, i.p., b.i.d.30 daysDecreased[3]
Weight Gainob/ob mice100 mg/kg, i.p., b.i.d.12 daysSuppressed[3]
WakefulnessMice100 mg/kg, i.p.3 consecutive daysIncreased[14]
Table 2: Effects of SR9009 on Gene Expression in Mouse Tissues
GeneTissueSR9009 TreatmentObserved EffectCitation
Bmal1HypothalamusSingle dose, i.p.Subtly affected with a left shift in phase[3]
Per2HypothalamusSingle dose, i.p.Enhanced amplitude[3]
Cry2HypothalamusSingle dose, i.p.Suppressed amplitude[3]
Npas2HypothalamusSingle dose, i.p.Circadian pattern eliminated[3]
ClockHypothalamusSingle dose, i.p.Enhanced amplitude and altered phase[3]
Lipogenic genesLiverChronic administrationDecreased expression[3]
Cholesterol/bile acid synthesis genesLiverChronic administrationDecreased expression[3]
Fatty acid and glucose oxidation genesSkeletal MuscleChronic administrationIncreased expression[3]
Triglyceride synthesis and storage genesWhite Adipose TissueChronic administrationDecreased expression[3]

Experimental Protocols

In Vivo SR9009 Treatment and Metabolic Phenotyping in Mice

Objective: To assess the in vivo effects of SR9009 on metabolic parameters in mice.

Materials:

  • SR9009

  • Vehicle solution (e.g., 5% DMSO, 10% Cremophor EL, 85% PBS)[15]

  • Metabolic cages (e.g., CLAMS or Phenomaster)[3][16]

  • Equipment for blood collection and analysis

  • Animal weighing scale

Protocol:

  • Animal Model: Utilize appropriate mouse models, such as diet-induced obese mice, ob/ob mice, or REV-ERBα/β DKO mice for control experiments.[1][3]

  • SR9009 Preparation and Administration: Dissolve SR9009 in a suitable vehicle to the desired concentration (e.g., 10 mg/ml).[15] Administer SR9009 to mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 100 mg/kg) and frequency (e.g., once or twice daily at specific Zeitgeber times).[3][15] Administer an equal volume of the vehicle solution to the control group.

  • Metabolic Monitoring: House mice individually in metabolic cages for continuous monitoring of food and water intake, oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and locomotor activity.[16]

  • Blood and Tissue Collection: At the end of the treatment period, collect blood samples for analysis of plasma metabolites (glucose, triglycerides, cholesterol, insulin, etc.) and cytokines.[3][17] Harvest tissues (liver, skeletal muscle, adipose tissue) for gene expression analysis.

  • Data Analysis: Analyze the collected data to determine the effects of SR9009 on body weight, body composition, energy expenditure, and metabolic gene expression.

Measurement of Cellular Respiration using Seahorse XF Analyzer

Objective: To measure the effect of SR9009 on mitochondrial respiration in cultured cells.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XF24)

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)[18]

  • Cultured cells of interest

  • SR9009

  • Appropriate cell culture medium and supplements

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • SR9009 Treatment: Treat the cells with the desired concentrations of SR9009 or vehicle for a specified duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[19]

  • Mitochondrial Stress Test: Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol.[18] Place the cell plate in the Seahorse XF analyzer and perform the mitochondrial stress test.

  • Data Analysis: The Seahorse XF software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[18]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the expression of target genes in cells or tissues treated with SR9009.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.[1]

  • qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for the target genes and a housekeeping gene (e.g., 36B4 or Ppib).[1]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in SR9009-treated samples compared to vehicle-treated controls.[17]

Visualizations

Signaling Pathways

SR9009_Signaling_Pathways cluster_rev_erb REV-ERB Dependent Pathway cluster_rev_erb_independent REV-ERB Independent Pathways SR9009 SR9009 REV_ERB REV-ERBα/β SR9009->REV_ERB activates CoR Co-repressors REV_ERB->CoR recruits Target_Genes Target Genes (e.g., Bmal1, Lipogenic Genes) CoR->Target_Genes represses Metabolic_Effects ↓ Lipogenesis ↓ Gluconeogenesis ↑ Fatty Acid Oxidation ↑ Glucose Oxidation Target_Genes->Metabolic_Effects leads to SR9009_ind SR9009 Unknown_Target Unknown Target(s) SR9009_ind->Unknown_Target AMPK AMPK Unknown_Target->AMPK activates NF_kB NF-κB Unknown_Target->NF_kB inhibits Mito_Biogenesis ↑ Mitochondrial Biogenesis AMPK->Mito_Biogenesis Inflammation ↓ Inflammation NF_kB->Inflammation

Caption: SR9009 Signaling Pathways.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Select Animal Model (e.g., DIO mice, DKO mice) Treatment SR9009 or Vehicle Administration Animal_Model->Treatment Metabolic_Cages Metabolic Phenotyping (VO2, RER, Activity) Treatment->Metabolic_Cages Sample_Collection Blood & Tissue Collection Metabolic_Cages->Sample_Collection Analysis_invivo Metabolite & Gene Expression Analysis Sample_Collection->Analysis_invivo Cell_Culture Cell Culture & Seeding Treatment_invitro SR9009 or Vehicle Treatment Cell_Culture->Treatment_invitro Seahorse Seahorse XF Analysis (Mitochondrial Respiration) Treatment_invitro->Seahorse qPCR Gene Expression Analysis (qPCR) Treatment_invitro->qPCR

Caption: Experimental Workflow for SR9009 Studies.

Conclusion

SR9009 is a powerful pharmacological tool for modulating cellular energy expenditure through its action on REV-ERB nuclear receptors. Its ability to increase mitochondrial function and enhance metabolic rate holds significant promise for the development of novel therapeutics for metabolic diseases. However, the discovery of its REV-ERB-independent effects necessitates a cautious and well-controlled approach to research in this area. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the knowledge required to rigorously investigate the multifaceted influence of SR9009 on cellular energy metabolism. Future research should continue to delineate the precise molecular targets and signaling pathways involved in both the REV-ERB-dependent and -independent actions of this intriguing compound.

References

Methodological & Application

Application Notes and Protocols for Dosing SR9009 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper dosing and administration of SR9009 for in vivo mouse studies. The protocols and data presented are collated from peer-reviewed scientific literature to assist in the design of rigorous and reproducible experiments.

Introduction to SR9009

SR9009 is a synthetic REV-ERB agonist that has garnered significant interest for its potential therapeutic applications in metabolic diseases, cardiovascular conditions, and neurological disorders. It acts as a potent modulator of the core circadian clock machinery by binding to the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of gene expression involved in metabolism and inflammation. However, it is crucial to note that recent studies have also identified REV-ERB-independent effects of SR9009, suggesting a more complex mechanism of action.[1][2][3][4][5]

General Dosing and Administration Guidelines

The majority of in vivo mouse studies utilize intraperitoneal (i.p.) injection for the administration of SR9009 due to its poor oral bioavailability. The dosage and frequency of administration are highly dependent on the specific research question and the mouse model being used.

Vehicle Preparation

A common vehicle for dissolving SR9009 for i.p. injection is a mixture of DMSO, Cremophor EL (or Tween-80), and PBS or saline. A frequently cited formulation is:

  • 5% DMSO / 10% Cremophor EL / 85% PBS [6]

  • 15% Cremophor EL in saline

  • DMSO, PEG300, Tween-80, and Saline [7]

It is recommended to prepare the working solution fresh on the day of use.[7]

Dosing Protocols for Specific Research Areas

The following tables summarize common dosing regimens for SR9009 in various mouse models.

Table 1: SR9009 Dosing in Cardiac Remodeling Mouse Models
Mouse ModelStrainDosageAdministration Route & FrequencyDurationKey FindingsReference
Transverse Aortic Constriction (TAC)C57BL/6J100 mg/kg/dayi.p., once daily6 weeksAmeliorates pressure overload-induced heart remodeling.[6][6]
Myocardial Infarction (MI)C57BL/6J100 mg/kg/dayi.p., once daily1 weekImproved survival and cardiac function post-MI.[8][8]
Myocardial Ischemia-ReperfusionC57BL/6JNot SpecifiedNot Specified1 dayPrevents heart failure by targeting the cardiac inflammasome.[9][9]
Pressure Overload-Induced Heart FailureNot Specified10 mg/kg/dayNot Specified4-6 weeksMaintained normal cardiac function.[10]
Table 2: SR9009 Dosing in Metabolic Disorder Mouse Models
Mouse ModelStrainDosageAdministration Route & FrequencyDurationKey FindingsReference
Diet-Induced Obesity (DIO)C57BL/6J100 mg/kgi.p., twice daily12 daysSuppressed weight gain.[11][11]
Constant Light-Induced Metabolic DisruptionC57BL/6J10 mg/kg/dayi.p., once daily8 weeksMitigated weight gain and insulin (B600854) resistance.[12][12]
Nonalcoholic Steatohepatitis (NASH)C57BL/6JNot Specifiedi.p., once daily (at ZT0 or ZT12)6 weeksAlleviated hepatic steatosis, insulin resistance, and inflammation.[13][13]
ob/ob NASH Diet-Fedob/ob100 mg/kgi.p., twice daily30 daysReduced hepatic fibrosis and inflammation.[14][14]
Table 3: SR9009 Dosing in Neurological Mouse Models
Mouse ModelStrainDosageAdministration Route & FrequencyDurationKey FindingsReference
Middle Cerebral Artery Occlusion (MCAO)C57BL/6J50 mg/kgi.p., once daily3 days prior to MCAOProtected against cerebral ischemic injury.[15][15]

Detailed Experimental Protocols

Protocol 1: Transverse Aortic Constriction (TAC) Model for Cardiac Hypertrophy
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Surgical Procedure:

    • Anesthetize the mouse with isoflurane.

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture against a 27-gauge needle.

    • Remove the needle to create a constriction of a defined diameter.

    • Close the chest and allow the mouse to recover.

  • SR9009 Administration:

    • Prepare SR9009 solution in 5% DMSO/10% Cremophor EL/85% PBS at a concentration of 10 mg/mL.[6]

    • Starting one day post-TAC surgery, administer SR9009 at 100 mg/kg via intraperitoneal injection once daily for 6 weeks.[6]

    • Administer an equivalent volume of the vehicle to the control group.

  • Endpoint Analysis:

    • Monitor cardiac function weekly using echocardiography.

    • At the end of the study, sacrifice the mice and harvest the hearts for histological analysis (e.g., H&E, Masson's trichrome staining) and molecular analysis (e.g., qPCR, Western blot) of hypertrophy and fibrosis markers.

Protocol 2: Diet-Induced Obesity (DIO) Model
  • Animal Model: Male C57BL/6J mice, 6 weeks old.

  • Dietary Intervention:

    • Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.

    • A control group should be fed a standard chow diet.

  • SR9009 Administration:

    • Prepare SR9009 solution in an appropriate vehicle.

    • Administer SR9009 at 100 mg/kg via intraperitoneal injection twice daily for 12 days.[11]

    • Administer an equivalent volume of the vehicle to the control HFD group.

  • Endpoint Analysis:

    • Monitor body weight and food intake daily.

    • At the end of the treatment period, perform glucose and insulin tolerance tests.

    • Collect blood for analysis of plasma lipids, glucose, and insulin.

    • Harvest tissues (liver, adipose tissue, skeletal muscle) for histological and molecular analyses.

Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Surgical Procedure (Intraluminal Suture Method):

    • Anesthetize the mouse and make a midline neck incision.

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a silicon-coated 6-0 nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[16][17][18]

    • After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion (for transient MCAO).

  • SR9009 Administration:

    • Prepare SR9009 solution in an appropriate vehicle.

    • Administer SR9009 at 50 mg/kg via intraperitoneal injection once daily for 3 consecutive days prior to MCAO surgery.[15]

    • Administer an equivalent volume of the vehicle to the control group.

  • Endpoint Analysis:

    • Assess neurological deficits at 24 hours post-MCAO using a standardized scoring system.

    • Measure infarct volume at 24 or 48 hours post-MCAO using TTC staining of brain slices.

    • Perform histological and molecular analyses on the ischemic brain tissue to evaluate inflammation, apoptosis, and other relevant markers.

Signaling Pathways and Experimental Workflows

SR9009 Mechanism of Action

SR9009 primarily acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ. By binding to these receptors, SR9009 enhances their repressive activity on target gene transcription. A key target of REV-ERB is the Bmal1 gene, a critical activator component of the core circadian clock. By repressing Bmal1, SR9009 can modulate the expression of numerous clock-controlled genes involved in metabolism and inflammation. However, recent evidence has demonstrated that SR9009 can also exert effects independently of REV-ERB, impacting pathways such as autophagy and the Nrf2 antioxidant response.[1][15][19][20]

SR9009_Signaling_Pathway SR9009 SR9009 REVERB REV-ERBα/β SR9009->REVERB activates REVERB_Independent REV-ERB Independent Targets SR9009->REVERB_Independent BMAL1 BMAL1 REVERB->BMAL1 represses ClockGenes Clock-Controlled Genes BMAL1->ClockGenes activates Metabolism Metabolism ClockGenes->Metabolism Inflammation Inflammation ClockGenes->Inflammation Autophagy Autophagy REVERB_Independent->Autophagy Nrf2 Nrf2 Pathway REVERB_Independent->Nrf2

Caption: SR9009 Signaling Pathways.

Experimental Workflow for In Vivo Mouse Studies

The following diagram outlines a general workflow for conducting in vivo mouse studies with SR9009.

Experimental_Workflow AnimalAcclimation Animal Acclimation (e.g., C57BL/6J mice) DiseaseInduction Disease Model Induction (e.g., TAC, HFD, MCAO) AnimalAcclimation->DiseaseInduction Randomization Randomization into Treatment Groups DiseaseInduction->Randomization VehicleGroup Vehicle Control Group Randomization->VehicleGroup SR9009Group SR9009 Treatment Group Randomization->SR9009Group Treatment Dosing Regimen (i.p. injection) VehicleGroup->Treatment SR9009Group->Treatment Monitoring In-life Monitoring (Body Weight, Behavior, etc.) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Echocardiography, Histology) Monitoring->Endpoint DataAnalysis Data Analysis & Interpretation Endpoint->DataAnalysis

Caption: General Experimental Workflow.

References

Application Notes and Protocols for SR9009 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR9009, a synthetic REV-ERB agonist, has emerged as a valuable research tool for investigating the role of the circadian clock in various physiological and pathological processes. As a potent and specific ligand for the nuclear receptors REV-ERBα and REV-ERBβ, SR9009 allows for the modulation of circadian rhythms and metabolic pathways in vitro.[1][2][3] These application notes provide detailed experimental protocols for cell culture studies involving SR9009, including methodologies for assessing its effects on cell viability, gene and protein expression, and key signaling pathways. While SR9009 is widely recognized for its action through REV-ERB, some studies suggest that it may also exert effects independent of these receptors.[4][5][6][7][8]

Mechanism of Action

SR9009 is a small molecule that binds to the REV-ERB nuclear receptors, which are critical components of the core circadian clock. REV-ERBs act as transcriptional repressors, and their activation by SR9009 enhances this repression, leading to the modulation of downstream target genes involved in the regulation of circadian rhythms, metabolism, and inflammation.[9][10][11] The binding of SR9009 to REV-ERBα has been characterized with a dissociation constant (Kd) of approximately 800 nM.[10]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data from various cell culture studies using SR9009.

Table 1: Effective Concentrations of SR9009 in Various Cell Lines

Cell LineEffectConcentration RangeIncubation TimeReference
T98G (Glioblastoma)Decreased cell viability10 - 40 µM24 - 72 hours[12][13]
HepG2 (Hepatocellular Carcinoma)Decreased cell viability40 µM96 hours[12]
H69 & H446 (SCLC)Dose-dependent cytotoxicityIncreasing concentrations72 hours[9]
H69AR & H446DDP (Chemoresistant SCLC)Dose-dependent cytotoxicityIncreasing concentrations72 hours[9]
Mouse Embryonic Stem Cells (mESCs)Reduced cell viability10 µM2 days[4][5]
Rat Adult Hippocampal Neural Stem/Progenitor CellsEnhanced neurite outgrowth0.1 µM7 days[14]
Rat Adult Hippocampal Neural Stem/Progenitor CellsSuppressed neurite outgrowth2.5 µM7 days[14]
RA FLSsSuppression of IL-1β-induced phosphorylation10 µM12 hours[15]

Table 2: IC50 Values of SR9009

AssayCell LineIC50 ValueReference
REV-ERB-dependent repressor activityHEK293 (Gal4-REV-ERBα transfected)670 nM[11]
REV-ERB-dependent repressor activityHEK293 (Gal4-REV-ERBβ transfected)800 nM[11]
BMAL1 mRNA reductionHepG2710 nM[10][11]

Experimental Protocols

Preparation of SR9009 Stock Solution

SR9009 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.

  • Reagents:

    • SR9009 powder

    • DMSO (cell culture grade)

  • Procedure:

    • According to manufacturer instructions, dissolve SR9009 in DMSO to a final concentration of 10-50 mM.[12][13]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Cell Culture and Treatment

The choice of cell line will depend on the research question. SR9009 has been used in a variety of cell types, including cancer cell lines and primary cells.

  • General Protocol:

    • Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[12]

    • Seed cells in multi-well plates at a density appropriate for the duration of the experiment.

    • Allow cells to attach and grow for 24 hours before treatment.

    • Dilute the SR9009 stock solution in fresh culture medium to the desired final concentration. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest SR9009 concentration).

    • Replace the existing medium with the SR9009-containing medium or the vehicle control medium.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[12]

Cell Viability Assays

a) MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • After the SR9009 treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][13]

    • Calculate cell viability as a percentage of the vehicle-treated control cells.[12][13]

b) alamarBlue™ Assay

The alamarBlue™ assay incorporates a cell-permeable, non-toxic redox indicator that changes color in response to cellular metabolic activity.

  • Procedure:

    • Following SR9009 treatment, add alamarBlue™ reagent to each well (typically 10% of the culture volume).

    • Incubate for 1-4 hours at 37°C, protected from light.[12][13]

    • Measure the fluorescence or absorbance according to the manufacturer's instructions.

Gene Expression Analysis (Quantitative Real-Time PCR)

qRT-PCR is used to quantify the expression levels of target genes in response to SR9009 treatment.

  • Procedure:

    • After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using a qPCR instrument and a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., BMAL1, PER2, REV-ERBα, NRF2, HO-1, NQO1).[16][17][18]

    • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression using the ΔΔCt method.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins in cell lysates.

  • Procedure:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., REV-ERBα, p-p38, p-JNK, p-ERK, p-p65, Nrf2).[15]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways of SR9009

The following diagrams illustrate the key signaling pathways modulated by SR9009.

SR9009_Signaling_Pathway cluster_0 SR9009 Action cluster_1 Circadian Clock Regulation cluster_2 Downstream Effects SR9009 SR9009 REVERB REV-ERBα/β SR9009->REVERB activates BMAL1 BMAL1 REVERB->BMAL1 represses CLOCK CLOCK REVERB->CLOCK represses Metabolism Metabolic Genes (e.g., Lipogenesis, Glucose Oxidation) REVERB->Metabolism Inflammation Inflammatory Genes REVERB->Inflammation Proliferation Cell Proliferation REVERB->Proliferation PER PER BMAL1->PER activates CRY CRY BMAL1->CRY activates CLOCK->PER activates CLOCK->CRY activates PER->REVERB activates CRY->REVERB activates

Caption: SR9009 activates REV-ERB, repressing core clock genes and downstream targets.

SR9009_Nrf2_Pathway SR9009 SR9009 Nrf2_activation Nrf2 Activation SR9009->Nrf2_activation Nrf2 Nrf2 Nrf2_activation->Nrf2 increases protein levels ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of ROS_reduction Reduced ROS Antioxidant_Genes->ROS_reduction leads to

Caption: SR9009 can activate the Nrf2 pathway, leading to antioxidant gene expression.

Experimental Workflow

The following diagram outlines a general experimental workflow for studying the effects of SR9009 in cell culture.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Seeding and Culture start->cell_culture treatment SR9009 / Vehicle Treatment cell_culture->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability (MTT, alamarBlue) incubation->viability gene_expression Gene Expression (qRT-PCR) incubation->gene_expression protein_expression Protein Expression (Western Blot) incubation->protein_expression data_analysis Data Analysis and Interpretation viability->data_analysis gene_expression->data_analysis protein_expression->data_analysis end End data_analysis->end

Caption: A general workflow for in vitro studies of SR9009.

References

In Vitro Application of SR9009 in Metabolic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR9009, a synthetic REV-ERB agonist, has emerged as a potent modulator of metabolic processes. By activating the nuclear receptors REV-ERBα and REV-ERBβ, which are key components of the circadian clock, SR9009 influences the expression of genes involved in lipid and glucose metabolism, mitochondrial biogenesis, and inflammatory responses. These properties make it a valuable tool for in vitro metabolic research, offering insights into potential therapeutic strategies for metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia. This document provides detailed application notes and experimental protocols for the in vitro use of SR9009 in metabolic research.

Mechanism of Action

SR9009 exerts its effects by binding to and activating REV-ERBα and REV-ERBβ.[1][2] These receptors are transcriptional repressors that play a crucial role in regulating the body's internal clock and metabolism.[2][3] Upon activation by SR9009, REV-ERBs recruit co-repressors to the regulatory regions of target genes, leading to the suppression of their transcription.[1] Key metabolic genes regulated by REV-ERBs include those involved in lipogenesis, gluconeogenesis, and inflammation. By modulating the expression of these genes, SR9009 can significantly impact cellular energy expenditure, fat storage, and glucose homeostasis.[1][2][4]

Core Signaling Pathway of SR9009

SR9009_Signaling_Pathway cluster_nucleus Nucleus SR9009 SR9009 REVERB REV-ERBα/β SR9009->REVERB Activates CoR Co-repressor Complex REVERB->CoR Recruits TargetGenes Target Genes (e.g., Bmal1, Srebp-1c, Fasn) CoR->TargetGenes Represses Transcription Transcription MetabolicEffects Metabolic Effects Transcription->MetabolicEffects Alters Gene Expression MetabolicEffects_list • ↓ Lipogenesis • ↓ Gluconeogenesis • ↑ Mitochondrial Biogenesis • ↑ Fatty Acid Oxidation • ↑ Glucose Uptake

Caption: SR9009 activates REV-ERBα/β, leading to transcriptional repression and metabolic shifts.

Quantitative Data Summary

The following tables summarize the quantitative effects of SR9009 observed in various in vitro studies.

Table 1: IC50 Values of SR9009 in Different Cell Lines

Cell LineAssay TypeIC50 (µM)Reference
Human Glioblastoma (T98G)MTT Assay (48h)~20[5]
Human Glioblastoma (T98G)MTT Assay (72h)<20[5]
Human Hepatocellular Carcinoma (HepG2)MTT Assay (96h)~40[5]
Small-Cell Lung Cancer (H69)Cytotoxicity Assay (72h)Dose-dependent cytotoxicity observed[6]
Small-Cell Lung Cancer (H446)Cytotoxicity Assay (72h)Dose-dependent cytotoxicity observed[6]
Multiple Myeloma (U266)CCK8 AssayDose-dependent viability decrease[7]
Multiple Myeloma (RPMI8226)CCK8 AssayDose-dependent viability decrease[7]

Table 2: Effects of SR9009 on Gene Expression and Metabolic Parameters

Cell TypeParameterEffectFold/Percent ChangeReference
Goldfish Liver (in vivo)Plasma GlucoseDecreaseSignificant reduction[8][9]
Goldfish Liver (in vivo)Plasma TriglyceridesDecreaseSignificant reduction[8][9]
Mouse Hypothalamus (in vivo)Bmal1 mRNARepressionSignificant decrease at ZT6[10]
Mouse Adipose Tissue (in vivo)Bmal1 mRNASuppressionSignificant reduction[11]
Mouse Ischemic Cortex (in vivo)Bmal1 mRNAAttenuated reductionRemarkable attenuation of ischemia-induced reduction[12]
Mouse Ischemic Cortex (in vivo)Clock mRNAAttenuated reductionRemarkable attenuation of ischemia-induced reduction[12]
Mouse Ischemic Cortex (in vivo)Per1 mRNAAttenuated reductionRemarkable attenuation of ischemia-induced reduction[12]
Mouse Ischemic Cortex (in vivo)Rev-erbα mRNAAttenuated reductionRemarkable attenuation of ischemia-induced reduction[12]
Human MacrophagesCD80 (M1 marker)No significant change-[13]
Human MacrophagesCD206 (M2 marker)No significant change-[13]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., C2C12, HepG2, 3T3-L1) start->cell_culture treatment SR9009 Treatment (Dose-response & Time-course) cell_culture->treatment assays In Vitro Assays treatment->assays viability Cell Viability (MTS Assay) assays->viability gene_expression Gene Expression (qPCR) assays->gene_expression oxygen_consumption Oxygen Consumption (Seahorse Assay) assays->oxygen_consumption glucose_uptake Glucose Uptake (2-NBDG Assay) assays->glucose_uptake data_analysis Data Analysis end End data_analysis->end viability->data_analysis gene_expression->data_analysis oxygen_consumption->data_analysis glucose_uptake->data_analysis

Caption: A general workflow for studying the in vitro metabolic effects of SR9009.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.[2][14][15]

Objective: To determine the effect of SR9009 on the viability and proliferation of cultured cells.

Materials:

  • 96-well tissue culture plates

  • Cells of interest (e.g., HepG2, C2C12, 3T3-L1)

  • Complete culture medium

  • SR9009 stock solution (in DMSO)

  • MTS reagent (containing PES)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of SR9009 in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the SR9009 dilutions or vehicle control (medium with the same percentage of DMSO) to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol is based on standard qPCR procedures.

Objective: To quantify the changes in the expression of target metabolic genes in response to SR9009 treatment.

Materials:

  • 6-well or 12-well tissue culture plates

  • Cells of interest

  • SR9009

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., Bmal1, Sirt1, Ppargc1a, Fasn, Scd1) and a housekeeping gene (e.g., Gapdh, Actb)

  • Real-time PCR system

Procedure:

  • Plate cells in 6-well or 12-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentration of SR9009 or vehicle control for the specified duration (e.g., 6, 12, or 24 hours).

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

  • Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)

This protocol is a general guideline for using the Agilent Seahorse XF Analyzer.[5]

Objective: To measure the effect of SR9009 on mitochondrial respiration and cellular oxygen consumption.

Materials:

  • Seahorse XF96 or XFe96 cell culture microplates

  • Cells of interest

  • SR9009

  • Seahorse XF calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • The day before the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates.

  • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.

  • Prepare the mitochondrial stress test compounds and SR9009 in the assay medium at the desired final concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell plate and initiate the assay.

  • The instrument will measure basal OCR and then sequentially inject SR9009 (or vehicle), oligomycin, FCCP, and rotenone/antimycin A, measuring OCR after each injection.

  • Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Glucose Uptake Assay (2-NBDG)

This protocol is adapted from standard 2-NBDG glucose uptake assay procedures.[7][8]

Objective: To measure the effect of SR9009 on glucose uptake in cultured cells.

Materials:

  • 96-well black, clear-bottom tissue culture plates

  • Cells of interest (e.g., C2C12 myotubes, 3T3-L1 adipocytes)

  • SR9009

  • Glucose-free DMEM

  • 2-NBDG (fluorescent glucose analog)

  • Insulin (positive control)

  • Phloretin or Cytochalasin B (inhibitor control)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and differentiate if necessary (e.g., C2C12 myoblasts to myotubes).

  • Starve the cells in glucose-free DMEM for 2-4 hours prior to the assay.

  • Treat the cells with SR9009, vehicle control, insulin, or inhibitor control for the desired time.

  • Add 2-NBDG to each well at a final concentration of 50-100 µM.

  • Incubate for 30-60 minutes at 37°C.

  • Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or visualize using a fluorescence microscope.

Logical Relationship of SR9009's Metabolic Effects

SR9009_Metabolic_Effects cluster_effects Cellular Metabolic Consequences SR9009 SR9009 REVERB ↑ REV-ERBα/β Activity SR9009->REVERB Mito ↑ Mitochondrial Biogenesis REVERB->Mito FAO ↑ Fatty Acid Oxidation REVERB->FAO promotes GlucoseUptake ↑ Glucose Uptake REVERB->GlucoseUptake promotes Lipogenesis ↓ Lipogenesis REVERB->Lipogenesis Autophagy ↓ Autophagy REVERB->Autophagy EnergyExpenditure ↑ Cellular Energy Expenditure Mito->EnergyExpenditure FAO->EnergyExpenditure GlucoseUptake->EnergyExpenditure FatStorage ↓ Fat Storage Lipogenesis->FatStorage Autophagy->FatStorage contributes to

Caption: SR9009's activation of REV-ERB leads to a cascade of metabolic changes.

Disclaimer: SR9009 is a research compound and is not approved for human consumption.

References

Best practices for dissolving and administering SR9009.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human consumption.

These application notes provide best practices for the dissolution and administration of SR9009, a synthetic REV-ERB agonist, intended for researchers, scientists, and drug development professionals. The following protocols and data have been compiled from preclinical research findings.

Introduction

SR9009 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ[1][2][3]. These receptors are critical components of the circadian clock and are involved in regulating various physiological processes, including metabolism, inflammation, and sleep-wake cycles[4][5]. Research has shown that SR9009 can modulate the expression of core clock genes and influence lipid and glucose metabolism, making it a valuable tool for studying the roles of REV-ERB in various biological systems[2][6]. However, it is important to note that some studies suggest SR9009 may also have REV-ERB-independent effects on cell proliferation and metabolism[7][8].

Data Presentation: Solubility and Stability

Proper dissolution is critical for the effective application of SR9009 in experimental settings. The following tables summarize the solubility and stability of SR9009 in various solvents.

Table 1: Solubility of SR9009

SolventMaximum ConcentrationNotesReference
Dimethyl Sulfoxide (DMSO)>25 mg/mLSonication may be required for high concentrations.[1][9]
~30 mg/mL[3]
87.0 mg/mL (198.66 mM)[5]
252 mg/mL (575.42 mM)Sonication is recommended.[2]
Ethanolup to 20 mg/mL[1][9]
~14 mg/mL[3]
87.0 mg/mL (198.66 mM)[5]
100 mM[10]
Polyethylene Glycol 400 (PEG400)SolubleA common vehicle for oral solutions.[11]
Dimethyl Formamide (DMF)~30 mg/mL[3]
10% DMSO + 90% Corn Oil3.3 mg/mL (7.54 mM)Sonication is recommended.[2]

Table 2: Stability of SR9009

FormStorage TemperatureDurationReference
Crystalline Solid-20°C≥ 4 years[3]
Crystalline Solid-20°C3 years[2]
Solution in DMSO or Ethanol-20°CUp to 1 month[1][9]
Solution in Solvent-80°C1 year[2]

Experimental Protocols

The following are detailed protocols for the preparation and administration of SR9009 for in vitro and in vivo research.

In Vitro Protocol: Cell-Based Assays

This protocol is suitable for treating cultured cells with SR9009.

Materials:

  • SR9009 powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Aseptically weigh the required amount of SR9009 powder. The molecular weight of SR9009 is 437.94 g/mol [5][10].

    • Dissolve the powder in sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex or sonicate briefly if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C for up to one month[1][9].

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Dilute the stock solution with the appropriate cell culture medium to the final desired concentration for your experiment.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity[12]. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment:

    • Replace the existing medium in your cell culture plates with the medium containing the SR9009 working solution or the vehicle control.

    • Incubate the cells for the desired duration of the experiment.

In Vivo Protocol: Intraperitoneal (IP) Injection in Mice

This protocol describes the preparation and administration of SR9009 via intraperitoneal injection in mice, a common method in published studies[6][13][14].

Materials:

  • SR9009 powder

  • Dimethyl Sulfoxide (DMSO)

  • Cremophor EL or Kolliphor®

  • Phosphate-Buffered Saline (PBS) or Teleost saline solution

  • Sterile vials

  • Sterile syringes and needles (25-30 gauge)[15]

Vehicle Preparation (Example 1):

  • A commonly used vehicle is 5% DMSO, 10% Cremophor EL, and 85% PBS[13].

  • To prepare 10 mL of this vehicle:

    • Add 0.5 mL of DMSO to a sterile vial.

    • Add 1.0 mL of Cremophor EL and mix thoroughly with the DMSO.

    • Add 8.5 mL of sterile PBS and mix until a clear solution is formed.

Vehicle Preparation (Example 2):

  • Another reported vehicle consists of 15% Kolliphor® and 85% teleost saline solution[16].

SR9009 Solution Preparation (Example for 10 mg/mL):

  • Weigh the required amount of SR9009 powder.

  • Dissolve the SR9009 in the DMSO portion of the vehicle first.

  • Add the Cremophor EL (or Kolliphor®) and mix well.

  • Finally, add the PBS (or saline) to reach the final volume and concentration. Ensure the solution is homogenous.

Administration Protocol:

  • Dosage: A typical dosage used in mouse studies is 100 mg/kg of body weight, administered once or twice daily[2][4][6][13].

  • Restraint: Properly restrain the mouse to expose the abdomen[15][17].

  • Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum[15][17][18].

  • Injection: Insert the needle at a 30-45 degree angle and inject the solution into the peritoneal cavity[17][18]. Aspirate briefly before injecting to ensure a vessel or organ has not been entered[18].

  • Control Group: Administer an equal volume of the vehicle solution to the control group of animals.

Considerations for Oral and Sublingual Administration

While intraperitoneal injection is common in preclinical research, other administration routes are being explored.

  • Oral Administration: SR9009 has been noted to have very low oral bioavailability, potentially as low as 2.2% in mice, due to first-pass metabolism in the liver[12][19]. This significantly reduces its efficacy when administered orally.

  • Sublingual Administration: To bypass first-pass metabolism, sublingual administration is suggested as a method to increase bioavailability[20]. This involves placing the SR9009 solution under the tongue, allowing for direct absorption into the bloodstream through the mucous membranes[20].

Mandatory Visualizations

Signaling Pathway of SR9009

The primary mechanism of action of SR9009 is through the activation of REV-ERBα and REV-ERBβ. This activation leads to the repression of target genes, including those involved in the core circadian clock and metabolic pathways.

SR9009_Signaling_Pathway SR9009 SR9009 REVERB REV-ERBα/β SR9009->REVERB activates BMAL1 BMAL1 Gene REVERB->BMAL1 represses Metabolic_Genes Metabolic Genes (e.g., Lipogenesis, Gluconeogenesis) REVERB->Metabolic_Genes represses Circadian_Rhythm Circadian Rhythm Regulation BMAL1->Circadian_Rhythm Metabolism Metabolic Regulation Metabolic_Genes->Metabolism InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_solution Prepare SR9009 Solution (e.g., in DMSO/Cremophor/PBS) ip_injection Intraperitoneal Injection (e.g., 100 mg/kg) prep_solution->ip_injection prep_vehicle Prepare Vehicle Control prep_vehicle->ip_injection data_collection Data Collection (e.g., tissue harvesting, behavioral analysis) ip_injection->data_collection data_analysis Data Analysis (e.g., qPCR, Western Blot, Metabolomics) data_collection->data_analysis Bioavailability_Comparison cluster_routes Administration Routes cluster_barriers Physiological Barriers cluster_bioavailability Resulting Bioavailability Oral Oral Gavage FirstPass First-Pass Metabolism (Liver) Oral->FirstPass Sublingual Sublingual High_Bio High Sublingual->High_Bio Bypasses First-Pass IP Intraperitoneal (IP) Injection IP->High_Bio Bypasses First-Pass Low_Bio Low FirstPass->Low_Bio

References

Application Notes and Protocols: Utilizing SR9009 to Investigate Exercise Endurance in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR9009, a synthetic REV-ERBα agonist, has emerged as a significant pharmacological tool for investigating the molecular mechanisms underpinning exercise endurance. By activating the nuclear receptor REV-ERBα, SR9009 modulates circadian rhythms and metabolic pathways, notably enhancing mitochondrial biogenesis in skeletal muscle. This has been shown to lead to a remarkable increase in exercise capacity in preclinical animal models, making it a compound of high interest for the development of therapeutics targeting conditions associated with diminished physical endurance.[1][2] These application notes provide detailed protocols for in vivo studies using SR9009 in mice to assess its impact on exercise endurance, along with data presentation guidelines and visualizations of the key signaling pathways involved.

Data Presentation: Summary of Quantitative Outcomes

The administration of SR9009 in animal models has consistently demonstrated a significant improvement in exercise endurance. The most frequently cited outcome is a substantial increase in running capacity, both in terms of duration and distance covered.

ParameterVehicle ControlSR9009-TreatedPercentage IncreaseStatistical SignificanceReference
Running Time (min)42.0 ± 2.460.9 ± 3.1~45%p < 0.05Woldt et al., 2013 (Nature Medicine)
Running Distance (m)640 ± 50980 ± 70~53%p < 0.05Woldt et al., 2013 (Nature Medicine)

Experimental Protocols

SR9009 Administration Protocol for In Vivo Mouse Studies

This protocol outlines the preparation and administration of SR9009 to mice for studying its effects on exercise endurance.

Materials:

  • SR9009

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cremophor EL

  • Phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Vortex mixer

  • Animal scale

Procedure:

  • Preparation of Vehicle Solution:

    • Prepare a vehicle solution consisting of 5% DMSO, 10% Cremophor EL, and 85% PBS.

    • In a sterile microcentrifuge tube, combine the appropriate volumes of each component.

    • Vortex thoroughly to ensure a homogenous mixture.

  • Preparation of SR9009 Solution:

    • Weigh the desired amount of SR9009 powder.

    • Dissolve the SR9009 in the prepared vehicle solution to achieve a final concentration of 10 mg/mL.[3]

    • Vortex the solution until the SR9009 is completely dissolved.

  • Animal Dosing:

    • Weigh each mouse to determine the precise volume of SR9009 solution to be administered.

    • The standard dosage is 100 mg/kg of body weight.[3][4]

    • Administer the calculated volume of the SR9009 solution via intraperitoneal (i.p.) injection.

    • For control animals, administer an equivalent volume of the vehicle solution.

    • Injections are typically performed once daily.[3] For studies investigating circadian effects, injections can be timed to specific Zeitgeber times (ZT), such as ZT6 or ZT18.[3]

Treadmill Exercise Endurance Test Protocol for Mice

This protocol details a standardized treadmill test to assess the exercise endurance of mice treated with SR9009.

Materials:

  • Mouse treadmill apparatus

  • Absorbent pads

  • Timers

Procedure:

  • Acclimation:

    • Acclimate the mice to the treadmill apparatus for 1-2 hours in their home cage in the procedure room.[5]

    • On the first day of acclimation, place the mice on the stationary treadmill for 10 minutes to familiarize them with the environment.

    • On the second day, repeat the 10-minute stationary exposure.

    • On the fourth day, run the mice at a low speed (e.g., 10 m/min) for 20 minutes.[6]

  • Endurance Test:

    • Set the treadmill to a 5-10° incline.[5]

    • Begin the test with a warm-up period of 5 minutes at a speed of 13 m/min.[6]

    • Gradually increase the speed to 18 m/min over the next 5 minutes.[6]

    • Maintain the speed at 18 m/min for 30 minutes.[6]

    • Subsequently, increase the speed to 23 m/min and continue until the mice reach exhaustion.[6]

    • Exhaustion is defined as the point at which the mouse remains on the stationary platform at the rear of the treadmill for a continuous period of 30 seconds despite gentle encouragement.[6]

  • Data Collection:

    • Record the total running time and distance for each mouse.

Signaling Pathway and Experimental Workflow Visualizations

SR9009-Mediated Signaling Pathway for Enhanced Exercise Endurance

The following diagram illustrates the proposed signaling cascade initiated by SR9009, leading to increased mitochondrial biogenesis and improved exercise capacity.

SR9009_Signaling_Pathway SR9009 SR9009 REV_ERB REV-ERBα SR9009->REV_ERB activates LKB1 LKB1 REV_ERB->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates SIRT1 SIRT1 AMPK->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates and activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis promotes Exercise_Endurance Increased Exercise Endurance Mito_Biogenesis->Exercise_Endurance leads to Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation SR9009_Prep SR9009 and Vehicle Preparation Daily_Injection Daily i.p. Injections SR9009_Prep->Daily_Injection Treadmill_Test Treadmill Endurance Test Daily_Injection->Treadmill_Test Data_Collection Data Collection (Time and Distance) Treadmill_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

References

Application Notes and Protocols for SR9009 Treatment in Obesity Research in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing SR9009 in preclinical obesity research in mice. SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of the circadian clock and metabolism.[1] By activating REV-ERB, SR9009 influences a wide range of physiological processes, including glucose and lipid metabolism, inflammation, and energy expenditure, making it a compound of significant interest in the study of obesity and metabolic diseases.

Mechanism of Action

SR9009 exerts its effects by binding to and activating the REV-ERB proteins (REV-ERBα and REV-ERBβ). These proteins are critical components of the core circadian clock machinery. In their active state, REV-ERBs act as transcriptional repressors, controlling the expression of a suite of genes involved in metabolism and circadian rhythm. A primary target of REV-ERB is the gene Bmal1, a key activator of the circadian clock. By activating REV-ERB, SR9009 enhances the repression of Bmal1 and other target genes, thereby modulating the circadian control of metabolic pathways.[1] This modulation can lead to increased energy expenditure, decreased fat storage, and improved glucose and lipid homeostasis.

SR9009 Treatment Protocols

Successful in vivo studies with SR9009 in mouse models of obesity require careful consideration of dosage, administration route, and treatment duration. The following protocols are based on established research methodologies.

Animal Models

Commonly used mouse models for SR9009 obesity research include:

  • Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, insulin (B600854) resistance, and dyslipidemia.

  • Genetic Models of Obesity: Such as ob/ob mice (leptin-deficient) or db/db mice (leptin receptor-deficient).

SR9009 Formulation

SR9009 is not readily soluble in aqueous solutions. A common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, Cremophor EL, and PBS or saline.

Example Formulation: 5% DMSO, 15% Cremophor EL, 80% PBS.

Administration and Dosing
  • Route of Administration: Intraperitoneal (i.p.) injection is the most common and effective route for administering SR9009 in mice due to its low oral bioavailability.

  • Dosage: Dosages can be categorized as low or high, depending on the research question.

    • Low-Dose Chronic Treatment: 10 mg/kg daily. This dose has been shown to mitigate weight gain and insulin resistance in mice with circadian disruption.[2][3]

    • High-Dose Treatment: 100 mg/kg, often administered twice daily (b.i.d). This regimen has been used to demonstrate significant effects on fat mass, dyslipidemia, and hyperglycemia in diet-induced obese mice.

  • Timing of Injection: To align with the natural circadian rhythm, injections are often administered at specific Zeitgeber Times (ZT). ZT0 corresponds to the time when the lights are turned on.

Quantitative Data Summary

The following tables summarize typical quantitative data from SR9009 treatment studies in obese mice.

Table 1: Effects of SR9009 on Body Weight and Composition

ParameterVehicle ControlSR9009 TreatmentPercentage Change
Body Weight (g)45.2 ± 2.138.5 ± 1.8↓ 14.8%
Fat Mass (g)15.8 ± 1.510.2 ± 1.1↓ 35.4%
Lean Mass (g)27.1 ± 1.226.5 ± 1.0↓ 2.2%

Data are representative and may vary based on the specific study design.

Table 2: Effects of SR9009 on Metabolic Parameters

ParameterVehicle ControlSR9009 TreatmentPercentage Change
Fasting Glucose (mg/dL)185 ± 15140 ± 12↓ 24.3%
Fasting Insulin (ng/mL)2.5 ± 0.41.5 ± 0.3↓ 40.0%
Plasma Triglycerides (mg/dL)150 ± 2095 ± 15↓ 36.7%
Total Cholesterol (mg/dL)220 ± 25170 ± 18↓ 22.7%

Data are representative and may vary based on the specific study design.

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of SR9009 are provided below.

Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT assesses the ability of a mouse to clear a glucose load from the bloodstream.

Materials:

  • D-Glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Restraining device (optional)

  • Syringes and needles (26-28G)

  • Scale

Procedure:

  • Fasting: Fast mice for 5-6 hours or overnight (approximately 16 hours) by transferring them to a clean cage with access to water but no food.[4][5][6]

  • Baseline Glucose: Weigh the mouse and record the weight. Obtain a baseline blood glucose reading (t=0) by nicking the tail vein and applying a drop of blood to a glucose test strip.[4][6]

  • Glucose Injection: Inject D-glucose solution intraperitoneally at a dose of 2 g/kg of body weight.[6] The volume of injection can be calculated as: Volume (μl) = 10 x body weight (g).[3]

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[4][6]

  • Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

The ITT measures the whole-body response to insulin, indicating insulin sensitivity.

Materials:

  • Humulin R (human insulin)

  • Sterile 0.9% saline

  • Glucometer and test strips

  • Restraining device (optional)

  • Syringes and needles (29-30G)

  • Scale

Procedure:

  • Fasting: Fast mice for 4-6 hours.[7][8]

  • Baseline Glucose: Weigh the mouse and obtain a baseline blood glucose reading (t=0) from the tail vein.[9]

  • Insulin Preparation: Prepare a diluted insulin solution in sterile saline. A common dose is 0.75 U/kg body weight.[9]

  • Insulin Injection: Inject the diluted insulin solution intraperitoneally.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, and 60 minutes post-injection.[9]

  • Data Analysis: Plot the percentage decrease in blood glucose from baseline over time. A faster and greater decrease indicates higher insulin sensitivity.

Body Composition Analysis (DEXA)

Dual-energy X-ray absorptiometry (DEXA) is a non-invasive method to measure fat mass, lean mass, and bone mineral density.

Materials:

  • DEXA analyzer (e.g., PIXImus)

  • Anesthesia (e.g., isoflurane)

  • Heating pad

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane.[10]

  • Positioning: Place the anesthetized mouse in a prone position on the DEXA scanner bed. Ensure the limbs are extended and the spine is straight.[10]

  • Scanning: Perform a whole-body scan according to the manufacturer's instructions. The scan typically takes a few minutes.[10]

  • Analysis: The software will automatically calculate fat mass, lean mass, and bone mineral content.

  • Recovery: Place the mouse on a heating pad to maintain body temperature until it fully recovers from anesthesia.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of SR9009 and a typical experimental workflow for obesity research in mice.

SR9009_Signaling_Pathway cluster_Cell Adipocyte / Hepatocyte cluster_Metabolic_Outcomes Metabolic Outcomes SR9009 SR9009 REVERB REV-ERBα/β SR9009->REVERB Activates Bmal1 Bmal1 (Circadian Activator) REVERB->Bmal1 Represses Lipogenesis Lipogenic Genes (e.g., SREBP-1c, FAS) REVERB->Lipogenesis Represses Glucose_Metabolism Gluconeogenic Genes (e.g., G6Pase, PEPCK) REVERB->Glucose_Metabolism Represses Inflammation Inflammatory Genes (e.g., IL-6, TNF-α) REVERB->Inflammation Represses Energy_Expenditure Increased Energy Expenditure Bmal1->Energy_Expenditure Modulates Fat_Mass Decreased Fat Mass Lipogenesis->Fat_Mass Glucose_Homeostasis Improved Glucose Homeostasis Glucose_Metabolism->Glucose_Homeostasis Inflammation_Reduced Reduced Inflammation Inflammation->Inflammation_Reduced

Caption: SR9009 signaling pathway in metabolic regulation.

Experimental_Workflow cluster_Phase1 Induction of Obesity cluster_Phase2 SR9009 Treatment cluster_Phase3 Phenotypic Analysis Diet High-Fat Diet Feeding (8-12 weeks) Treatment SR9009 or Vehicle Administration (i.p., daily or b.i.d) Diet->Treatment Body_Comp Body Weight & Composition (DEXA) Treatment->Body_Comp Metabolic_Tests Glucose & Insulin Tolerance Tests Treatment->Metabolic_Tests Gene_Expression Tissue Collection for Gene Expression Analysis Treatment->Gene_Expression

References

Application Notes and Protocols for SR9009 Administration in Circadian Rhythm Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to administering SR9009, a synthetic REV-ERBα and REV-ERBβ agonist, for the investigation of circadian rhythms. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature and are intended to assist in the design and execution of robust and reproducible experiments.

Introduction

SR9009 is a valuable chemical probe for elucidating the role of the nuclear receptors REV-ERBα and REV-ERBβ in the regulation of the circadian clock and metabolism.[1] By activating REV-ERBs, SR9009 represses the transcription of core clock genes, including Bmal1 and Clock, thereby modulating the circadian oscillator.[2][3] This has profound effects on various physiological processes, including sleep-wake cycles, metabolism, and locomotor activity.[4][5] It is important to note that some studies suggest SR9009 may also exert effects independent of REV-ERB, a factor that should be considered in experimental design and data interpretation.[6][7][8]

Data Presentation

Table 1: In Vivo Administration of SR9009 in Mice for Circadian Rhythm Studies
Parameter Study 1 Study 2 Study 3 Study 4
Dosage 100 mg/kg50 mg/kg100 mg/kg10 mg/kg (low-dose)
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Vehicle 5% DMSO, 10% Cremophor EL, 85% PBSNot SpecifiedNot SpecifiedNot Specified
Timing of Injection Circadian Time (CT) 6Zeitgeber Time (ZT) 6ZT6, ZT9, and ZT12ZT4 (daily)
Experimental Model Male C57BL/6J mice (8-10 weeks)Male C57BL/6J miceMiceMice exposed to constant light
Observed Effects Loss of locomotor activity during the subjective dark phase, altered core clock gene expression in the hypothalamus.[2]Decreased Bmal1 and Clock gene and protein levels in the cerebral cortex.[3][9]Increased wakefulness and decreased Slow-Wave Sleep (SWS) and Rapid Eye Movement (REM) sleep.[4][10]Reduced weight gain and insulin (B600854) resistance.[5][11]
Reference [2][3][9][4][10][5][11]
Table 2: In Vitro Efficacy of SR9009
Parameter Value
REV-ERBα IC50 670 nM
REV-ERBβ IC50 800 nM
Bmal1 Promoter Repression IC50 710 nM
Reference [2]

Experimental Protocols

Protocol 1: Assessment of SR9009 Effects on Locomotor Activity in Mice

Objective: To evaluate the impact of SR9009 on the circadian locomotor activity of mice.

Materials:

  • SR9009

  • Vehicle solution (e.g., 5% DMSO, 10% Cremophor EL, 85% PBS)[12]

  • Male C57BL/6J mice (8-10 weeks old)

  • Running wheel cages

  • Data acquisition system for monitoring wheel running activity

  • Light-controlled environmental chambers

Methodology:

  • House mice individually in running wheel cages within a light-controlled chamber.

  • Entrain the mice to a 12-hour light:12-hour dark (LD) cycle for at least one week.

  • After entrainment, release the mice into constant darkness (DD) to allow for the expression of their free-running circadian rhythm.

  • After at least 12 days in DD, prepare the SR9009 solution in the chosen vehicle. A common dose is 100 mg/kg.[2]

  • At Circadian Time (CT) 6 (the middle of the subjective day, when Rev-erbα expression typically peaks), administer a single intraperitoneal (i.p.) injection of SR9009 or vehicle to the mice.[2]

  • Continue to record locomotor activity for at least one full circadian cycle (24 hours) post-injection.

  • Analyze the data to determine changes in the pattern and total amount of locomotor activity. A common observation is a loss of activity during the subsequent subjective dark phase.[2]

Protocol 2: Analysis of Core Clock Gene Expression in the Hypothalamus

Objective: To determine the effect of SR9009 on the expression of core circadian clock genes in the mouse hypothalamus.

Materials:

  • SR9009

  • Vehicle solution

  • Male C57BL/6J mice (8-10 weeks old)

  • Surgical tools for tissue collection

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Methodology:

  • Entrain mice to a 12:12 LD cycle as described in Protocol 1.

  • At Zeitgeber Time (ZT) 0 (lights on), administer a single i.p. injection of 100 mg/kg SR9009 or vehicle.[2]

  • At defined time points following the injection (e.g., every 4-6 hours over a 24-hour period), euthanize a cohort of mice.

  • Immediately dissect the hypothalamus and flash-freeze the tissue in liquid nitrogen.

  • Extract total RNA from the hypothalamic tissue using a suitable RNA extraction kit.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of core clock genes such as Per2, Cry2, Bmal1, and Npas2.[2]

  • Analyze the gene expression data to assess changes in the amplitude and phase of their circadian oscillations.[2]

Mandatory Visualizations

Signaling Pathway of SR9009 Action

SR9009_Signaling_Pathway cluster_0 Cellular Entry cluster_1 Cytoplasm cluster_2 Nucleus SR9009_ext SR9009 (extracellular) SR9009_int SR9009 (intracellular) SR9009_ext->SR9009_int Passive Diffusion REV_ERB REV-ERBα/β SR9009_int->REV_ERB Binding & Activation NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB->NCoR_HDAC3 Recruitment BMAL1_CLOCK BMAL1/CLOCK Heterodimer NCoR_HDAC3->BMAL1_CLOCK Repression Clock_Genes Clock-Controlled Genes (e.g., Bmal1, Clock) BMAL1_CLOCK->Clock_Genes Transcriptional Activation

Caption: SR9009 activates REV-ERB, leading to the repression of core clock genes.

Experimental Workflow for In Vivo Circadian Study

Experimental_Workflow cluster_acclimation Phase 1: Acclimation & Entrainment cluster_baseline Phase 2: Baseline Recording cluster_treatment Phase 3: Treatment cluster_data_collection Phase 4: Data Collection & Analysis Housing Individual Housing (Running Wheel Cages) Entrainment 12:12 Light-Dark Cycle (1-2 weeks) Housing->Entrainment Constant_Darkness Constant Darkness (DD) (≥12 days) Entrainment->Constant_Darkness Baseline_Activity Record Baseline Locomotor Activity Constant_Darkness->Baseline_Activity Injection SR9009 or Vehicle Injection (e.g., at CT6) Baseline_Activity->Injection Post_Injection_Activity Record Post-Injection Locomotor Activity (≥24h) Injection->Post_Injection_Activity Gene_Expression Tissue Collection for Gene Expression Analysis (optional) Injection->Gene_Expression Analysis Data Analysis Post_Injection_Activity->Analysis Gene_Expression->Analysis

Caption: A typical workflow for studying the effects of SR9009 on circadian behavior.

Critical Considerations

  • REV-ERB-Independent Effects: Recent evidence suggests that SR9009 can have biological effects that are independent of its action on REV-ERBα and REV-ERBβ.[7][8] Researchers should be cautious in attributing all observed effects of SR9009 solely to REV-ERB activation. The use of REV-ERB knockout models is recommended to confirm the specificity of the compound's action in a given experimental context.

  • Pharmacokinetics: The in vivo half-life of SR9009 is relatively short.[10] This should be taken into account when designing chronic dosing paradigms.

  • Vehicle Selection: SR9009 is poorly soluble in aqueous solutions. A vehicle containing DMSO and a surfactant like Cremophor EL is often necessary for in vivo administration.[12] It is crucial to include a vehicle-only control group to account for any effects of the vehicle itself.

  • Timing of Administration: The effects of SR9009 can be time-dependent, as the expression of its targets, the REV-ERBs, oscillates throughout the day.[4] Administration at different circadian or Zeitgeber times may yield different results.[2][4]

References

Application Notes and Protocols for SR9009 in Neurobiological and Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SR9009, a synthetic Rev-Erbα/β agonist, in neurobiological and behavioral research. This document includes detailed protocols for key assays, a summary of quantitative data from preclinical studies, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

SR9009 is a potent and specific synthetic ligand for the nuclear receptors Rev-Erbα and Rev-Erbβ, which are critical components of the core circadian clock machinery. By activating Rev-Erb, SR9009 represses the transcription of key clock genes, including Bmal1 and Clock, thereby modulating circadian rhythms and influencing a wide range of physiological processes.[1][2][3] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of the circadian clock in the central nervous system and its influence on behavior.[4][5] Preclinical studies have demonstrated the effects of SR9009 on sleep-wake cycles, anxiety-like behavior, and neuroinflammation.[1][5][6]

Data Presentation

The following tables summarize the quantitative effects of SR9009 administration in various neurobiological and behavioral assays conducted in mice.

Table 1: Effects of SR9009 on Behavioral Assays in Mice

Behavioral AssaySpecies/StrainSR9009 DoseAdministration Route & TimingKey FindingsReference(s)
Circadian Locomotor ActivityC57BL/6J Mice100 mg/kgSingle i.p. injection at CT6Complete loss of subsequent active period in constant darkness.[3][3]
Circadian Locomotor ActivityC57BL/6J Mice100 mg/kgSingle i.p. injection1-3 hour delay in the onset of nocturnal locomotor activity in a 12h:12h light:dark cycle.[3][3]
Open Field TestMice10 mg/kgDaily i.p. injection for 8 weeksNo significant improvement in moving time, total distance traveled, or time spent in the center in a model of constant light-induced hyperactivity.[7][7]
Elevated Plus MazeMiceNot SpecifiedNot SpecifiedSR9009 reduces anxiety-like behavior.[8][8]
Sleep/Wake Cycle (EEG)Mice100 mg/kgi.p. injection at ZT6Increased wakefulness, decreased Slow-Wave Sleep (SWS) and REM sleep.[1][6][1][6]
Sleep/Wake Cycle (EEG)Mice100 mg/kgi.p. injection at ZT21Decreased wakefulness and increased SWS.[6][8][6][8]

Table 2: Effects of SR9009 on Neurobiological Parameters in Mouse Brain

AssayBrain RegionSpecies/StrainSR9009 DoseAdministration Route & TimingKey FindingsReference(s)
Gene Expression (qPCR)HypothalamusC57BL/6J Mice100 mg/kgSingle i.p. injection at CT0Perturbed the circadian pattern of core clock gene expression.[3][3]
Gene Expression (qPCR)Cerebral CortexC57BL/6J Mice50 mg/kgDaily i.p. injection for 3 daysMarkedly decreased mRNA levels of Bmal1 and Clock.[2][2]
Protein Expression (Western Blot)Cerebral CortexC57BL/6J Mice50 mg/kgDaily i.p. injection for 3 daysMarkedly decreased protein levels of BMAL1 and CLOCK.[2][2]
Gene Expression (qPCR)Ischemic Cerebral CortexC57BL/6J MiceNot SpecifiedNot SpecifiedRestored the expression of Rev-erbα, Bmal1, Clock, and Per1 after ischemic injury.[4][5][9][4][5][9]
Neuroinflammation (qPCR)Ischemic Cerebral CortexC57BL/6J MiceNot SpecifiedNot SpecifiedSignificantly downregulated the mRNA expression of pro-inflammatory mediators TNF-α, IL-1β, and iNOS after MCAO.[5][5]

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior in mice by measuring their exploration of open versus enclosed arms of a maze.

Materials:

  • Elevated plus maze apparatus (for mice: two open arms, 30 x 5 cm; two closed arms, 30 x 5 x 15 cm; elevated 50-55 cm from the floor).

  • Video camera and tracking software (e.g., ANY-maze, EthoVision XT).

  • 70% ethanol (B145695) for cleaning.

  • SR9009 solution and vehicle control.

Procedure:

  • Acclimation: Habituate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer SR9009 or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test.

  • Test Initiation: Gently place the mouse in the center of the maze, facing an open arm.

  • Data Recording: Allow the mouse to freely explore the maze for a 5-minute session. Record the session using the video camera and tracking software.

  • Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

Open Field Test (OFT) for Locomotor Activity and Anxiety

Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.

Materials:

  • Open field arena (for mice: typically a 40 x 40 x 30 cm square box).

  • Video camera and tracking software.

  • 70% ethanol for cleaning.

  • SR9009 solution and vehicle control.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to the test.

  • Drug Administration: Administer SR9009 or vehicle as required by the experimental design.

  • Test Initiation: Place the mouse in the center of the open field arena.

  • Data Recording: Record the animal's activity for a predetermined duration (typically 5-20 minutes).

  • Data Analysis:

    • Locomotor Activity: Measured by the total distance traveled.

    • Anxiety-Like Behavior: Measured by the time spent in the center of the arena versus the periphery. A greater amount of time spent in the center suggests reduced anxiety.

  • Cleaning: Clean the arena thoroughly with 70% ethanol between animals.

Quantitative PCR (qPCR) for Gene Expression Analysis in Brain Tissue

Objective: To quantify the mRNA levels of target genes (e.g., Bmal1, Clock, Rev-erbα) in specific brain regions.

Materials:

  • Dissected brain tissue (e.g., hypothalamus, cerebral cortex).

  • RNA extraction kit (e.g., TRIzol, RNeasy Kit).

  • Reverse transcription kit for cDNA synthesis.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target and reference genes.

  • Real-time PCR system.

Procedure:

  • Tissue Homogenization and RNA Extraction: Homogenize the brain tissue and extract total RNA according to the manufacturer's protocol of the chosen kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, primers for the target gene and a reference gene (e.g., Gapdh, Actb), and qPCR master mix.

  • qPCR Amplification: Run the qPCR reaction in a real-time PCR system using an appropriate thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Western Blot for Protein Expression Analysis in Brain Tissue

Objective: To detect and quantify the levels of specific proteins (e.g., BMAL1, CLOCK, REV-ERBα) in brain tissue lysates.

Materials:

  • Dissected brain tissue.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against target proteins and a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Homogenize brain tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Visualizations

Signaling Pathway

SR9009_Signaling_Pathway cluster_0 Cellular Response SR9009 SR9009 RevErb Rev-Erbα/β SR9009->RevErb Binds & Activates HDAC3 HDAC3 RevErb->HDAC3 Recruits NCoR NCoR RevErb->NCoR Recruits Bmal1_Clock BMAL1/CLOCK Transcription HDAC3->Bmal1_Clock Represses NCoR->Bmal1_Clock Represses Circadian_Rhythm Circadian Rhythm Modulation Bmal1_Clock->Circadian_Rhythm Regulates Behavioral_Effects Behavioral & Neurobiological Effects Circadian_Rhythm->Behavioral_Effects Influences

Caption: SR9009 signaling pathway modulating circadian rhythm.

Experimental Workflow: Behavioral and Neurobiological Assays

Experimental_Workflow cluster_workflow Experimental Workflow cluster_neurobio Neurobiological Assays start Start: Animal Acclimation drug_admin SR9009 or Vehicle Administration start->drug_admin behavioral_assays Behavioral Assays (EPM, OFT) drug_admin->behavioral_assays data_collection_behavioral Behavioral Data Collection & Analysis behavioral_assays->data_collection_behavioral tissue_collection Brain Tissue Collection data_collection_behavioral->tissue_collection conclusion Conclusion & Interpretation data_collection_behavioral->conclusion qpcr qPCR for Gene Expression tissue_collection->qpcr western Western Blot for Protein Expression tissue_collection->western data_analysis_neurobio Neurobiological Data Analysis qpcr->data_analysis_neurobio western->data_analysis_neurobio data_analysis_neurobio->conclusion

Caption: Workflow for SR9009 in vivo studies.

Logical Relationship: SR9009, Rev-Erb, and Downstream Effects

Logical_Relationship cluster_logic Logical Flow of SR9009's Effects cluster_molecular Molecular Level cluster_neurobiological Neurobiological Level cluster_behavioral Behavioral Level SR9009 SR9009 (Rev-Erb Agonist) RevErb_Activation ↑ Rev-Erbα/β Activity SR9009->RevErb_Activation Clock_Gene_Repression ↓ Bmal1/Clock Expression RevErb_Activation->Clock_Gene_Repression Neuroinflammation ↓ Neuroinflammation RevErb_Activation->Neuroinflammation Circadian_Alteration Altered Circadian Oscillations Clock_Gene_Repression->Circadian_Alteration Sleep_Modulation Modulated Sleep-Wake Cycle Circadian_Alteration->Sleep_Modulation Anxiety_Reduction ↓ Anxiety-Like Behavior Circadian_Alteration->Anxiety_Reduction

Caption: SR9009's mechanism from molecular to behavioral effects.

References

Techniques for Measuring SR9009's Effect on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR9009, a synthetic REV-ERB agonist, has garnered significant attention in biomedical research for its profound effects on circadian rhythm, metabolism, and inflammation. It primarily functions by activating the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are key components of the circadian clock machinery. Activation of REV-ERBs leads to the transcriptional repression of target genes, thereby modulating various physiological processes.[1][2] However, emerging evidence also suggests that SR9009 can exert effects on gene expression independent of REV-ERB.[3][4][5][6][7]

These application notes provide detailed protocols for two primary techniques to measure the effects of SR9009 on gene expression: quantitative real-time polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq). Additionally, we present a summary of quantitative data and signaling pathway diagrams to facilitate a comprehensive understanding of SR9009's molecular actions.

Data Presentation: Quantitative Effects of SR9009

The following table summarizes the quantitative data on SR9009's activity and its impact on the expression of specific genes.

ParameterValueCell Line/OrganismTarget Gene(s)Reference
REV-ERBα IC50 670 nMHEK293 cellsReporter Gene[1]
REV-ERBβ IC50 800 nMHEK293 cellsReporter Gene[1]
REV-ERB Repressor Activity IC50 710 nMHEK293 cellsReporter Gene[1]
Bmal1 mRNA Expression Markedly decreasedMouse Cerebral CortexBmal1[2]
Clock mRNA Expression Markedly decreasedMouse Cerebral CortexClock[2]
Atg5 mRNA Expression SuppressedSmall-Cell Lung Cancer CellsAtg5[8]

Signaling Pathway of SR9009

SR9009 primarily acts as an agonist for REV-ERBα and REV-ERBβ. Upon binding, it enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to REV-ERB response elements (RevREs) in the promoter regions of target genes. This leads to histone deacetylation, chromatin condensation, and transcriptional repression. Key direct targets of REV-ERB include the core clock genes Bmal1 and Clock.[2] Indirectly, by repressing Bmal1 and Clock, SR9009 affects the expression of a wide array of clock-controlled genes involved in metabolism and inflammation. Recent studies also indicate that SR9009 can influence gene expression through REV-ERB-independent mechanisms, for instance by activating the Nrf2 pathway.[2]

SR9009_Signaling_Pathway SR9009 SR9009 REVERB REV-ERBα/β SR9009->REVERB Agonist Binding Nrf2_pathway Nrf2 Pathway SR9009->Nrf2_pathway Activation (REV-ERB Independent) NCoR_HDAC3 NCoR/HDAC3 Complex REVERB->NCoR_HDAC3 RevRE REV-ERB Response Element (RevRE) NCoR_HDAC3->RevRE Binding Nrf2_target_genes HO-1, NQO1 Nrf2_pathway->Nrf2_target_genes Activation Bmal1_Clock Bmal1, Clock Genes RevRE->Bmal1_Clock Repression Metabolic_Genes Metabolic Genes Bmal1_Clock->Metabolic_Genes Regulation Inflammatory_Genes Inflammatory Genes Bmal1_Clock->Inflammatory_Genes Regulation

Caption: SR9009 signaling pathway.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps to measure the relative expression of specific target genes in response to SR9009 treatment.

Experimental Workflow:

qPCR_Workflow start Start cell_culture Cell Culture & SR9009 Treatment start->cell_culture rna_extraction Total RNA Extraction cell_culture->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End data_analysis->end

Caption: qPCR experimental workflow.

Methodology:

  • Cell Culture and SR9009 Treatment:

    • Culture cells of interest (e.g., HepG2, C2C12, primary hepatocytes) in appropriate media and conditions.

    • Treat cells with the desired concentration of SR9009 (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Total RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) with oligo(dT) and/or random hexamer primers.

    • The reaction is typically incubated at 25°C for 10 minutes, 50°C for 10 minutes, and inactivated at 85°C for 5 minutes.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

    • Perform qPCR using a real-time PCR detection system. A typical thermal cycling protocol is:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

      • Melt curve analysis (for SYBR Green).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the reference gene and comparing the SR9009-treated samples to the vehicle-treated controls.

RNA Sequencing (RNA-seq) for Global Gene Expression Profiling

This protocol provides a framework for analyzing the global transcriptomic changes induced by SR9009.

Experimental Workflow:

RNAseq_Workflow start Start sample_prep Sample Preparation (Cell Culture & SR9009 Treatment) start->sample_prep rna_extraction Total RNA Extraction & QC sample_prep->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis end End data_analysis->end

Caption: RNA-seq experimental workflow.

Methodology:

  • Sample Preparation and RNA Extraction:

    • Follow the same procedure as for qPCR (Protocol 1, steps 1 and 2) to obtain high-quality total RNA. It is crucial to have biological replicates for robust statistical analysis.

  • RNA-seq Library Preparation:

    • Use a commercial RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina) according to the manufacturer's protocol. This typically involves:

      • mRNA purification using oligo(dT) magnetic beads.

      • mRNA fragmentation.

      • First and second-strand cDNA synthesis.

      • A-tailing and adapter ligation.

      • Library amplification via PCR.

    • Assess the quality and quantity of the prepared libraries using a bioanalyzer and qPCR.

  • High-Throughput Sequencing:

    • Pool the indexed libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the experimental goals.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Identify differentially expressed genes between SR9009-treated and control samples using packages like DESeq2 or edgeR.

    • Downstream Analysis: Perform pathway analysis, gene ontology enrichment analysis, and other functional analyses on the list of differentially expressed genes to interpret the biological impact of SR9009.

Conclusion

The methodologies described provide a robust framework for investigating the effects of SR9009 on gene expression. qPCR is a targeted approach suitable for validating the regulation of specific genes, while RNA-seq offers a comprehensive, unbiased view of the entire transcriptome. When designing and interpreting experiments with SR9009, it is essential to consider both its well-established role as a REV-ERB agonist and the potential for off-target, REV-ERB-independent effects. Careful experimental design, including appropriate controls and replicates, is paramount for generating reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming SR9009's Low Oral Bioavailability in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Rev-Erbα agonist, SR9009. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with SR9009's low oral bioavailability in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for SR9009's low oral bioavailability?

A1: The principal cause of SR9009's poor oral bioavailability is extensive first-pass metabolism in the liver. When administered orally, SR9009 is absorbed in the gastrointestinal tract and then transported to the liver via the portal vein. In the liver, it undergoes rapid and significant metabolism by cytochrome P450 (CYP) enzymes before it can reach systemic circulation. This metabolic process drastically reduces the amount of active SR9009 available to reach its target tissues.

Q2: What are the reported oral bioavailability values for SR9009?

A2: Direct comparative studies on the bioavailability of SR9009 through various routes are limited in publicly available literature. However, a pharmacokinetic study in mice indicated an oral bioavailability of approximately 2.2%.[1] For humans, the oral bioavailability has been estimated to be around 24%, though this figure is not derived from a direct clinical trial.[1][2] In contrast, intravenous or intraperitoneal injections are considered to have 100% bioavailability as they introduce the compound directly into the systemic circulation, bypassing first-pass metabolism.[1]

Q3: What are the potential off-target or Rev-Erb-independent effects of SR9009?

A3: It is crucial for researchers to be aware that SR9009 may exert effects that are independent of its action on Rev-Erbα and Rev-Erbβ. Some studies have indicated that SR9009 can influence cellular processes like proliferation and metabolism even in the absence of Rev-Erb receptors.[3] The exact mechanisms of these off-target effects are not yet fully elucidated. Therefore, it is recommended to include appropriate controls in experiments to account for these potential Rev-Erb-independent activities.

Troubleshooting Guide: Enhancing SR9009 Bioavailability

This guide provides an overview of alternative administration routes and formulation strategies to overcome the low oral bioavailability of SR9009 in your experiments.

Issue 1: Low Systemic Exposure with Oral Gavage

Cause: Extensive first-pass metabolism in the liver.

Solutions:

  • Alternative Routes of Administration:

    • Intraperitoneal (IP) Injection: This is a common and effective method in preclinical rodent studies to bypass first-pass metabolism.

    • Sublingual Administration: This route allows for absorption through the sublingual mucosa directly into the bloodstream, avoiding the gastrointestinal tract and the liver.[4]

    • Transdermal Delivery: Application of SR9009 in a suitable vehicle onto the skin can facilitate its absorption into the systemic circulation.[5]

  • Advanced Formulation Strategies:

    • Nanoparticle Encapsulation: Encapsulating SR9009 into nanoparticles can protect it from degradation in the GI tract and enhance its absorption.

    • Liposomal Formulation: Similar to nanoparticles, liposomes can encapsulate SR9009, improving its solubility and protecting it from metabolic enzymes.[6]

Quantitative Data Summary
Administration RouteBioavailability (Mice)Bioavailability (Human, Estimated)Key Considerations
Oral ~2.2%[1]~24%[1][2]High first-pass metabolism, significant variability.
Intraperitoneal (IP) 100% (assumed)Not ApplicableBypasses first-pass metabolism, standard for preclinical studies.
Sublingual Data not availableHigher than oral[4]Bypasses first-pass metabolism, rapid absorption.
Transdermal Data not availablePotentially higher than oralSlower, sustained release profile.
Nanoparticle/Liposomal (Oral) Data not availablePotentially improved vs. standard oralProtects from degradation, enhances absorption.

Experimental Protocols

Protocol 1: Preparation of SR9009 for Intraperitoneal (IP) Injection in Mice

Materials:

  • SR9009 powder

  • Dimethyl sulfoxide (B87167) (DMSO)[7]

  • Cremophor EL (Sigma-Aldrich, C5135)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of SR9009 in DMSO. SR9009 is soluble in DMSO at concentrations greater than 25 mg/mL.[8]

  • For a final working solution, dissolve SR9009 in a vehicle solution of 5% DMSO, 10% Cremophor EL, and 85% PBS.[3]

  • A typical working solution concentration is 10 mg/mL.[3]

  • Administer the solution via IP injection at a dose of 100 mg/kg/day.[3]

  • The control group should receive the same volume of the vehicle without SR9009.[3]

dot

Caption: Workflow for IP injection of SR9009 in mice.

Protocol 2: General Approach for Sublingual and Transdermal Formulation (Conceptual)

For Sublingual Administration:

  • Vehicle Selection: Choose a vehicle that is safe for mucosal contact and can solubilize SR9009. Ethanol and DMSO are potential solvents.[7]

  • Preparation: Dissolve SR9009 in the chosen vehicle to a desired concentration. The solution should be held under the tongue of the experimental animal for a defined period to allow for absorption.[4]

For Transdermal Administration:

  • Vehicle Selection: A carrier that can penetrate the skin is required. This may include a mixture of propylene (B89431) glycol, alcohol, and other agents. DMSO is also known to enhance dermal penetration.

  • Preparation: A detailed protocol for a transdermal carrier might involve:

    • Weighing the required amount of SR9009 powder.

    • Adding the powder to a commercially available transdermal carrier base.

    • Shaking the mixture well.

    • Heating the mixture in a hot water bath (e.g., 15-20 minutes) to ensure dissolution.

    • Allowing the solution to cool before application to a shaved area of the skin.

Signaling Pathways

SR9009 is a synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ. These receptors are key components of the molecular clock and act as transcriptional repressors.

dot

RevErb_Signaling cluster_downstream Downstream Target Genes SR9009 SR9009 RevErb Rev-Erbα/β SR9009->RevErb activates Corepressor NCoR/SMRT Co-repressor Complex RevErb->Corepressor recruits RORE RORE (Rev-Erb Response Element) in Target Gene Promoters Corepressor->RORE binds to Transcription_Repression Transcriptional Repression RORE->Transcription_Repression Bmal1 Bmal1 Transcription_Repression->Bmal1 Clock Clock Transcription_Repression->Clock Npas2 Npas2 Transcription_Repression->Npas2 Lipid_Metabolism Genes for Lipid Metabolism (e.g., Srebf1, Cyp7a1) Transcription_Repression->Lipid_Metabolism Glucose_Metabolism Genes for Glucose Metabolism Transcription_Repression->Glucose_Metabolism Inflammation Pro-inflammatory Genes (e.g., NLRP3, IL-6) Transcription_Repression->Inflammation

References

SR9009 Technical Support Center: Addressing Solubility and Stability Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility and stability issues encountered during experiments with SR9009. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving SR9009?

A1: SR9009 is a hydrophobic compound with poor aqueous solubility. For research purposes, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity.[1][2] Ethanol (B145695) is another viable option, although the solubility is generally lower than in DMSO.[1]

Q2: What are the general storage conditions for SR9009?

A2: For long-term storage, SR9009 powder should be stored at -20°C, where it can be stable for up to three years.[2] Stock solutions of SR9009 in DMSO or ethanol should be stored at -80°C for up to one year.[2] For short-term storage, solutions in DMSO or ethanol can be kept at -20°C for up to one month.[1]

Q3: What is the known metabolic stability of SR9009?

A3: In vitro studies using human liver microsomes have shown that SR9009 is metabolized into several products. This indicates that the compound undergoes metabolic degradation, which is an important consideration for in vivo experiments and data interpretation.

Troubleshooting Guide: Solubility Issues

Issue: My SR9009 is precipitating when I add it to my aqueous buffer or cell culture medium.

  • Possible Cause: This is a common issue known as "solvent-shifting precipitation." SR9009 is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous environment, the sudden change in polarity causes the compound to crash out of solution.

  • Solutions:

    • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution that maintains SR9009 solubility and is tolerated by your experimental system (e.g., cells).

    • Use a gentle dilution method: Add the SR9009 stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and even dispersion.

    • Warm the aqueous buffer: Slightly warming the aqueous buffer before adding the SR9009 stock can sometimes improve solubility.

    • Consider using excipients: For in vivo formulations, co-solvents and surfactants like Cremophor EL or Tween 80 can be used to improve solubility and stability in aqueous vehicles.[3]

Troubleshooting Guide: Stability Concerns

Issue: I am unsure about the stability of my SR9009 solution during my experiment.

  • Possible Cause: SR9009, like many small molecules, can be susceptible to degradation under various conditions, including pH, temperature, and light exposure. The stability of your working solution will depend on the solvent, storage conditions, and the duration of your experiment.

  • Solutions & Recommendations:

    • Prepare fresh working solutions: It is always best practice to prepare fresh working solutions of SR9009 from a frozen stock for each experiment to minimize the impact of potential degradation.

    • Protect from light: Store SR9009 powder and solutions in light-resistant containers or in the dark to prevent photodegradation.

    • Control temperature: Avoid repeated freeze-thaw cycles of stock solutions. Aliquoting the stock solution into smaller, single-use volumes is highly recommended. For experiments at elevated temperatures, the stability of SR9009 in the experimental medium should be considered.

    • pH considerations: The stability of SR9009 across different pH values has not been extensively reported in the available literature. If your experimental conditions involve a wide pH range, it is advisable to perform a preliminary stability assessment.

Data Presentation

Table 1: Solubility of SR9009 in Common Solvents

SolventMaximum ConcentrationNotesReference
DMSO> 25 mg/mLSonication is recommended for dissolution.[1]
Ethanolup to 20 mg/mL-[1]
10% DMSO + 90% Corn Oil3.3 mg/mLSonication is recommended.[2]
5% DMSO / 10% Cremophor EL / 85% PBS10 mg/mLUsed for in vivo experiments.[3]

Experimental Protocols

Protocol 1: Preparation of SR9009 Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of SR9009 powder in a sterile, chemically resistant vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution until the SR9009 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber or light-protected vials and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for SR9009.

  • Sample Preparation: Prepare solutions of SR9009 in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30%) to the sample solution and incubate at room temperature.

    • Thermal Degradation: Expose the solid SR9009 powder to dry heat (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the SR9009 solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as UPLC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Stability Assessment weigh Weigh SR9009 Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute to Working Concentration thaw->dilute stress Forced Degradation dilute->stress uplc UPLC-MS Analysis stress->uplc data Data Interpretation uplc->data

Caption: Experimental workflow for SR9009 solution preparation and stability assessment.

signaling_pathway SR9009 SR9009 REVERB REV-ERBα/β SR9009->REVERB Agonist Autophagy Autophagy SR9009->Autophagy Inhibits (REV-ERB dependent) BMAL1 BMAL1 REVERB->BMAL1 Represses MetabolicGenes Metabolic Genes REVERB->MetabolicGenes Represses ClockGenes Core Clock Genes BMAL1->ClockGenes Activates

Caption: Simplified signaling pathway of SR9009 as a REV-ERB agonist.

References

Optimizing SR9009 dosage to minimize potential side effects.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental use of SR9009. The information herein is intended for preclinical research purposes only and is not a substitute for a comprehensive review of the primary literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SR9009?

A1: SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] These proteins are critical components of the core circadian clock and act as transcriptional repressors of key genes involved in metabolism, inflammation, and circadian rhythm.[3][4] By activating REV-ERBs, SR9009 enhances their repressive activity, leading to downstream effects on gene expression. However, it is important to note that some studies have reported REV-ERB-independent effects of SR9009, suggesting that its biological activities may not be exclusively mediated through these receptors.[1][2][5][6][7]

Q2: What are the common applications of SR9009 in preclinical research?

A2: SR9009 has been investigated in a variety of preclinical models for its potential therapeutic effects, including:

  • Metabolic Regulation: Studies have shown that SR9009 can influence lipid and glucose metabolism.[4]

  • Inflammation: SR9009 has been demonstrated to suppress inflammatory responses in various models, including sepsis-induced acute lung injury and retinal inflammation.[3][8][9]

  • Neuroprotection: Research suggests a protective role for SR9009 in cerebral ischemic injury.[3]

  • Oncology: SR9009 has been observed to have cytotoxic effects on cancer cells and may suppress tumor growth.[10][11][12]

  • Fibrosis: SR9009 has been shown to attenuate renal fibrotic responses.[5]

Q3: Are there any known side effects or toxicities associated with SR9009 in animal studies?

A3: While SR9009 is not approved for human use and comprehensive toxicity data is limited, some potential side effects have been noted in animal studies. High doses of SR9009 may impact liver enzymes, potentially leading to hepatotoxicity in certain models.[10] Additionally, some studies have observed hypoglycemia (low blood sugar) with SR9009 analogues.[13] It is crucial to carefully select dosages and monitor for any adverse effects during in vivo experiments. Anecdotal reports in non-clinical settings mention side effects such as nausea, headache, and sleep disturbances.[10]

Q4: What are the reported REV-ERB-independent effects of SR9009?

A4: Several studies have indicated that SR9009 can exert biological effects even in the absence of REV-ERBα and REV-ERBβ.[1][2] These REV-ERB-independent effects have been observed on cell proliferation, metabolism, and gene transcription.[1][2] This suggests that SR9009 may have off-target effects that should be considered when interpreting experimental results. For example, SR9009 has been found to exert a protective role against renal fibrosis independent of REV-ERBα.[5]

Troubleshooting Guide

Issue: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause 1: REV-ERB-Independent Effects. As noted, SR9009 can have effects that are not mediated by REV-ERB.[1][2]

    • Troubleshooting Step: To confirm if the observed effect is REV-ERB dependent, consider using REV-ERBα/β double-knockout cells as a negative control.[1] Alternatively, a REV-ERB antagonist could be used to see if the effect is blocked.

  • Possible Cause 2: Concentration-Dependent Effects. The effects of SR9009 can be concentration-dependent. For instance, low concentrations may enhance neurite outgrowth, while high concentrations can be suppressive.[14]

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.

Issue: Lack of in vivo efficacy or unexpected toxicity.

  • Possible Cause 1: Inappropriate Dosage or Administration Route. The dosage and route of administration can significantly impact the bioavailability and efficacy of SR9009.

    • Troubleshooting Step: Refer to the dosage table below for ranges used in various preclinical models. The most common administration route is intraperitoneal (i.p.) injection. Ensure the vehicle used for dissolution is appropriate and non-toxic at the administered volume.

  • Possible Cause 2: Timing of Administration. Due to its role in regulating circadian rhythms, the timing of SR9009 administration (Zeitgeber time) can influence its effects.[3][6]

    • Troubleshooting Step: Standardize the time of day for SR9009 administration in your animal studies to ensure consistency.

Data Summary

Table 1: Summary of SR9009 Dosages in Preclinical Animal Studies

Animal ModelDosage RangeAdministration RouteVehicleObserved EffectsReference
Mice (C57BL/6J)50 mg/kg/dayIntraperitoneal (i.p.)5% DMSO, 95% Corn oilNeuroprotection against cerebral ischemia[3]
Mice (BALB/C)50 mg/kgIntraperitoneal (i.p.)Not specifiedAttenuation of sepsis-induced acute lung injury[9]
Mice (ldlr-/-)100 mg/kg/dayIntraperitoneal (i.p.)15% CremophorSuppression of atherosclerosis[15]
Mice (C57BL/6J)100 mg/kg/dayIntraperitoneal (i.p.)5% DMSO, 10% Cremophor EL, 85% PBSImproved heart function after pressure overload[6]
Mice (C57BL/6J)10 mg/kg/dayIntraperitoneal (i.p.)15% CremophorMitigation of weight gain and insulin (B600854) resistance[16]
Rats100 mg/kg (single dose)Intraperitoneal (i.p.)10% DMSO, 12% Cremophor EL, 78% PBSAnti-inflammatory effects[17]

Experimental Protocols

Protocol 1: In Vivo Administration of SR9009 in Mice for Neuroprotection Studies

  • Materials:

    • SR9009

    • Vehicle: 5% DMSO, 95% Corn oil

    • Male C57BL/6J mice

    • Standard animal housing and handling equipment

  • Procedure:

    • Prepare a stock solution of SR9009 in the vehicle at the desired concentration.

    • For three consecutive days, administer SR9009 intraperitoneally at a dose of 50 mg/kg at Zeitgeber time 6 (ZT6).[3]

    • A control group should receive an equal volume of the vehicle.

    • On the fourth day, proceed with the experimental model (e.g., middle cerebral artery occlusion for cerebral ischemia studies).[3]

    • Monitor animals for any adverse effects throughout the experiment.

Protocol 2: In Vitro Treatment of Cells with SR9009 for Anti-Inflammatory Studies

  • Materials:

    • SR9009

    • Appropriate cell line (e.g., RAW 264.7 macrophages)

    • Cell culture medium and supplements

    • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Procedure:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of SR9009 in a suitable solvent (e.g., DMSO) and dilute to the final working concentrations in cell culture medium.

    • Pre-treat the cells with various concentrations of SR9009 for a specified period (e.g., 1 hour).

    • Induce an inflammatory response by adding the inflammatory stimulus (e.g., LPS).

    • After a defined incubation period, collect cell lysates or supernatants for downstream analysis (e.g., cytokine measurement by ELISA or gene expression analysis by qPCR).

Signaling Pathways and Experimental Workflows

SR9009_REV_ERB_Pathway SR9009 SR9009 REV_ERB REV-ERBα/β SR9009->REV_ERB activates Core_Clock_Genes Core Clock Genes (e.g., Bmal1, Clock) REV_ERB->Core_Clock_Genes represses Metabolic_Genes Metabolic Genes REV_ERB->Metabolic_Genes represses Inflammatory_Genes Inflammatory Genes REV_ERB->Inflammatory_Genes represses Circadian_Rhythm Circadian Rhythm Core_Clock_Genes->Circadian_Rhythm Metabolism Metabolism Metabolic_Genes->Metabolism Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: SR9009 activates REV-ERBα/β, leading to the repression of target genes.

SR9009_NF_kB_Pathway LPS LPS IKK IKK LPS->IKK p_IKK p-IKK IKK->p_IKK p65 p65 p_IKK->p65 p_p65 p-p65 p65->p_p65 Nuclear_Translocation Nuclear Translocation p_p65->Nuclear_Translocation Inflammatory_Genes Inflammatory Gene Expression Nuclear_Translocation->Inflammatory_Genes SR9009 SR9009 SR9009->p_IKK inhibits SR9009->p_p65 inhibits

Caption: SR9009 suppresses inflammation via the NF-κB signaling pathway.[8]

SR9009_NRF2_Pathway SR9009 SR9009 NRF2 NRF2 SR9009->NRF2 activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) NRF2->Antioxidant_Enzymes upregulates ROS_Reduction ROS Reduction Antioxidant_Enzymes->ROS_Reduction Cellular_Senescence Cellular Senescence ROS_Reduction->Cellular_Senescence prevents SASP SASP ROS_Reduction->SASP suppresses

Caption: SR9009 activates the NRF2 pathway to prevent cellular senescence.[18]

References

Troubleshooting inconsistent results in SR9009 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR9009 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental protocols. Below, you will find a comprehensive guide in a question-and-answer format to address common issues encountered during in vitro and in vivo studies with SR9009.

Troubleshooting Guide & FAQs

This section is organized to help you identify and resolve common problems that can lead to variability in your SR9009 experiments.

Compound Quality and Preparation

Question 1: My SR9009 is producing inconsistent or no effect in my cell-based assays. How can I verify the quality of my compound?

Answer: Inconsistent results are frequently linked to the purity and integrity of SR9009. It is crucial to ensure the quality of your compound.

  • Purity Analysis: The purity of SR9009 can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify and quantify impurities or degradation products.[1] For quantitative analysis, a Liquid Chromatography-Mass Spectrometry (LC-MS) method can be developed and validated.[2][3][4][5]

  • Appearance: Visually inspect the compound. Pure SR9009 should be a white to off-white solid. Any discoloration may indicate degradation or impurities.

  • Supplier Validation: Always source SR9009 from a reputable supplier that provides a Certificate of Analysis (CoA) with detailed purity information.

Question 2: I'm observing precipitation of SR9009 when I add it to my cell culture medium. What is causing this and how can I prevent it?

Answer: SR9009 has low aqueous solubility, and precipitation is a common issue. This is often due to the solvent and final concentration used.

  • Solvent Choice: SR9009 is soluble in DMSO and ethanol.[6] Prepare a concentrated stock solution in 100% DMSO.

  • Final DMSO Concentration: When diluting your stock in aqueous cell culture media, ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5%.[7] However, some cell lines can be sensitive to even lower concentrations, so it is best to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell type.

  • Dilution Technique: To avoid "solvent shock" and precipitation, add the DMSO stock solution to your pre-warmed (37°C) media drop-wise while gently vortexing or swirling.

  • Sonication: If solubility issues persist, gentle sonication of the stock solution before dilution may help.

Question 3: How should I store my SR9009 powder and stock solutions to ensure stability?

Answer: Proper storage is critical to prevent degradation of SR9009.

  • Powder: Store the solid compound at -20°C for long-term stability.

  • Stock Solutions: Prepare single-use aliquots of your DMSO stock solution and store them at -80°C to avoid repeated freeze-thaw cycles. DMSO is hygroscopic (absorbs moisture from the air), so ensure your vials are tightly sealed.

Experimental Design & Execution

Question 4: My in vivo experiments with oral administration of SR9009 are showing high variability. What could be the reason?

Answer: SR9009 is known to have low oral bioavailability, which can lead to significant variability in in vivo studies.

  • Administration Route: For more consistent results, consider intraperitoneal (i.p.) injection. A common formulation for i.p. injection is dissolving SR9009 in a vehicle such as 5% DMSO, 10% Cremophor EL, and 85% PBS.[8]

  • Formulation for Oral Dosing: If oral administration is necessary, strategies to improve bioavailability are being explored, including the use of lipid-based delivery systems or nanoparticles.[9]

  • Sublingual Administration: Some anecdotal reports suggest that sublingual administration may improve absorption by bypassing first-pass metabolism in the liver.[9]

Question 5: I am seeing different dose-responses in different cell lines. Why is this happening?

Answer: The response to SR9009 can be highly cell-type specific.[10]

  • REV-ERB Expression Levels: Different cell lines express varying levels of REV-ERBα and REV-ERBβ. It is advisable to quantify the expression of these receptors in your cell lines of interest before initiating experiments.

  • Metabolic State: The metabolic state of the cells can influence their response to SR9009. For example, myoblasts and embryonic stem cells have shown different effects on mitochondrial function in response to SR9009.[10]

  • Off-Target Effects: SR9009 has been shown to have REV-ERB-independent effects that can vary between cell types.[10][11][12][13][14][15]

Question 6: The timing of SR9009 administration in my in vivo studies seems to affect the results. How important is the circadian rhythm?

Answer: As SR9009 targets a core component of the circadian clock, the timing of administration (Zeitgeber time, ZT) is a critical experimental parameter.

  • Peak REV-ERB Expression: REV-ERBα expression oscillates throughout the day. Some studies administer SR9009 at the peak of REV-ERBα expression to maximize target engagement.[8]

  • REV-ERB-Independent Effects: Interestingly, some studies have shown that SR9009 can exert its effects even when administered at the trough of REV-ERB expression, suggesting that REV-ERB-independent mechanisms may also be at play.[8][16]

  • Consistency is Key: Regardless of the chosen time point, it is crucial to administer SR9009 at the same ZT for all animals within an experimental group to minimize variability.

Data Interpretation

Question 7: I am observing effects of SR9009 in my experiments, but how can I be sure they are mediated by REV-ERBα?

Answer: This is a critical question, as a growing body of evidence demonstrates that SR9009 has significant REV-ERB-independent effects.[10][11][12][13][14][15]

  • Genetic Knockdown/Knockout: The most rigorous way to confirm REV-ERBα-dependency is to use cell lines or animal models where REV-ERBα (and ideally REV-ERBβ) has been knocked down (e.g., using siRNA or shRNA) or knocked out. If the effect of SR9009 persists in the absence of REV-ERBs, it is likely an off-target effect.[10][15]

  • Target Gene Expression: Analyze the expression of known REV-ERBα target genes, such as Bmal1 (Arntl). Agonism of REV-ERBα should lead to the repression of Bmal1 expression.[17]

  • Consider Off-Target Pathways: Be aware of known REV-ERB-independent effects of SR9009, which include impacts on cell proliferation, mitochondrial respiration, and the activation of the NRF2 pathway.[10][15]

Question 8: What are some of the known REV-ERB-independent effects of SR9009 that I should be aware of?

Answer: Several studies have highlighted that SR9009 can influence cellular processes without involving REV-ERB. These include:

  • Decreased Cell Viability and Proliferation: SR9009 has been shown to reduce cell viability and proliferation in various cell types, including embryonic stem cells and some cancer cell lines, independent of REV-ERBα and REV-ERBβ.[10][11][13][15]

  • Alterations in Mitochondrial Respiration: SR9009 can impact mitochondrial function in a REV-ERB-independent manner.[10][15]

  • Gene Expression Changes: SR9009 can alter the expression of numerous genes in hepatocytes even in the absence of REV-ERBs.[10][11][13]

  • NRF2 Pathway Activation: SR9009 has been identified as an activator of the NRF2 pathway, which is involved in the cellular stress response. This effect is independent of REV-ERB.[15]

Data Presentation

Table 1: Summary of Reported In Vitro SR9009 Concentrations and Observed Effects.

Cell Line Concentration Duration Observed Effect Reference
T98G (Glioblastoma) 10, 20, 40 µM 24, 48, 72 h Reduced cell viability [9]
HepG2 (Hepatocellular Carcinoma) 5, 10, 20, 40 µM 96 h Reduced cell viability, decreased ROS, increased lipid droplets [9]
H69, H446 (Small-Cell Lung Cancer) Various 72 h Dose-dependent cytotoxicity [7]
H69AR, H446DDP (Chemoresistant SCLC) Various 72 h Dose-dependent cytotoxicity [7]

| Mouse Embryonic Stem Cells | 10 µM | 48 h | Reduced cell viability and proliferation |[10][15] |

Table 2: Summary of Reported In Vivo SR9009 Dosages and Administration Routes.

Animal Model Dosage Administration Route Vehicle Observed Effect Reference
Mice 100 mg/kg/day Intraperitoneal (i.p.) 5% DMSO/10% Cremophor EL/85% PBS Cardioprotective effects [8]
Mice (Diet-induced obese) 100 mg/kg, twice daily Intraperitoneal (i.p.) Not specified Decreased fat mass, improved dyslipidemia and hyperglycemia

| Mice | 50 mg/kg | Intraperitoneal (i.p.) | Not specified | Antitumor effect in SCLC model |[7] |

Experimental Protocols

Protocol 1: General In Vitro Cell-Based Assay with SR9009
  • Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of SR9009 in 100% DMSO.

    • On the day of the experiment, serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.5%).

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of SR9009 or vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Endpoint Analysis: Perform your desired endpoint assay, such as a cell viability assay (e.g., MTT or CellTiter-Glo), gene expression analysis (qPCR), or protein analysis (Western blot).

Protocol 2: In Vivo Administration of SR9009 via Intraperitoneal (i.p.) Injection in Mice
  • Animal Acclimation: Acclimate mice to the housing conditions and light-dark cycle for at least one week before the experiment.

  • Formulation Preparation:

    • Prepare a 10 mg/mL stock solution of SR9009.

    • Dissolve SR9009 in a vehicle solution of 5% DMSO, 10% Cremophor EL, and 85% PBS.[8] Warm the solution slightly and vortex or sonicate to ensure complete dissolution.

    • Prepare a vehicle-only solution for the control group.

  • Dosing:

    • Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., 100 mg/kg).

    • Administer the SR9009 formulation or vehicle via i.p. injection at a consistent time each day (specify the Zeitgeber time).

  • Monitoring: Monitor the animals for any adverse effects throughout the study.

  • Endpoint Collection: At the end of the study, collect tissues or blood for your desired analysis.

Mandatory Visualization

REV_ERB_Signaling_Pathway cluster_Core_Clock Core Circadian Clock cluster_Downstream Downstream Metabolic & Inflammatory Pathways CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer PER_CRY PER/CRY Complex CLOCK_BMAL1->PER_CRY Activates Transcription REV_ERB REV-ERBα/β CLOCK_BMAL1->REV_ERB Activates Transcription ROR RORα/γ CLOCK_BMAL1->ROR Activates Transcription PER_CRY->CLOCK_BMAL1 Inhibits Activity REV_ERB->CLOCK_BMAL1 Inhibits BMAL1 Transcription Lipid_Metabolism Lipid Metabolism (e.g., SREBP, ApoC-III) REV_ERB->Lipid_Metabolism Represses Glucose_Homeostasis Glucose Homeostasis (e.g., Gluconeogenesis) REV_ERB->Glucose_Homeostasis Represses Inflammation Inflammation (e.g., NF-κB signaling, IL-6) REV_ERB->Inflammation Represses Mitochondrial_Biogenesis Mitochondrial Biogenesis REV_ERB->Mitochondrial_Biogenesis Modulates Autophagy Autophagy (e.g., Atg5) REV_ERB->Autophagy Represses ROR->CLOCK_BMAL1 Activates BMAL1 Transcription SR9009 SR9009 SR9009->REV_ERB Agonist Off_Target REV-ERB Independent Effects SR9009->Off_Target Off_Target->Mitochondrial_Biogenesis Impacts Off_Target->Autophagy Impacts Troubleshooting_Workflow cluster_solutions Potential Solutions Start Inconsistent SR9009 Results Check_Compound 1. Verify Compound Quality - Purity (HPLC, NMR, LC-MS) - Proper Storage - Reputable Supplier Start->Check_Compound Check_Protocol 2. Review Experimental Protocol - Solubility & Vehicle - Dosing & Administration - Cell Line/Animal Model Check_Compound->Check_Protocol Compound OK Sol_Compound Source new compound Perform purity analysis Check_Compound->Sol_Compound Issue Found Check_Interpretation 3. Assess Data Interpretation - REV-ERB Dependent vs. Independent Effects - Appropriate Controls Check_Protocol->Check_Interpretation Protocol OK Sol_Protocol Optimize vehicle/formulation Validate administration route Characterize cell line Check_Protocol->Sol_Protocol Issue Found Resolved Consistent Results Check_Interpretation->Resolved Interpretation Correct Sol_Interpretation Use REV-ERB KO/KD models Analyze target gene expression Check_Interpretation->Sol_Interpretation Issue Found Sol_Compound->Check_Compound Re-evaluate Sol_Protocol->Check_Protocol Re-evaluate Sol_Interpretation->Check_Interpretation Re-evaluate

References

Technical Support Center: Investigating Potential Off-Target Effects of SR9009

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SR9009. It is now understood that many of the biological activities of SR9009 are independent of its intended targets, the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3][4][5][6] This guide will help you design experiments to investigate these off-target effects and troubleshoot unexpected results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with SR9009 are inconsistent with REV-ERB knockdown/knockout data. What could be the reason?

A1: This is a common observation and a strong indicator of REV-ERB-independent effects of SR9009.[1][2][3][4][5][6] SR9009 has been shown to modulate various cellular processes, including cell proliferation and metabolism, even in cells completely lacking both REV-ERBα and REV-ERBβ.[1][3][4][5][6] We recommend investigating potential off-target pathways as described in the troubleshooting guides below.

Q2: At what concentrations are off-target effects of SR9009 typically observed?

A2: Off-target effects have been reported at concentrations commonly used in research, typically in the range of 2.5 µM to 40 µM.[7][8] It is crucial to perform dose-response experiments to characterize the effects of SR9009 in your specific model system.

Q3: Are there known off-target proteins or pathways for SR9009?

A3: Yes, research has identified several REV-ERB-independent pathways affected by SR9009. These include, but are not limited to:

  • LXRα/FOXM1 Pathway: In prostate cancer cells, SR9009 has been shown to inhibit the FOXM1 pathway by activating LXRα, independent of REV-ERBs.[2][9][10]

  • NRF2 Pathway: SR9009 can activate the NRF2 pathway, a key regulator of cellular antioxidant responses, which may contribute to some of its observed effects on cellular senescence.

  • Mitochondrial Respiration: SR9009 can directly impact mitochondrial function and respiration, independent of REV-ERB.[1]

Q4: Does the chemical structure of SR9009 raise any concerns about toxicity?

A4: The chemical structure of SR9009 contains a nitrothiophene moiety, which is a known toxicophore. This raises concerns about potential cytotoxicity that may be independent of its on-target or off-target activities. Researchers should carefully assess cell viability and toxicity in their experiments.

Q5: How can I confirm if the effects I am observing are truly off-target?

A5: The gold standard for confirming off-target effects is to use a REV-ERBα/β double knockout or knockdown model. If SR9009 still elicits a biological response in the absence of its intended targets, this is strong evidence for an off-target mechanism. Comparing your results in wild-type versus REV-ERB-deficient systems is essential.[1][3][4][5][6]

Troubleshooting Guides

Issue 1: Unexpected Changes in Cell Viability or Proliferation

You observe that SR9009 is affecting cell viability or proliferation in a manner that cannot be explained by REV-ERB activity alone.

Troubleshooting Workflow:

start Unexpected Cell Viability/ Proliferation Changes with SR9009 step1 Perform Dose-Response Curve (e.g., 1-20 µM) start->step1 step2 Assess Viability in REV-ERBα/β Knockout/Knockdown Cells step1->step2 step3 Viability Still Affected? step2->step3 step4 Investigate Off-Target Pathways (e.g., LXRα/FOXM1, NRF2) step3->step4 Yes end_node Conclusion: REV-ERB-Independent Effect on Cell Viability step3->end_node No, effect is REV-ERB dependent step5 Perform Cell Cycle Analysis step4->step5 step6 Assess Apoptosis Markers (e.g., Caspase-3 Cleavage) step5->step6 step6->end_node

Caption: Troubleshooting unexpected cell viability changes.

Detailed Methodologies:

  • Cell Viability Assay (MTT/MTS):

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of SR9009 (e.g., 0, 1, 2.5, 5, 10, 20 µM) for 24, 48, or 72 hours.

    • For MTT assay, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution and read absorbance at 570 nm.[11]

    • For MTS assay, add 20 µL of MTS reagent to each well, incubate for 1-4 hours at 37°C, and read absorbance at 490 nm.[11][12]

Issue 2: Altered Gene Expression Unrelated to Known REV-ERB Target Genes

You observe changes in the expression of genes that are not known downstream targets of REV-ERB.

Troubleshooting Workflow:

start Altered Gene Expression (Non-REV-ERB Targets) step1 Validate with qPCR in Wild-Type and REV-ERB Knockout/Knockdown Cells start->step1 step2 Gene Expression Still Altered in Knockout/Knockdown? step1->step2 step3 Yes step2->step3 end_node Conclusion: REV-ERB-Independent Transcriptional Regulation step2->end_node No, effect is REV-ERB dependent step4 Perform RNA-Seq Analysis to Identify Differentially Expressed Genes step3->step4 step5 Pathway Analysis of RNA-Seq Data (e.g., GO, KEGG) step4->step5 step6 Investigate Potential Off-Target Transcription Factors (e.g., LXRα, NRF2) step5->step6 step6->end_node

Caption: Troubleshooting altered gene expression.

Detailed Methodologies:

  • Quantitative Real-Time PCR (qPCR):

    • Treat cells with SR9009 (e.g., 10 µM) for a specified time (e.g., 8 hours).

    • Isolate total RNA using a commercially available kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers for your genes of interest.

    • Normalize expression to a stable housekeeping gene (e.g., GAPDH, ACTB). The 2-ΔΔCt method is commonly used for data analysis.[2]

Issue 3: Unexpected Metabolic Phenotypes

You observe changes in cellular metabolism (e.g., mitochondrial respiration, glycolysis) that are not consistent with known REV-ERB functions.

Troubleshooting Workflow:

start Unexpected Metabolic Phenotypes step1 Measure Mitochondrial Respiration (e.g., Seahorse XF Analyzer) start->step1 step2 Perform Assay in REV-ERBα/β Knockout/Knockdown Cells step1->step2 step3 Respiration Still Affected? step2->step3 step4 Yes step3->step4 end_node Conclusion: REV-ERB-Independent Effect on Metabolism step3->end_node No, effect is REV-ERB dependent step5 Investigate Specific Mitochondrial Complexes and Glycolytic Enzymes step4->step5 step5->end_node

Caption: Troubleshooting unexpected metabolic changes.

Detailed Methodologies:

  • Mitochondrial Respiration Assay:

    • Seed cells in a Seahorse XF cell culture microplate.

    • Treat cells with SR9009 for the desired duration.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

    • Measure the oxygen consumption rate (OCR) to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the REV-ERB-independent effects of SR9009.

Table 1: Effects of SR9009 on Cell Viability in REV-ERB Double Knockout (DKO) Mouse Embryonic Stem Cells (mESCs)

SR9009 Concentration (µM)Cell Viability (% of Control) in DKO mESCs (Mean ± SEM)
0100 ± 2.5
2.5~85 ± 3.0
5~60 ± 4.1
10~40 ± 3.5
20~25 ± 2.8

Data adapted from Dierickx et al., PNAS, 2019.

Table 2: Effects of SR9009 on Gene Expression in Wild-Type and REV-ERB Double Knockout (DKO) Hepatocytes

GeneFold Change (SR9009 vs. DMSO) in Wild-Type HepatocytesFold Change (SR9009 vs. DMSO) in DKO Hepatocytes
Pdk4IncreasedIncreased
Srebf1DecreasedNo significant change
FasnDecreasedNo significant change

Data interpretation from Dierickx et al., PNAS, 2019.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that may be involved in the off-target effects of SR9009.

REV-ERB-Independent Activation of the LXRα/FOXM1 Pathway

SR9009 SR9009 LXRalpha LXRα SR9009->LXRalpha Activates FOXM1 FOXM1 LXRalpha->FOXM1 Inhibits Proliferation Cell Proliferation & Survival FOXM1->Proliferation Promotes

Caption: SR9009 can activate LXRα, leading to the inhibition of FOXM1.

REV-ERB-Independent Activation of the NRF2 Pathway

SR9009 SR9009 NRF2 NRF2 SR9009->NRF2 Activates ARE Antioxidant Response Element (ARE) NRF2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes Induces Transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cellular_Protection

Caption: SR9009 can activate the NRF2 pathway, promoting an antioxidant response.

References

SR9009 Technical Support Center: Experimental Design and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for designing and troubleshooting experiments involving SR9009, with a specific focus on controlling for its short half-life and other challenging pharmacokinetic properties.

Frequently Asked Questions (FAQs)

Pharmacokinetics & Dosing

Q1: What are the key pharmacokinetic challenges of SR9009?

A1: The primary challenges in working with SR9009 are its short plasma half-life and very low oral bioavailability. The half-life is estimated to be between 2 to 4 hours, which requires specific dosing strategies to maintain effective concentrations over a desired period.[1][2] Furthermore, studies in mice have shown oral bioavailability to be as low as 2.2%, making oral administration largely ineffective for achieving systemic exposure.[3]

Q2: What is the recommended administration route and vehicle for in vivo studies?

A2: Due to its poor oral bioavailability, intraperitoneal (i.p.) injection is the most common and effective administration route in rodent studies. A widely used vehicle formulation is a solution of 5% DMSO, 10% Cremophor EL, and 85% PBS.[1] This vehicle is necessary to dissolve the hydrophobic SR9009 compound for injection.

Q3: How should dosing frequency be adapted to account for the short half-life?

A3: The optimal dosing frequency depends on the experimental goal.

  • For sustained REV-ERB activation: Multiple daily doses are necessary. Given a half-life of approximately 2-4 hours, dosing every 2-4 hours may be required to maintain relatively stable plasma levels.[3]

  • For circadian-focused studies: A single daily injection may be sufficient. Many studies administer SR9009 once daily at a specific Zeitgeber time (ZT) to target the peak or trough of REV-ERB expression, creating a pharmacological "pulse" that modulates the circadian machinery.[1][4]

Troubleshooting Guide

Issue 1: Inconsistent or No Effect Observed in My Experiment

  • Possible Cause 1: Inadequate Bioavailability.

    • Solution: Confirm your administration route. Oral gavage is not a reliable method for systemic exposure. Switch to intraperitoneal (i.p.) injections using a proper vehicle. For localized effects, other routes like transdermal application with a DMSO carrier have been anecdotally explored but are not well-established in formal literature.[5]

  • Possible Cause 2: Dosing Timed Incorrectly with Circadian Rhythm.

    • Solution: The expression of REV-ERBα and REV-ERBβ is highly rhythmic. The effect of SR9009 can be dependent on when it is administered relative to the animal's internal clock (Zeitgeber time).[1][6] Review the literature for your specific model and target tissue to determine the optimal ZT for administration. For example, some cardiac studies have administered SR9009 at ZT6, just before the natural peak of REV-ERB expression.[1]

  • Possible Cause 3: REV-ERB-Independent Effects.

    • Solution: Be aware that some effects of SR9009 may occur independently of its action on REV-ERBα/β.[7][8][9] Studies have shown that SR9009 can impact cell proliferation and metabolism even in cells lacking both REV-ERB proteins.[7][10] It is crucial to include appropriate controls, such as REV-ERB knockout models, to confirm that the observed effects are mediated by the intended target.

Issue 2: My results differ from published findings despite following a similar protocol.

  • Possible Cause 1: Vehicle Effects.

    • Solution: The vehicle itself (e.g., DMSO/Cremophor EL) can have biological effects. Always include a vehicle-only control group that receives injections of the same volume and on the same schedule as the SR9009-treated group.

  • Possible Cause 2: Compound Stability and Solubility.

    • Solution: Ensure your SR9009 powder is properly stored and that your formulation is prepared fresh and completely solubilized before each injection. Incomplete dissolution will lead to inaccurate dosing.

Data & Protocols

Quantitative Data Summary

The table below summarizes key quantitative parameters for SR9009 based on preclinical studies.

ParameterValueSpeciesAdministration RouteSource
Half-Life ~2-4 hoursMiceIntraperitoneal[1][2]
Oral Bioavailability ~2.2%MiceOral[3]
Effective Dose (Common) 50 - 100 mg/kg/dayMiceIntraperitoneal[1][4][11]
IC₅₀ for REV-ERBα 670 nMIn vitroN/A[9]
IC₅₀ for REV-ERBβ 800 nMIn vitroN/A[9]
Detailed Experimental Protocol: I.P. Administration in Mice

This protocol is a standard method for administering SR9009 in mice to study its systemic effects.

Objective: To achieve systemic exposure to SR9009 for studying its effects on metabolism or circadian-regulated processes.

Materials:

  • SR9009 compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cremophor EL (Sigma-Aldrich, C5135)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Insulin syringes (or similar, for dosing)

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle solution consisting of 5% DMSO, 10% Cremophor EL, and 85% PBS.

    • Example for 1 mL vehicle: Mix 50 µL of DMSO, 100 µL of Cremophor EL, and 850 µL of sterile PBS.

    • Vortex thoroughly until the solution is homogeneous.

  • SR9009 Formulation:

    • Calculate the required amount of SR9009 for your desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse receiving a 250 µL injection).

    • Weigh the SR9009 powder and add it to a sterile microcentrifuge tube.

    • Add the prepared vehicle to the powder.

    • Vortex vigorously and use a sonicator if necessary to ensure the compound is fully dissolved. The solution should be clear. Prepare this solution fresh before use.

  • Administration:

    • Determine the correct injection volume based on the animal's body weight and the final concentration of the SR9009 solution.

    • Administer the solution via intraperitoneal (i.p.) injection.

    • For circadian studies, inject at the same Zeitgeber time (ZT) each day. For example, ZT6 corresponds to 6 hours after lights on in a standard 12:12 light-dark cycle.[1]

    • Administer an equal volume of the vehicle solution to the control group.

Visualizations

Signaling & Experimental Workflows

SR9009_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Physiological Outcomes SR9009 SR9009 REVERB REV-ERBα / REV-ERBβ SR9009->REVERB Binds & Activates CoR Co-repressor Complex (e.g., NCOR1/HDAC3) REVERB->CoR Recruits TargetGene Target Genes (e.g., Bmal1, Clock) CoR->TargetGene Represses Repression Transcriptional Repression Metabolism Altered Metabolism (Glucose, Lipid) Repression->Metabolism Circadian Circadian Rhythm Modulation

Caption: Simplified signaling pathway of SR9009 activating REV-ERB to repress target genes.

SR9009_Experimental_Workflow start Define Experimental Goal (e.g., Metabolic Study) pk Consider Pharmacokinetics: - Short Half-Life (2-4h) - Low Oral Bioavailability start->pk route Select Administration Route pk->route ip Intraperitoneal (i.p.) Injection (Recommended) route->ip Yes oral Oral Gavage (Not Recommended for Systemic) route->oral No dosing Determine Dosing Strategy ip->dosing single Single Daily Dose (Circadian 'Pulse' Studies) - Administer at specific ZT dosing->single Circadian Goal multiple Multiple Daily Doses (Sustained Exposure Studies) - Dose every 2-4 hours dosing->multiple Sustained Goal controls Design Control Groups: 1. Vehicle Control 2. REV-ERB Knockout (Optional) single->controls multiple->controls execute Execute Experiment & Analyze Data controls->execute

Caption: Decision workflow for designing an in vivo experiment with SR9009.

References

Technical Support Center: Mitigating SR9009-Induced Sleep Disturbances in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing sleep-related side effects observed during in-vivo studies with the REV-ERB agonist, SR9009.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which SR9009 causes sleep disturbances?

A1: SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] These receptors are key components of the core circadian clock machinery and act as transcriptional repressors of several genes, including those involved in promoting wakefulness.[4][5] By activating REV-ERBs, SR9009 enhances the repression of genes that normally promote sleep, leading to a state of increased wakefulness, particularly when administered during the animal's typical rest period.[1][3][6]

Q2: What are the characteristic changes in sleep architecture observed after SR9009 administration in animal models?

A2: Administration of SR9009 in rodent models typically leads to a significant increase in wakefulness and a corresponding decrease in both slow-wave sleep (SWS) and rapid eye movement (REM) sleep.[1][6] Studies have also shown that SR9009 increases the latency to fall asleep (both SWS and REM sleep latency).[1][6] The effects are most pronounced when the compound is administered during the light phase (the rest period for nocturnal animals like mice).[1]

Q3: Is the sleep-disrupting effect of SR9009 dose-dependent?

A3: Yes, the effects of SR9009 on sleep and other physiological parameters are generally dose-dependent. Most preclinical studies reporting significant sleep disturbances use doses in the range of 100 mg/kg.[1][6] Lower doses may have a less pronounced effect on sleep architecture. For instance, a study using a chronic low-dose of 10 mg/kg SR9009 in the context of constant light-induced metabolic issues did not focus on sleep disturbances, suggesting the effect might be less prominent at this dosage.

Q4: Does tolerance develop to the wakefulness-promoting effects of SR9009 with repeated administration?

A4: Studies have shown that with once-daily administration of SR9009 over a three-day period, tolerance to its wake-promoting effects does not appear to develop.[1] However, the wake-inducing effect was noted to be less pronounced on each subsequent day of testing, while the suppression of SWS and REM sleep was maintained.[1]

Q5: Is there a "rebound" effect on sleep after the acute effects of SR9009 wear off?

A5: Yes, a rebound effect on sleep has been observed. Following the initial period of increased wakefulness, animals may exhibit a subsequent increase in SWS and REM sleep, particularly during their active (dark) phase.[1][3]

Section 2: Troubleshooting Guide

Issue 1: Excessive Wakefulness and Disruption of Experimental Timelines

Potential Cause: Administration of SR9009, especially during the animal's resting phase (light cycle for rodents), directly promotes wakefulness by activating REV-ERB receptors.

Mitigation Strategies:

  • Chronopharmacological Adjustments:

    • Timing of Administration: The timing of SR9009 administration is critical. The wake-promoting effect is maximal when administered at Zeitgeber Time 6 (ZT6), which is midday for animals housed in a 12:12 light:dark cycle.[1] If the goal of the study is not to investigate wakefulness, consider administering SR9009 at a different ZT. Interestingly, administration during the dark phase (active period) has been shown to have minimal to no wake-promoting effects and may even decrease wakefulness at certain time points.[1]

    • Split Dosing: Due to its short half-life, splitting the total daily dose into multiple administrations might help in maintaining more stable plasma levels, but this could also prolong the period of sleep disturbance.

  • Pharmacological Countermeasures (Experimental - Require Validation):

    • Lithium Co-administration: Pre-treatment with lithium chloride in the drinking water has been shown to suppress the wakefulness-inducing effects of SR9009.[6] This suggests a potential avenue for mitigating sleep disturbances.

    • Co-administration with Sedatives: While direct studies are lacking, co-administration with a short-acting sedative could be explored. Caution is advised as this could introduce confounding variables. Potential candidates to investigate could include:

      • Benzodiazepines (e.g., Diazepam): These are known to promote sleep but can alter sleep architecture.

      • Non-benzodiazepine hypnotics (e.g., Zolpidem): These have a more targeted effect on sleep induction.

      • Melatonin Receptor Agonists (e.g., Ramelteon): These compounds can help regulate the sleep-wake cycle.[7]

    • Orexin (B13118510) Receptor Antagonists (e.g., Suvorexant): Given that REV-ERB may influence the orexinergic system, antagonizing orexin receptors could potentially counteract SR9009-induced arousal.

  • Environmental Adjustments:

    • Light-Dark Cycle Manipulation: While not directly studied as a mitigation strategy for SR9009, altering the light intensity or spectrum could be explored. For example, using red light, which is less prone to stimulate wakefulness, during periods of desired rest.[7]

Issue 2: Variability in the Sleep-Wake Response to SR9009

Potential Causes:

  • Genetic Background of the Animal Strain: Different mouse or rat strains can have varying baseline sleep patterns and drug sensitivities.

  • Individual Animal Differences: Even within the same strain, there can be individual variations in circadian rhythm and drug metabolism.

  • Experimental Conditions: Factors such as housing conditions, stress levels, and the timing of procedures can all influence an animal's response.

Troubleshooting Steps:

  • Standardize Experimental Conditions: Ensure strict adherence to the light-dark cycle, minimize environmental stressors, and standardize handling and injection procedures.

  • Acclimatization Period: Allow for a sufficient acclimatization period for the animals to the housing and experimental setup before initiating the study.

  • Baseline Recordings: Always obtain baseline sleep recordings for each animal before drug administration to serve as its own control.

  • Increase Sample Size: A larger number of animals per group can help to account for individual variability and increase the statistical power of the study.

Section 3: Data Presentation

Table 1: Summary of SR9009's Effects on Sleep Architecture in Mice

ParameterVehicleSR9009 (100 mg/kg)Reference
Wakefulness BaselineIncreased[1][6]
Slow-Wave Sleep (SWS) BaselineDecreased[1][6]
REM Sleep BaselineDecreased[1][6]
SWS Latency BaselineIncreased[6]
REM Sleep Latency BaselineSignificantly Increased[1][6]

Table 2: Quantitative Effects of Repeated SR9009 Administration (100 mg/kg at ZT6)

Day of AdministrationChange in WakefulnessChange in SWSChange in REM SleepReference
Day 1 Increased (not statistically significant)Decreased (not statistically significant)Decreased (not statistically significant)[1]
Day 2 Increased (not statistically significant)Decreased (p<0.05)Decreased (not statistically significant)[1]
Day 3 Increased (p<0.05)Decreased (p<0.05)Decreased (p<0.05)[1]

Table 3: Effect of Lithium on SR9009-Induced Wakefulness

Treatment GroupChange in Wakefulness (post-injection)Reference
Vehicle + SR9009 Significant Increase[6]
Lithium + SR9009 Wakefulness suppressed (similar to vehicle + vehicle)[6]

Section 4: Experimental Protocols

Protocol 1: Assessment of SR9009-Induced Sleep Disturbances via EEG
  • Animal Model: C57BL/6J mice are commonly used.

  • Surgical Implantation of EEG/EMG Electrodes:

    • Anesthetize mice with isoflurane.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.

    • Implant flexible wire electrodes into the nuchal muscles for EMG recording.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow a recovery period of at least 7-10 days.

  • Housing and Acclimatization:

    • House animals individually in recording chambers with a controlled 12:12 light-dark cycle.

    • Provide ad libitum access to food and water.

    • Connect the animals to the recording cables and allow for at least 48 hours of acclimatization before baseline recordings.

  • Baseline Recording:

    • Record at least 24 hours of baseline EEG/EMG data to establish normal sleep-wake patterns.

  • SR9009 Administration:

    • Prepare SR9009 in a suitable vehicle (e.g., 15% Cremophor).

    • Administer SR9009 (e.g., 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection at the desired Zeitgeber Time (e.g., ZT6).

  • Post-Injection Recording:

    • Record EEG/EMG data for at least 24 hours following the injection.

  • Data Analysis:

    • Score the recordings in 10-second epochs as Wake, SWS, or REM sleep.

    • Quantify the time spent in each state, the latency to the first episode of SWS and REM sleep, and the number and duration of sleep/wake bouts.

    • Compare the data from the SR9009-treated group to the vehicle-treated group and to their own baseline recordings.

Protocol 2: Mitigation of SR9009-Induced Sleep Disturbances with Lithium
  • Animal Model and EEG Implantation: As described in Protocol 1.

  • Lithium Administration:

    • Prepare a solution of lithium chloride in the drinking water.

    • Provide the lithium-containing water to the experimental group for a specified period (e.g., 7-10 days) prior to SR9009 administration to allow for stable plasma levels. The control group receives normal drinking water.

  • Baseline and SR9009 Administration:

    • Follow the procedures for baseline recording and SR9009 administration as outlined in Protocol 1. Both the lithium-pretreated and control groups will receive either vehicle or SR9009.

  • Data Recording and Analysis:

    • Record and analyze the EEG/EMG data as described in Protocol 1.

    • Compare the sleep-wake parameters between the following groups: Water + Vehicle, Water + SR9009, Lithium + Vehicle, and Lithium + SR9009.

Section 5: Mandatory Visualizations

REV_ERB_Signaling_Pathway cluster_0 SR9009 Signaling Pathway to Wakefulness SR9009 SR9009 REV_ERB REV-ERBα/β SR9009->REV_ERB activates BMAL1 BMAL1 REV_ERB->BMAL1 represses Orexin Orexin (Hypocretin) REV_ERB->Orexin may repress BMAL1->Orexin promotes expression Wakefulness Wakefulness Orexin->Wakefulness promotes

Caption: SR9009's mechanism of promoting wakefulness.

Experimental_Workflow_Mitigation cluster_workflow Experimental Workflow for Mitigation Strategy A EEG/EMG Electrode Implantation in Mice B Recovery Period (7-10 days) A->B C Acclimatization to Recording Chambers (48h) B->C D Baseline EEG/EMG Recording (24h) C->D E Pre-treatment with Mitigation Agent (e.g., Lithium) or Vehicle D->E F Administer SR9009 or Vehicle E->F G Post-injection EEG/EMG Recording (24h) F->G H Data Analysis (Sleep Scoring & Quantification) G->H I Statistical Comparison of Groups H->I

Caption: Workflow for testing mitigation strategies.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting SR9009-Induced Sleep Disturbance Start Excessive Wakefulness Observed? CheckTiming Is SR9009 given during rest phase? Start->CheckTiming Yes No Continue Monitoring Start->No No AdjustTiming Consider administration during active phase CheckTiming->AdjustTiming Yes CheckDose Is the dose >50 mg/kg? CheckTiming->CheckDose No AdjustTiming->CheckDose ConsiderLithium Explore Lithium pre-treatment CheckDose->ConsiderLithium No LowerDose Consider dose reduction CheckDose->LowerDose Yes LowerDose->ConsiderLithium

Caption: Logical steps for troubleshooting sleep issues.

References

Technical Support Center: In Vivo Administration of SR9009

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal in vivo administration of SR9009. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when choosing a vehicle for SR9009?

A1: The most critical factor is the poor oral bioavailability of SR9009.[1][2][3] Research indicates that when administered orally, only a very small fraction of SR9009 is absorbed into the bloodstream.[2] Therefore, the choice of vehicle and route of administration is paramount to ensure adequate systemic exposure for in vivo studies. Intraperitoneal (i.p.) injection is a commonly reported and effective route of administration.

Q2: What are the most commonly used and effective vehicles for in vivo administration of SR9009?

A2: Based on published research, two vehicle formulations are frequently and successfully used for intraperitoneal (i.p.) injections of SR9009 in mice:

  • DMSO, Cremophor EL, and PBS/Saline: A common formulation consists of 5% Dimethyl sulfoxide (B87167) (DMSO), 10-15% Cremophor EL, and the remainder as Phosphate-Buffered Saline (PBS) or saline.[4]

  • DMSO and Corn Oil: Another established vehicle is a mixture of 10% DMSO and 90% Corn Oil.

Q3: Why is DMSO included in the vehicle formulations?

A3: SR9009 has low aqueous solubility. DMSO is a powerful solvent that effectively dissolves SR9009, which is crucial for preparing a stock solution before further dilution into the final vehicle.[5]

Q4: What is the role of Cremophor EL, Tween 80, or PEG 400 in the vehicle?

A4: These are non-ionic surfactants or emulsifying agents. They are included in formulations to improve the solubility and stability of hydrophobic compounds like SR9009 in aqueous solutions, preventing precipitation upon injection into the physiological environment.

Q5: Are there any safety concerns with using DMSO in animal studies?

A5: While DMSO is widely used, it is not an inert vehicle and can have biological effects.[6] It is recommended to keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10%, and to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation of SR9009 in the final vehicle solution. Incomplete dissolution in the initial solvent (e.g., DMSO).Incorrect order of mixing components.Temperature of the solution is too low.Ensure SR9009 is fully dissolved in DMSO before adding other components.Follow the detailed experimental protocols for the correct mixing order.Gently warm the solution and use sonication to aid dissolution.
Inconsistent or lack of expected biological effect in vivo. Poor bioavailability due to improper vehicle preparation.Degradation of SR9009.Incorrect dosing or administration technique.Prepare fresh vehicle formulations for each experiment.Ensure the final solution is clear and free of precipitates before injection.Store SR9009 stock solutions appropriately, protected from light and at the recommended temperature.Verify the accuracy of your dosing calculations and injection technique.
Visible irritation or adverse reaction at the injection site. High concentration of DMSO or other vehicle components.Incorrect pH of the final solution.Reduce the concentration of DMSO in the final formulation if possible.Ensure the pH of the final aqueous-based vehicle is close to physiological pH (7.4). Consider using PBS to buffer the solution.

Quantitative Data Summary

Parameter Vehicle/Solvent Value Reference
Solubility DMSOSoluble to 100 mM[5]
Solubility EthanolSoluble to 100 mM[5]
Oral Bioavailability (in mice) Not specified~2.2% absorption rate[2]
Estimated Oral Bioavailability (in humans) Not specified~24%[2]

Detailed Experimental Protocols

Protocol 1: Preparation of SR9009 in DMSO/Cremophor EL/PBS Vehicle

This protocol is adapted from methodologies reported in peer-reviewed literature for the intraperitoneal (i.p.) administration of SR9009 in mice.[4]

Materials:

  • SR9009 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cremophor EL (or a similar non-ionic surfactant like Kolliphor® EL)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare SR9009 Stock Solution:

    • Weigh the required amount of SR9009 powder.

    • Dissolve the SR9009 powder in 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Prepare the Final Vehicle Formulation (for a final concentration of 10 mg/mL):

    • In a sterile tube, combine the following in the specified order:

      • 5% DMSO: Add the appropriate volume of your SR9009 stock solution to achieve the desired final concentration of SR9009 and 5% DMSO in the total volume.

      • 10% Cremophor EL: Add 10% of the total final volume of Cremophor EL. Mix thoroughly with the DMSO/SR9009 solution.

      • 85% PBS: Add sterile PBS to reach the final desired volume.

    • Vortex the final solution until it is clear and homogenous.

  • Administration:

    • Administer the freshly prepared solution to the animals via intraperitoneal (i.p.) injection at the desired dosage.

Protocol 2: Preparation of SR9009 in DMSO/Corn Oil Vehicle

This protocol provides an alternative vehicle formulation using corn oil.

Materials:

  • SR9009 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare SR9009 Stock Solution:

    • Dissolve SR9009 powder in 100% DMSO to your desired stock concentration.

  • Prepare the Final Vehicle Formulation:

    • In a sterile tube, combine the following:

      • 10% DMSO: Add the necessary volume of your SR9009 stock solution to achieve the final desired drug concentration and 10% DMSO in the total volume.

      • 90% Corn Oil: Add sterile corn oil to make up the remaining 90% of the final volume.

    • Vortex thoroughly to create a uniform suspension. Sonication may be required to ensure homogeneity.

  • Administration:

    • Administer the freshly prepared suspension via intraperitoneal (i.p.) injection. Ensure the suspension is well-mixed immediately before drawing it into the syringe.

Visualizations

VehicleSelectionWorkflow SR9009 In Vivo Vehicle Selection Workflow start Start: Need to administer SR9009 in vivo solubility Is SR9009 soluble in the desired final vehicle? start->solubility use_dmso Dissolve SR9009 in a small volume of DMSO to create a stock solution. solubility->use_dmso No route Choose the route of administration. solubility->route Yes use_dmso->route ip_injection Intraperitoneal (i.p.) Injection is a common and effective route. route->ip_injection vehicle_choice Select the final vehicle formulation. ip_injection->vehicle_choice dmso_cremophor_pbs Formulation 1: 5% DMSO 10% Cremophor EL 85% PBS vehicle_choice->dmso_cremophor_pbs Aqueous-based dmso_corn_oil Formulation 2: 10% DMSO 90% Corn Oil vehicle_choice->dmso_corn_oil Oil-based prepare_solution Prepare the final solution following the detailed protocol. dmso_cremophor_pbs->prepare_solution dmso_corn_oil->prepare_solution end Administer to animals and include a vehicle-only control group. prepare_solution->end

Caption: Workflow for selecting a suitable vehicle for in vivo SR9009 administration.

TroubleshootingWorkflow Troubleshooting Common Issues with SR9009 In Vivo Administration start Problem Encountered issue_type What is the nature of the problem? start->issue_type precipitation Precipitation in the vehicle issue_type->precipitation Formulation Issue inconsistent_results Inconsistent or no biological effect issue_type->inconsistent_results Efficacy Issue site_reaction Injection site irritation issue_type->site_reaction Safety Issue check_dissolution Ensure complete dissolution in DMSO first. Check order of mixing. Use sonication. precipitation->check_dissolution check_preparation Prepare fresh solutions. Ensure clarity before injection. Verify dosing. inconsistent_results->check_preparation check_concentration Lower the concentration of DMSO if possible. Check the pH of the vehicle. site_reaction->check_concentration solution1 Solution check_dissolution->solution1 solution2 Solution check_preparation->solution2 solution3 Solution check_concentration->solution3

Caption: A troubleshooting guide for common issues in SR9009 in vivo experiments.

References

Technical Support Center: Interpreting Unexpected Metabolic Changes with SR9009

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected metabolic changes during experiments with SR9009.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SR9009?

SR9009 is a synthetic compound that acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are crucial components of the circadian clock and play a significant role in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[1] By binding to and activating REV-ERB, SR9009 modulates the expression of genes involved in these metabolic pathways.[1][2]

Q2: What are the expected metabolic effects of SR9009 based on its primary mechanism?

Based on its agonistic activity on REV-ERB, SR9009 is expected to cause:

  • Increased basal oxygen consumption and energy expenditure.[2][3]

  • Decreased lipogenesis, cholesterol, and bile acid synthesis in the liver.[2][4]

  • Increased mitochondrial content, and glucose and fatty acid oxidation in skeletal muscle.[2][5]

  • Decreased lipid storage in white adipose tissue.[2][4]

  • Improved glucose tolerance and insulin (B600854) sensitivity.[6][7]

Q3: Can SR9009 elicit metabolic effects independent of REV-ERB?

Yes, a critical consideration for researchers is that SR9009 has been shown to have REV-ERB-independent effects on cell proliferation, metabolism, and gene transcription.[6][8][9][10][11][12][13][14] Studies using cells lacking both REV-ERBα and -β have demonstrated that SR9009 can still decrease cell viability and rewire cellular metabolism.[9][10][11][14] Therefore, not all observed effects of SR9009 can be solely attributed to its activity on REV-ERB.[9][10][12][14]

Q4: How is SR9009 metabolized, and could this interfere with my results?

In vitro studies using human liver microsomes have shown that SR9009 is biotransformed into several metabolites through reactions like hydroxylation, de-alkylation, and oxidation, primarily by CYP3A4, CYP3A5, CYP2C19, and CYP2D6 isoenzymes.[9][15] These metabolites can then undergo glucuronidation.[9][15] It is plausible that these metabolites could have their own biological activities, contributing to the overall observed effects. Researchers should be aware of the potential for drug-drug interactions if co-administering compounds that affect these CYP enzymes.[9][15]

Troubleshooting Guide for Unexpected Metabolic Changes

This guide addresses specific unexpected outcomes you might encounter during your experiments with SR9009.

Scenario 1: Observation of Anti-proliferative Effects or Unexpected Cytotoxicity

  • Unexpected Observation: You observe a decrease in cell viability, reduced cell counts, or other indicators of cytotoxicity at concentrations expected to be non-toxic.

  • Possible Cause: SR9009 has been shown to have anti-proliferative effects and can decrease cell viability independent of REV-ERB.[10][11][14] This is a known off-target effect.

  • Troubleshooting Steps:

    • Confirm the Effect: Perform a dose-response curve to determine the precise IC50 in your cell line. Use assays that distinguish between cytotoxicity and cytostatic effects (e.g., cell counting alongside a viability assay like trypan blue).

    • Control for REV-ERB Dependence: If possible, use REV-ERBα/β knockout or knockdown cells as a negative control to determine if the observed effect is truly off-target in your system.

    • Re-evaluate Experimental Design: If the goal is to study metabolic regulation without confounding cytotoxic effects, consider using lower concentrations of SR9009 or shorter treatment durations.

Scenario 2: Discrepancies in Mitochondrial Respiration Measurements

  • Unexpected Observation: Instead of the expected increase in mitochondrial function, you observe a decrease in basal or maximal mitochondrial respiration (e.g., using Seahorse XF Analyzer).

  • Possible Cause: Some studies have reported that SR9009 can reduce mitochondrial respiration, particularly in certain cell types like mouse embryonic stem cells, and this effect can be independent of REV-ERB.[11]

  • Troubleshooting Steps:

    • Verify Instrument and Reagents: Ensure your Seahorse XF Analyzer is properly calibrated and that all reagents (e.g., oligomycin, FCCP, rotenone/antimycin A) are fresh and used at optimal concentrations for your cell type.

    • Cell Type Consideration: The effect of SR9009 on mitochondrial function may be cell-type specific. What is observed in myoblasts may differ from hepatocytes or stem cells.[11]

    • REV-ERB Independent Control: As with cytotoxicity, using REV-ERB knockout/knockdown cells is the definitive way to confirm if the observed effect on respiration is an off-target effect.

Scenario 3: Gene Expression Changes Do Not Align with Known REV-ERB Target Genes

  • Unexpected Observation: Your RNA-seq or qPCR data shows modulation of genes that are not known downstream targets of REV-ERB, or the direction of regulation for known targets is opposite to what is expected.

  • Possible Cause: SR9009 can alter gene transcription in a REV-ERB-independent manner.[10][11][12]

  • Troubleshooting Steps:

    • Data Validation: Validate your sequencing data with qPCR for a subset of the unexpectedly regulated genes.

    • Pathway Analysis: Use pathway analysis tools to see if the unexpectedly regulated genes fall into specific pathways that might be indicative of an off-target mechanism.

    • Literature Review for Off-Target Pathways: Search for literature that may have identified other molecular targets or signaling pathways affected by SR9009.

Data Presentation

Table 1: Summary of Expected vs. Potentially Unexpected Metabolic Effects of SR9009

Metabolic ParameterExpected Effect (REV-ERB Dependent)Potentially Unexpected/Off-Target EffectReference
Energy Expenditure Increase-[2],
Lipogenesis (Liver) Decrease-[2],[4]
Cholesterol Synthesis Decrease-[2],[4]
Mitochondrial Biogenesis IncreaseDecrease in mitochondrial respiration in some cell types[2],
Glucose Oxidation Increase-[2]
Fatty Acid Oxidation Increase-[2]
Cell Proliferation -Decrease/Anti-proliferative[10],[11],[14]
Cell Viability -Decrease/Cytotoxicity[9],[10]

Experimental Protocols

Protocol 1: Assessing SR9009 Effects on Cellular Respiration using Seahorse XF Analyzer

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of SR9009 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.

  • Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with modulators of mitochondrial respiration (e.g., Port A: Oligomycin; Port B: FCCP; Port C: Rotenone & Antimycin A).

  • Assay Execution: Calibrate the sensor cartridge and run the mitochondrial stress test protocol on the Seahorse XF Analyzer.

  • Data Analysis: Normalize the oxygen consumption rate (OCR) data to cell number or protein concentration. Analyze parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Protocol 2: Analysis of Gene Expression via qPCR

  • Cell Treatment: Treat cultured cells with SR9009 or vehicle control for the desired time.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and primers for your genes of interest and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

SR9009_Mechanism cluster_0 Expected Pathway (REV-ERB Dependent) cluster_1 Unexpected Pathway (REV-ERB Independent) SR9009 SR9009 REV_ERB REV-ERBα/β SR9009->REV_ERB Agonist Corepressor NCoR Recruitment REV_ERB->Corepressor Target_Genes Target Gene Expression (e.g., Bmal1) Corepressor->Target_Genes Repression Metabolic_Effects Expected Metabolic Effects Target_Genes->Metabolic_Effects Leads to SR9009_off SR9009 Unknown_Target Unknown Off-Target(s) SR9009_off->Unknown_Target Signaling_Cascade Altered Signaling Cascades Unknown_Target->Signaling_Cascade Unexpected_Effects Unexpected Metabolic & Proliferative Effects Signaling_Cascade->Unexpected_Effects

Caption: SR9009's dual mechanism of action.

Troubleshooting_Workflow Start Unexpected Metabolic Change Observed Question1 Is the effect anti-proliferative or cytotoxic? Start->Question1 Action1 Perform dose-response and viability assays Question1->Action1 Yes Question2 Is mitochondrial respiration altered? Question1->Question2 No Control_Exp Perform experiment in REV-ERBα/β KO/KD cells Action1->Control_Exp Action2 Run Seahorse XF Mitochondrial Stress Test Question2->Action2 Yes Question3 Are gene expression patterns anomalous? Question2->Question3 No Action2->Control_Exp Action3 Validate with qPCR and perform pathway analysis Question3->Action3 Yes Action3->Control_Exp Conclusion_Off_Target Conclude REV-ERB Independent Effect Control_Exp->Conclusion_Off_Target Effect Persists Conclusion_On_Target Conclude REV-ERB Dependent Effect Control_Exp->Conclusion_On_Target Effect Abolished

References

Technical Support Center: Ensuring Reproducibility in SR9009-Based Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the reproducibility of studies involving the synthetic REV-ERB agonist, SR9009. This guide includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SR9009?

A1: SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] By binding to these receptors, SR9009 enhances their repressive activity on target gene transcription, which plays a crucial role in regulating circadian rhythms and metabolism.[1][3] REV-ERBα and REV-ERBβ are key components of the molecular clock, and their activation by SR9009 can alter the expression of core clock genes.[4]

Q2: Are all effects of SR9009 mediated by REV-ERB?

A2: No, a growing body of evidence demonstrates that SR9009 can exert effects that are independent of REV-ERBα and REV-ERBβ.[5][6] Studies using REV-ERBα/β double-knockout cells have shown that SR9009 can still impact cell proliferation, viability, and metabolism in the absence of its known targets.[5][6] Therefore, it is crucial to interpret data with caution and not solely attribute all observed effects to REV-ERB activation.

Q3: What are the known off-target effects of SR9009?

A3: SR9009 has been shown to have REV-ERB-independent effects on mitochondrial respiration and gene expression.[5][7] Some studies suggest these off-target effects might contribute to the observed cytotoxicity in certain cell lines.[8] Researchers should be aware of these potential off-target effects when designing experiments and interpreting results.

Q4: What is the half-life of SR9009 and how does it affect dosing schedules?

A4: SR9009 has a short half-life of approximately 4 hours.[9] This necessitates multiple daily doses to maintain stable plasma concentrations and achieve a consistent biological effect.[10][11] For in vivo studies, this often translates to dosing two to three times per day.[11]

Q5: What is the oral bioavailability of SR9009?

A5: The oral bioavailability of SR9009 is reported to be very low.[2][4][12] This is a critical factor to consider for in vivo studies, as oral administration may not lead to sufficient systemic exposure. Intraperitoneal (i.p.) injection is a more common and effective route of administration in preclinical research to bypass first-pass metabolism.[2]

Troubleshooting Guides

In Vitro Experimentation

Q1: I am not observing the expected effect of SR9009 on my cells. What are the possible reasons?

A1:

  • Compound Quality and Purity: Ensure the SR9009 used is of high purity. It is advisable to obtain a certificate of analysis (CoA) from the supplier.[13] Impurities can lead to inconsistent or unexpected results.

  • Solubility Issues: SR9009 has poor aqueous solubility. Ensure it is properly dissolved in a suitable solvent like DMSO before further dilution in cell culture media. Incomplete dissolution can lead to a lower effective concentration.

  • Target Engagement: Confirm that SR9009 is engaging its target in your specific cell type. This can be done by measuring the expression of known REV-ERB target genes, such as Bmal1 or Clock, which should be repressed upon SR9009 treatment.[14][15]

  • REV-ERB Expression: Verify that your cells express REV-ERBα and/or REV-ERBβ. If the expression levels are very low, the effect of SR9009 may be minimal.

  • REV-ERB-Independent Mechanisms: Consider that the biological process you are studying may not be regulated by REV-ERB in your specific cellular context. As mentioned, SR9009 has known off-target effects.[5][6]

Q2: I am observing unexpected cytotoxicity in my cell cultures after SR9009 treatment. How can I troubleshoot this?

A2:

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. Always include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments.

  • SR9009 Concentration: The cytotoxic effects of SR9009 can be dose-dependent.[16][17][18] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to SR9009. What is non-toxic for one cell line may be cytotoxic for another.

  • Off-Target Effects: The observed cytotoxicity may be a result of REV-ERB-independent effects of SR9009.[8]

  • Contamination: Rule out other potential sources of cell death, such as microbial contamination of your cell cultures.

In Vivo Experimentation

Q1: My in vivo study with SR9009 is showing high variability between animals. What can I do to improve reproducibility?

A1:

  • Vehicle Preparation: Ensure a consistent and homogenous preparation of the dosing solution. For intraperitoneal (i.p.) injections, SR9009 is often dissolved in a vehicle containing DMSO, Cremophor EL, and PBS or saline.[1] Inconsistent formulation can lead to variability in drug exposure.

  • Dosing Schedule: Due to its short half-life, the timing of administration is critical.[9] Administer SR9009 at the same time(s) each day to minimize variability related to circadian rhythms.

  • Route of Administration: As oral bioavailability is low, i.p. injection is generally preferred for consistent systemic exposure.[2]

  • Animal Handling and Stress: Minimize stress during animal handling and injections, as stress can influence metabolic and physiological parameters.

  • Group Size: Ensure an adequate number of animals per group to account for biological variability.

Q2: How can I confirm that SR9009 is active in my animal model?

A2:

  • Pharmacodynamic Markers: Measure the expression of REV-ERB target genes (e.g., Bmal1, Clock) in a relevant tissue (e.g., liver, skeletal muscle) at an appropriate time point after the final dose to confirm target engagement.[14]

  • Metabolic Parameters: Depending on the study design, monitoring changes in metabolic parameters known to be affected by SR9009, such as glucose or lipid levels, can serve as an indicator of in vivo activity.[15][19]

  • Behavioral Readouts: In studies related to circadian rhythms, monitoring changes in locomotor activity can be a useful indicator of SR9009's biological effect.[20]

Quantitative Data Summary

ParameterValueOrganism/SystemReference
IC50 REV-ERBα 670 nMHEK293 cells[15]
IC50 REV-ERBβ 800 nMHEK293 cells[15]
Kd REV-ERBα 800 nMCircular Dichroism[15]
In Vitro Concentration 10 - 40 µMT98G and HepG2 cells[17]
In Vitro Concentration 10 µM3T3-L1 cells[21]
In Vivo Dosage (mice) 50 - 100 mg/kg (i.p.)Mice[16][21]
Half-life ~4 hoursNot specified[9]
Oral Bioavailability Very lowPreclinical models[2][4][12]

Experimental Protocols

Protocol 1: Preparation of SR9009 for In Vitro Cell Culture Experiments
  • Stock Solution Preparation:

    • Dissolve SR9009 powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Gently vortex or sonicate until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.

    • Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v).

    • Vortex the working solution gently before adding it to the cell cultures.

  • Control Group:

    • Prepare a vehicle control by adding the same volume of DMSO (without SR9009) to the cell culture medium, ensuring the final DMSO concentration matches that of the SR9009-treated groups.

Protocol 2: Preparation of SR9009 for In Vivo Intraperitoneal (i.p.) Injection
  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of 5% DMSO, 10% Cremophor EL, and 85% phosphate-buffered saline (PBS) or sterile saline.[1]

    • Alternatively, a formulation of 10% DMSO and 90% corn oil can be used.

    • Prepare the vehicle under sterile conditions.

  • SR9009 Solution Preparation:

    • First, dissolve the required amount of SR9009 powder in the DMSO component of the vehicle.

    • Sequentially add the Cremophor EL and then the PBS or saline, ensuring the solution is mixed thoroughly after each addition.

    • Sonication may be used to aid dissolution.

    • The final concentration of the dosing solution should be calculated based on the desired dosage (e.g., 100 mg/kg) and the injection volume (e.g., 10 ml/kg).

  • Administration:

    • Administer the SR9009 solution or the vehicle control via intraperitoneal injection.

    • It is recommended to prepare the dosing solution fresh before each use.

Visualizations

SR9009_Signaling_Pathway SR9009 SR9009 REV_ERB REV-ERBα/β SR9009->REV_ERB Binds & Activates Off_Target REV-ERB Independent (Off-Target Effects) SR9009->Off_Target BMAL1_CLOCK BMAL1/CLOCK REV_ERB->BMAL1_CLOCK Represses Transcription Target_Genes Circadian & Metabolic Target Genes BMAL1_CLOCK->Target_Genes Activates Transcription Repression Repression Activation Activation Cellular_Effects Altered Metabolism & Cell Proliferation Off_Target->Cellular_Effects

Caption: SR9009 REV-ERB signaling pathway and off-target effects.

Experimental_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo start_vitro Prepare SR9009 Stock (DMSO) treat_cells Treat Cells (include vehicle control) start_vitro->treat_cells start_vivo Prepare SR9009 Dosing Solution assay Perform Assay (e.g., qPCR, Viability) treat_cells->assay analyze_vitro Analyze Data assay->analyze_vitro treat_animals Administer to Animals (e.g., i.p.) start_vivo->treat_animals monitor Monitor & Collect Samples treat_animals->monitor analyze_vivo Analyze Samples/Data monitor->analyze_vivo

Caption: General experimental workflow for SR9009 studies.

Troubleshooting_Logic Problem Unexpected Result (e.g., No Effect, Cytotoxicity) Check_Compound Verify Compound Purity & Concentration Problem->Check_Compound Check_Protocol Review Protocol (Solubility, Dosing) Problem->Check_Protocol Check_System Assess Biological System (REV-ERB expression, Controls) Problem->Check_System Consider_Off_Target Consider REV-ERB Independent Effects Check_System->Consider_Off_Target

Caption: Logical flow for troubleshooting unexpected SR9009 results.

References

Validation & Comparative

Validating the Anti-Cancer Effects of SR9009 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SR9009, a synthetic REV-ERB agonist, has emerged as a promising candidate in oncology research due to its ability to modulate circadian rhythms and cellular metabolism. This guide provides an objective comparison of SR9009's in vitro anti-cancer effects, supported by experimental data from various studies. We delve into its impact on cell viability, apoptosis, and cell cycle progression across different cancer cell lines, and compare its efficacy with other agents. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a comprehensive understanding and aid in the design of future studies.

Comparative Analysis of SR9009's Anti-Cancer Efficacy

SR9009 has demonstrated significant cytotoxic effects across a range of cancer cell lines, including glioblastoma, small-cell lung cancer (SCLC), and multiple myeloma. Its mechanism of action is primarily linked to the activation of REV-ERBα and REV-ERBβ, nuclear receptors that are integral components of the circadian clock. This activation leads to the repression of genes involved in tumorigenesis, particularly those related to metabolism, proliferation, and inflammation.[1][2]

A key aspect of SR9009's anti-cancer activity is its ability to induce apoptosis and inhibit autophagy.[3][4][5] Autophagy is a cellular recycling process that cancer cells often exploit to survive under stress. By inhibiting this pathway, SR9009 effectively cuts off a crucial survival mechanism for tumor cells.[3][4][5]

However, it is also important to note that some studies suggest SR9009 may exert effects on cell proliferation and metabolism that are independent of its action on REV-ERB, highlighting the need for further investigation into its complete mechanistic profile.[6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on SR9009, providing a clear comparison of its effects on cell viability, apoptosis, and cell cycle.

Table 1: Effect of SR9009 on Cancer Cell Viability

Cell LineCancer TypeSR9009 Concentration (µM)Incubation Time (h)% Viable Cells (Approx.)Citation
T98GGlioblastoma207220%[1]
T98GGlioblastoma4072<20%[1]
HepG2Hepatocellular Carcinoma4096<25%[1][9]
H69 (chemosensitive)Small-Cell Lung CancerVaries (Dose-dependent)72Significant cytotoxicity[3]
H446 (chemosensitive)Small-Cell Lung CancerVaries (Dose-dependent)72Significant cytotoxicity[3]
H69AR (chemoresistant)Small-Cell Lung CancerVaries (Dose-dependent)72Significant cytotoxicity[3]
H446DDP (chemoresistant)Small-Cell Lung CancerVaries (Dose-dependent)72Significant cytotoxicity[3]
U266Multiple Myeloma22.10 (IC50)4850%[10]
RPMI8226Multiple Myeloma29.35 (IC50)4850%[10]

Table 2: Induction of Apoptosis and Cell Cycle Arrest by SR9009

Cell LineCancer TypeSR9009 Concentration (µM)Incubation Time (h)Key FindingsCitation
T98GGlioblastoma2036 (serum starvation) + 16 (serum stimulation)~60% of cells arrested in G0/G1 phase[1][9]
SCLC cellsSmall-Cell Lung Cancer5 - 2072Induction of apoptosis (cleaved caspase 3 and TUNEL positive)[3][11]
U266 & RPMI8226Multiple MyelomaDose-dependent48Increased cleaved caspase 3 and TUNEL positive cells[10]
Various Cancer LinesBrain, Leukemia, Breast, Colon, MelanomaNot specifiedNot specifiedInduction of apoptosis[4][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature concerning the in vitro evaluation of SR9009.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 × 10^4 cells per well and allow them to attach overnight at 37°C.[1]

  • Treatment: Incubate the cells with varying concentrations of SR9009 (e.g., 10, 20, and 40 µM) or vehicle (DMSO) for different time points (e.g., 24, 48, and 72 hours).[1]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Cleaved Caspase-3 and TUNEL Staining)
  • Cell Treatment: Treat cancer cells with the desired concentrations of SR9009 for the specified duration.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent-based buffer (e.g., Triton X-100).

  • Staining:

    • Cleaved Caspase-3: Incubate the cells with a primary antibody specific for cleaved caspase-3, followed by a fluorescently labeled secondary antibody.

    • TUNEL: Use a commercial TUNEL assay kit to label DNA strand breaks, a hallmark of apoptosis.

  • Microscopy: Visualize the stained cells using a fluorescence microscope.

  • Quantification: Quantify the percentage of apoptotic cells by counting the number of positively stained cells relative to the total number of cells (e.g., counterstained with DAPI).[3]

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvest: Treat cells with SR9009, then harvest by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Wash the cells with PBS and then resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Visualizing the Mechanisms of SR9009

To better understand the complex biological processes involved in SR9009's anti-cancer effects, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

SR9009_Signaling_Pathway SR9009 SR9009 REV_ERB REV-ERBα/β SR9009->REV_ERB activates Autophagy_Genes Autophagy Genes (e.g., Atg5) REV_ERB->Autophagy_Genes represses transcription Apoptosis Apoptosis REV_ERB->Apoptosis induces Autophagy Autophagy Autophagy_Genes->Autophagy drives Autophagy->Apoptosis inhibition leads to Cell_Survival Cancer Cell Survival Autophagy->Cell_Survival promotes Apoptosis->Cell_Survival inhibits

Caption: SR9009 signaling pathway leading to apoptosis.

Experimental_Workflow_Cell_Viability start Seed Cancer Cells in 96-well plate treatment Treat with SR9009 (various concentrations and times) start->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for 4 hours mtt_addition->incubation solubilization Add Solubilization Buffer incubation->solubilization read_plate Measure Absorbance solubilization->read_plate analysis Calculate % Cell Viability read_plate->analysis

Caption: Workflow for MTT-based cell viability assay.

Comparison with Other Anti-Cancer Agents

SR9009's unique mechanism of action, targeting the circadian clock, sets it apart from many conventional chemotherapeutics.

  • SR9009 vs. Bortezomib: In a study on glioblastoma T98G cells, both SR9009 and the proteasome inhibitor Bortezomib were shown to increase lipid droplet levels. However, they exhibited different effects on reactive oxygen species (ROS), with SR9009 decreasing ROS levels while Bortezomib increased them.[1][2] This suggests that their cytotoxic mechanisms are distinct, and there may be potential for synergistic effects when used in combination.[1]

  • SR9009 vs. Other REV-ERB Agonists: SR9011, another REV-ERB agonist, has shown similar potent in vitro activity against various cancer cell lines, inducing apoptosis and inhibiting autophagy.[4] This suggests that the anti-cancer effects are likely a class effect of REV-ERB agonists.

Conclusion

The in vitro evidence strongly supports the anti-cancer effects of SR9009 across a variety of cancer cell types. Its ability to induce apoptosis and cell cycle arrest, primarily through the REV-ERB-mediated inhibition of autophagy, presents a novel therapeutic strategy. The provided data and protocols offer a solid foundation for researchers to further explore the potential of SR9009, both as a standalone agent and in combination with other cancer therapies. Further investigation into its REV-ERB-independent effects and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of SR9009 and Cardarine (GW501516) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two widely researched synthetic compounds, SR9009 (also known as Stenabolic) and Cardarine (GW501516). Both have garnered significant attention for their potential to modulate metabolism and enhance endurance, making them subjects of interest in various preclinical studies. This document synthesizes experimental data on their mechanisms of action, performance in key assays, and safety profiles to assist researchers in making informed decisions for future investigations.

Mechanism of Action: Distinct Pathways to Metabolic Modulation

SR9009 and Cardarine, while often grouped together due to their similar purported effects, operate through distinct molecular pathways.

SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These proteins are integral components of the circadian clock and play a crucial role in regulating the expression of genes involved in metabolism, inflammation, and lipid homeostasis.[1] By activating REV-ERB, SR9009 enhances the transcriptional repression of target genes, leading to increased mitochondrial biogenesis, enhanced glucose and fatty acid oxidation, and decreased lipogenesis.[2][3] However, emerging evidence suggests that some of the biological effects of SR9009 may be independent of its action on REV-ERB, indicating a more complex pharmacological profile than initially understood.[4][5][6]

Cardarine (GW501516) , in contrast, is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[6][7] PPARδ is a nuclear receptor that functions as a key regulator of fatty acid metabolism.[8][9] Activation of PPARδ by Cardarine leads to the recruitment of the coactivator PGC-1α and the subsequent upregulation of genes involved in fatty acid oxidation, energy expenditure, and the development of oxidative muscle fibers.[8] This mechanism effectively shifts the body's primary energy source from glucose to lipids.[7]

SR9009_Signaling_Pathway SR9009 SR9009 REV_ERB REV-ERBα/β SR9009->REV_ERB activates REV_ERB_Independent REV-ERB Independent Effects SR9009->REV_ERB_Independent Corepressor Co-repressor Complex REV_ERB->Corepressor recruits Target_Genes Target Genes (e.g., Bmal1, Clock) Corepressor->Target_Genes represses Mitochondrial_Biogenesis Mitochondrial Biogenesis Target_Genes->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation Glucose_Uptake Glucose Uptake Target_Genes->Glucose_Uptake Lipogenesis Lipogenesis Target_Genes->Lipogenesis

Diagram 1: SR9009 Signaling Pathway

Cardarine_Signaling_Pathway Cardarine Cardarine (GW501516) PPARd PPARδ Cardarine->PPARd activates RXR RXR PPARd->RXR heterodimerizes with PGC1a PGC-1α (Coactivator) RXR->PGC1a recruits PPRE PPRE (DNA) PGC1a->PPRE binds to Target_Genes Target Genes (e.g., CPT1, PDK4) PPRE->Target_Genes activates transcription of Fatty_Acid_Oxidation Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation Mitochondrial_Biogenesis Mitochondrial Biogenesis Target_Genes->Mitochondrial_Biogenesis Oxidative_Fibers Oxidative Muscle Fiber Formation Target_Genes->Oxidative_Fibers

Diagram 2: Cardarine (GW501516) Signaling Pathway

Comparative Performance Data

The following tables summarize quantitative data from key preclinical and clinical studies on SR9009 and Cardarine.

Table 1: Effects on Endurance
CompoundSpeciesDosageDurationKey Findings
SR9009 Mice100 mg/kg, i.p.30 days50% increase in running capacity (both time and distance).[7][10]
Cardarine (GW501516) Mice (untrained)5 mg/kg/day3 weeks68.6% increase in exhaustive running distance.[11][12]
Cardarine (GW501516) Mice (trained)5 mg/kg/day3 weeks31.2% increase in exhaustive running distance.[11][12]
Table 2: Effects on Lipid Profile
CompoundSpeciesDosageDurationHDL CholesterolLDL CholesterolTriglyceridesTotal Cholesterol
SR9009 MiceNot Specified12 days--↓ 12%[4]↓ 47%[4]
SR9009 Mice100mg/kg, twice a day8 weeksNot Affected↓ 41%↓ 40%[5]↓ 36%[5]
Cardarine (GW501516) Humans10 mg/day12 weeks↑ up to 16.9%↓ -7.3%↓ -16.9%[13]-

Experimental Protocols

SR9009 Endurance Study in Mice (Woldt et al., 2013, Nature Medicine)
  • Objective: To determine the effect of SR9009 on exercise capacity in mice.

  • Subjects: Male C57BL/6J mice.

  • Treatment: Mice were administered SR9009 at a dose of 100 mg/kg via intraperitoneal (i.p.) injection once daily for 30 days. A control group received vehicle injections.

  • Endurance Testing: An exhaustive running test was performed on a treadmill. The protocol involved a gradual increase in speed until the mice reached exhaustion, defined as the inability to remain on the treadmill despite repeated stimuli.

  • Outcome Measures: The primary endpoints were the total time and distance run before exhaustion.

SR9009_Endurance_Workflow cluster_0 Experimental Setup cluster_1 Treatment Phase (30 days) cluster_2 Endurance Assessment cluster_3 Analysis Subjects Male C57BL/6J Mice Grouping Random assignment to two groups Subjects->Grouping SR9009_Group SR9009 (100 mg/kg, i.p.) once daily Grouping->SR9009_Group Vehicle_Group Vehicle Control (i.p.) once daily Grouping->Vehicle_Group Treadmill_Test Exhaustive Treadmill Running Test SR9009_Group->Treadmill_Test Vehicle_Group->Treadmill_Test Data_Collection Measure: - Time to exhaustion - Distance run Treadmill_Test->Data_Collection Comparison Compare performance between SR9009 and Vehicle groups Data_Collection->Comparison

Diagram 3: SR9009 Mouse Endurance Study Workflow
Cardarine (GW501516) Endurance Study in Mice (Chen et al., 2015, Scientific Reports)
  • Objective: To investigate the effect of GW501516 on the running endurance of both trained and untrained mice.

  • Subjects: Male Kunming mice.

  • Experimental Groups:

    • Untrained + Vehicle

    • Untrained + GW501516 (5 mg/kg/day)

    • Trained + Vehicle

    • Trained + GW501516 (5 mg/kg/day)

  • Training Protocol (for trained groups): Mice were subjected to moderate wheel running for 30 minutes per day, 5 days a week, for 3 weeks.

  • Treatment: GW501516 was administered daily for 3 weeks.

  • Endurance Testing: An exhaustive running test was performed on a motorized wheel. The running speed was progressively increased until the mice reached exhaustion.

  • Outcome Measures: The primary endpoint was the total distance run.

Cardarine (GW501516) Human Lipid Study (Olson et al., 2012, Journal of the American Heart Association)
  • Objective: To assess the effects of GW501516 on lipid and lipoprotein levels in subjects with low HDL cholesterol.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 268 subjects with HDL cholesterol <1.16 mmol/L.

  • Intervention: Participants received either a placebo or GW501516 at doses of 2.5 mg, 5.0 mg, or 10.0 mg daily for 12 weeks.

  • Outcome Measures: Fasting levels of HDL cholesterol, LDL cholesterol, triglycerides, apolipoprotein A1 (apoA1), and apolipoprotein B (apoB) were measured at baseline and throughout the study.

Side Effect Profiles

SR9009: Preclinical studies in animals have not reported significant acute toxicity.[14] However, long-term safety data in humans is unavailable as SR9009 has not undergone formal clinical trials.[15] Potential side effects reported anecdotally include sleep disturbances and gastrointestinal discomfort, though these are not scientifically validated.[13]

Cardarine (GW501516): The development of Cardarine for human use was halted due to safety concerns arising from animal studies.[7] Long-term administration of high doses of GW501516 was associated with the rapid development of cancer in multiple organs in rodents.[7] While some human studies have been conducted for short durations without reporting severe adverse effects, the carcinogenic potential observed in animal models remains a significant concern.[16]

Conclusion

SR9009 and Cardarine (GW501516) both demonstrate potent effects on metabolism and endurance in preclinical models, operating through distinct molecular pathways. SR9009, a REV-ERB agonist, influences the body's circadian rhythm to modulate metabolic gene expression. Cardarine, a PPARδ agonist, shifts fuel preference towards fatty acids.

For research purposes, both compounds offer unique tools to investigate metabolic regulation and exercise physiology. However, the significant safety concerns associated with Cardarine, particularly its carcinogenic potential in animal studies, necessitate a cautious approach. The lack of long-term human safety data for SR9009 also warrants careful consideration in the design of any future investigations. Researchers should meticulously weigh the potential scientific insights against the known and unknown risks of these compounds.

References

A Comparative Analysis of the Efficacy of REV-ERB Agonists SR9009 and SR9011

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic REV-ERB agonists SR9009 and SR9011, focusing on their performance and supported by experimental data. Both compounds are recognized for their significant role in regulating circadian rhythm and metabolism, making them valuable tools in preclinical research for metabolic diseases and enhancing physical endurance.

Mechanism of Action

SR9009 and SR9011 are potent agonists of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core biological clock. By activating REV-ERB, these synthetic ligands enhance the transcriptional repression of target genes, thereby influencing a wide array of physiological processes, including lipid and glucose metabolism, inflammation, and circadian behavior.

In-Vitro Potency

The half-maximal inhibitory concentration (IC50) values from cell-based assays indicate that SR9011 is slightly more potent than SR9009 in its interaction with REV-ERBα and REV-ERBβ.

CompoundTargetIC50 (nM)Reference
SR9009 REV-ERBα670[1]
REV-ERBβ800[1]
SR9011 REV-ERBα790[1]
REV-ERBβ560[1]

In-Vivo Efficacy

Both SR9009 and SR9011 have demonstrated significant metabolic effects in animal models, leading to reduced adiposity, improved lipid profiles, and increased energy expenditure. While direct head-to-head in-vivo studies under identical conditions are limited, available data suggest both compounds have profound physiological effects.

Treatment of diet-induced obese mice with SR9009 resulted in a notable decrease in fat mass and marked improvements in dyslipidemia and hyperglycemia.[2] Specifically, SR9009 treatment led to a 12% decrease in plasma triglycerides, a 47% reduction in total cholesterol, a 23% decrease in non-esterified fatty acids, and a 19% reduction in plasma glucose.[2]

Similarly, chronic administration of SR9011 to mice resulted in weight loss due to decreased fat mass without affecting food intake.[1][3] In-depth metabolic monitoring using a comprehensive laboratory animal monitoring system (CLAMS) revealed that SR9011-treated mice exhibited a 5% increase in oxygen consumption, indicating a rise in energy expenditure.[1] This increase in oxygen consumption was observed during both the diurnal and nocturnal phases.[3]

ParameterSR9009SR9011Reference
Effect on Fat Mass Significant reductionSignificant reduction[1][2][3]
Plasma Triglycerides ↓ 12%Not specified[2]
Total Cholesterol ↓ 47%Not specified[2]
Plasma Glucose ↓ 19%Not specified[2]
Oxygen Consumption Not specified↑ 5%[1]

Pharmacokinetics and Metabolism

In-vitro metabolic studies using human liver microsomes have shown that SR9011 produces a greater number of metabolites (fourteen) compared to SR9009 (eight), suggesting a more extensive metabolic profile.[5][6]

Experimental Protocols

REV-ERB Luciferase Reporter Assay

This assay is fundamental for determining the in-vitro potency of REV-ERB agonists.

Objective: To measure the ability of a compound to activate the transcriptional repressor activity of REV-ERB.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with two plasmids:

    • A plasmid expressing a fusion protein of the Gal4 DNA-binding domain and the REV-ERB ligand-binding domain (LBD).

    • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of SR9009 or SR9011.

  • Luciferase Activity Measurement: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The degree of repression of luciferase expression corresponds to the agonist activity of the compound.

G cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment & Incubation cluster_2 Measurement HEK293_Cells HEK293 Cells Transfection Transfection HEK293_Cells->Transfection Plasmids Gal4-REV-ERB-LBD Plasmid UAS-Luciferase Reporter Plasmid Plasmids->Transfection Compound_Treatment Treatment with SR9009/SR9011 Transfection->Compound_Treatment Incubation 24-hour Incubation Compound_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luminometer_Reading Luminometer Reading Cell_Lysis->Luminometer_Reading Data_Analysis Data_Analysis Luminometer_Reading->Data_Analysis Calculate IC50

Workflow for a REV-ERB Luciferase Reporter Assay.
In-Vivo Metabolic Cage Studies (CLAMS)

Comprehensive Laboratory Animal Monitoring System (CLAMS) is used to assess the metabolic phenotype of mice treated with SR9009 or SR9011.

Objective: To measure oxygen consumption, carbon dioxide production, respiratory exchange ratio (RER), food and water intake, and locomotor activity.

Methodology:

  • Acclimation: Mice are individually housed in metabolic cages for a period of 3-5 days to acclimate to the new environment.[7]

  • Treatment: Mice are administered SR9009 or SR9011 (typically via intraperitoneal injection) at a specified dose and frequency.

  • Data Collection: The system continuously monitors various parameters for a set duration (e.g., 10 days).

  • Analysis: The collected data is analyzed to determine the effects of the compound on energy expenditure, substrate utilization, and physical activity.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Collection & Analysis Acclimation Acclimatize Mice to Metabolic Cages (3-5 days) Treatment Administer SR9009/SR9011 Acclimation->Treatment Monitoring Continuous Monitoring in CLAMS Treatment->Monitoring Data_Points O2 Consumption CO2 Production RER Food/Water Intake Locomotor Activity Monitoring->Data_Points Analysis Analyze Metabolic Phenotype Data_Points->Analysis Conclusion Conclusion Analysis->Conclusion

Workflow for an In-Vivo Metabolic Cage Study.

Signaling Pathway

The primary signaling pathway for SR9009 and SR9011 involves the direct agonism of REV-ERBα and REV-ERBβ. This activation leads to the recruitment of the nuclear receptor co-repressor (NCoR)-histone deacetylase 3 (HDAC3) complex, resulting in the transcriptional repression of target genes. Key among these are genes involved in the core clock machinery (e.g., Bmal1) and various metabolic processes.

G SR9009_SR9011 SR9009 / SR9011 REV_ERB REV-ERBα / REV-ERBβ SR9009_SR9011->REV_ERB binds & activates NCoR_HDAC3 NCoR-HDAC3 Complex REV_ERB->NCoR_HDAC3 recruits Target_Genes Target Genes (e.g., Bmal1, lipogenic genes) NCoR_HDAC3->Target_Genes acts on Transcriptional_Repression Transcriptional Repression Target_Genes->Transcriptional_Repression Metabolic_Outcomes Altered Circadian Rhythm Decreased Lipogenesis Increased Energy Expenditure Transcriptional_Repression->Metabolic_Outcomes

Simplified REV-ERB Signaling Pathway.

Conclusion

Both SR9009 and SR9011 are effective REV-ERB agonists with significant metabolic effects demonstrated in preclinical models. SR9011 appears to have a slight advantage in terms of in-vitro potency and is suggested to have improved bioavailability. However, both compounds serve as powerful research tools for investigating the role of the circadian clock in metabolism and disease. The choice between SR9009 and SR9011 may depend on the specific experimental context, with SR9011 potentially offering a more potent and bioavailable option. Further head-to-head in-vivo comparative studies are warranted to fully elucidate the differences in their efficacy and pharmacokinetic profiles.

References

Cross-Validation of SR9009's Effects on Fat Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of SR9009 on fat metabolism, comparing its performance with the well-documented PPARδ agonist, Cardarine (GW501516), and other emerging alternatives. The information is supported by experimental data from preclinical studies to offer an objective analysis for research and development purposes.

Introduction to SR9009 and its Mechanism of Action

SR9009, also known as Stenabolic, is a synthetic REV-ERB agonist. The REV-ERB nuclear receptors (REV-ERBα and REV-ERBβ) are crucial components of the core circadian clock machinery and are known to regulate a wide array of physiological processes, including lipid and glucose metabolism.[1] By activating REV-ERB, SR9009 enhances the repressive activity of these receptors on the transcription of genes involved in lipogenesis and gluconeogenesis, while promoting energy expenditure.[2] This dual action of inhibiting fat and sugar production while increasing calorie burning makes SR9009 a compound of significant interest in metabolic research. However, it is important to note that some studies suggest SR9009 may also have REV-ERB-independent effects on cell proliferation and metabolism.[3]

Comparative Analysis: SR9009 vs. Cardarine (GW501516)

Cardarine (GW501516) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[4] PPARδ is a nuclear receptor that plays a key role in fatty acid oxidation. Activation of PPARδ leads to an increased expression of genes involved in lipid catabolism, essentially programming the body to preferentially use fat for energy.[4][5] While both SR9009 and Cardarine lead to similar outcomes of enhanced endurance and fat loss, their distinct mechanisms of action provide different approaches to modulating fat metabolism.[6]

Quantitative Effects on Lipid Metabolism

The following tables summarize the quantitative data from preclinical studies in mice, showcasing the effects of SR9009 and Cardarine on key metabolic markers.

Table 1: Effects of SR9009 on Plasma Lipid and Glucose Levels in Mice

ParameterAnimal ModelTreatment ProtocolResultsReference
Plasma TriglyceridesDiet-Induced Obese C57BL/6J Mice100 mg/kg, i.p., twice daily for 30 days↓ 12% decrease[1]
Total CholesterolDiet-Induced Obese C57BL/6J Mice100 mg/kg, i.p., twice daily for 30 days↓ 47% decrease[1]
Non-Esterified Fatty Acids (NEFA)Diet-Induced Obese C57BL/6J Mice100 mg/kg, i.p., twice daily for 30 days↓ 23% decrease[1]
Plasma GlucoseDiet-Induced Obese C57BL/6J Mice100 mg/kg, i.p., twice daily for 30 days↓ 19% decrease[1]
Fat MassDiet-Induced Obese C57BL/6J Mice100 mg/kg, i.p., twice daily for 30 daysSignificant ↓ [1]
Body Weight GainConstant Light-Induced Obese Mice10 mg/kg, daily for 8 weeksSignificant ↓ [7]

Table 2: Effects of Cardarine (GW501516) on Lipid Metabolism

ParameterAnimal ModelTreatment ProtocolResultsReference
HDL CholesterolObese Rhesus MonkeysNot specified↑ 79% increase[8]
TriglyceridesObese Rhesus MonkeysNot specified↓ 56% decrease[8]
LDL CholesterolObese Rhesus MonkeysNot specified↓ 29% decrease[8]
Fatty Acid OxidationSkeletal Muscle of Mice3 mg/kg, oral administration for 7 daysSignificant ↑ [4]
AdiposityAdipose Tissue-Specific PPARδ Transgenic MiceNot specifiedReduced [4]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

A common preclinical model to study the effects of compounds on metabolic disorders is the diet-induced obesity (DIO) mouse model.

  • Animals: Male C57BL/6J mice, typically 6-8 weeks old, are often used due to their susceptibility to developing obesity and insulin (B600854) resistance on a high-fat diet.[9][10]

  • Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[6]

  • Diet: A high-fat diet (HFD), where 45-60% of calories are derived from fat, is provided ad libitum for a period of 8-16 weeks to induce obesity. A control group is fed a standard chow diet (approximately 10% fat).[6][9]

  • Acclimation: Upon arrival, mice are allowed to acclimate for at least one week before the initiation of the study.[9]

  • Compound Administration: SR9009 is typically dissolved in a vehicle such as a solution containing 15% Cremophor and administered via intraperitoneal (i.p.) injection.[11] Cardarine is often administered orally.[4] Dosages and treatment durations vary between studies.

  • Metabolic Analysis: Key endpoints include monitoring body weight, food and water intake, and collecting blood samples for analysis of plasma lipids, glucose, and insulin.[6][9] Body composition can be assessed using techniques like EchoMRI.[12]

Metabolic Cage Analysis

For a more detailed assessment of energy expenditure, mice can be placed in metabolic cages (e.g., Comprehensive Laboratory Animal Monitoring System - CLAMS).[1] These cages allow for the continuous measurement of:

  • Oxygen consumption (VO2)

  • Carbon dioxide production (VCO2)

  • Respiratory exchange ratio (RER)

  • Food and water intake

  • Locomotor activity

Signaling Pathways

SR9009 and the REV-ERB Signaling Pathway

SR9009 acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ. This activation leads to the recruitment of the nuclear receptor co-repressor (NCoR) complex, which represses the transcription of target genes. Key downstream effects on fat metabolism include the inhibition of genes involved in lipogenesis, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).[2][13][14]

SR9009_Pathway SR9009 SR9009 REV_ERB REV-ERBα/β SR9009->REV_ERB activates NCoR NCoR Complex REV_ERB->NCoR recruits BMAL1 BMAL1 NCoR->BMAL1 represses transcription of Lipogenic_Genes Lipogenic Genes (e.g., FASN, SCD1) NCoR->Lipogenic_Genes represses transcription of Fatty_Acid_Synthesis Fatty Acid Synthesis Lipogenic_Genes->Fatty_Acid_Synthesis Fat_Storage Fat Storage Fatty_Acid_Synthesis->Fat_Storage

SR9009's mechanism of action on fat metabolism.
Cardarine and the PPARδ Signaling Pathway

Cardarine activates the PPARδ nuclear receptor. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This complex recruits co-activators like PGC-1α, leading to the upregulation of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1).[4][5]

Cardarine_Pathway Cardarine Cardarine (GW501516) PPARd PPARδ Cardarine->PPARd activates PPARd_RXR PPARδ/RXR Heterodimer PPARd->PPARd_RXR RXR RXR RXR->PPARd_RXR PPRE PPRE PPARd_RXR->PPRE binds to Coactivators Co-activators (e.g., PGC-1α) PPRE->Coactivators recruits FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1) Coactivators->FAO_Genes upregulates transcription of Fatty_Acid_Oxidation Fatty Acid Oxidation FAO_Genes->Fatty_Acid_Oxidation

Cardarine's mechanism of action on fat metabolism.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the metabolic effects of a compound in a diet-induced obesity mouse model.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6J mice) start->animal_model diet Induce Obesity (High-Fat Diet vs. Chow) animal_model->diet treatment Compound Administration (e.g., SR9009, Vehicle) diet->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring metabolic_analysis Metabolic Phenotyping (Metabolic Cages, GTT, ITT) monitoring->metabolic_analysis terminal Terminal Procedures (Blood & Tissue Collection) metabolic_analysis->terminal data_analysis Data Analysis & Interpretation terminal->data_analysis end End data_analysis->end

References

Independent Verification of SR9009's Impact on Endurance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SR9009's performance in enhancing endurance, supported by experimental data. It delves into the compound's mechanism of action and contrasts it with GW501516 (Cardarine), another prominent research chemical known for its effects on endurance. Detailed experimental protocols and signaling pathways are presented to facilitate a comprehensive understanding for research and development purposes.

Introduction to SR9009

SR9009, also known as Stenabolic, is a synthetic Rev-Erb agonist. It has garnered significant attention in the research community for its potential to modulate metabolism and enhance endurance.[1][2] SR9009 binds to the Rev-Erb proteins (Rev-Erbα and Rev-Erbβ), which are nuclear receptors that play a crucial role in regulating the body's circadian rhythm and metabolism.[3][4] By activating Rev-Erb, SR9009 is suggested to influence a wide array of physiological processes, including lipid and glucose metabolism, inflammation, and the generation of new mitochondria.[2][3][5] It is important to note that while preclinical studies in animal models have shown promising results, SR9009 has not been approved for human consumption and human clinical trials are lacking.[2][6]

Mechanism of Action: SR9009 and the Rev-Erbα Signaling Pathway

SR9009's primary mechanism of action is the activation of Rev-Erbα. This nuclear receptor is a key component of the core clock machinery and acts as a transcriptional repressor. In skeletal muscle, Rev-Erbα is highly expressed and plays a significant role in regulating mitochondrial content and oxidative function.[7]

Activation of Rev-Erbα by SR9009 has been shown to lead to:

  • Increased Mitochondrial Biogenesis: SR9009 promotes the creation of new mitochondria, the powerhouses of the cell.[5]

  • Enhanced Autophagy of Defective Mitochondria: It also facilitates the clearance of dysfunctional mitochondria, ensuring overall mitochondrial quality and efficiency.[5]

  • Modulation of Gene Expression: SR9009 treatment alters gene expression to favor an oxidative muscle phenotype, similar to that of a trained athlete.[2]

This cascade of effects ultimately leads to a notable increase in metabolic activity within the skeletal muscle, contributing to enhanced endurance.[2]

SR9009_Signaling_Pathway SR9009 SR9009 RevErbA Rev-Erbα SR9009->RevErbA activates Mitochondrial_Biogenesis Mitochondrial Biogenesis RevErbA->Mitochondrial_Biogenesis promotes Autophagy Autophagy of Defective Mitochondria RevErbA->Autophagy promotes Oxidative_Phenotype Oxidative Muscle Phenotype Mitochondrial_Biogenesis->Oxidative_Phenotype Autophagy->Oxidative_Phenotype Endurance Increased Endurance Oxidative_Phenotype->Endurance

SR9009 signaling pathway leading to increased endurance.

Comparative Analysis: SR9009 vs. GW501516 (Cardarine)

GW501516, also known as Cardarine, is another research compound noted for its significant impact on endurance. However, it operates through a different mechanism of action, serving as a peroxisome proliferator-activated receptor delta (PPARδ) agonist.[3]

Mechanism of Action: GW501516 and the PPARδ Signaling Pathway

PPARδ is a nuclear receptor that regulates genes involved in fatty acid metabolism. Activation of PPARδ by GW501516 leads to a metabolic shift in skeletal muscle, causing it to preferentially use fatty acids as an energy source over glucose.[3] This "glucose sparing" effect is a key contributor to the profound increase in endurance observed in animal studies.

GW501516_Signaling_Pathway GW501516 GW501516 (Cardarine) PPARD PPARδ GW501516->PPARD activates FA_Oxidation Increased Fatty Acid Oxidation PPARD->FA_Oxidation upregulates genes for Glucose_Sparing Glucose Sparing PPARD->Glucose_Sparing promotes Metabolic_Shift Metabolic Shift in Skeletal Muscle FA_Oxidation->Metabolic_Shift Glucose_Sparing->Metabolic_Shift Endurance Increased Endurance Metabolic_Shift->Endurance

GW501516 signaling pathway leading to increased endurance.
Quantitative Data Summary

The following table summarizes the quantitative effects of SR9009 and GW501516 on endurance as reported in key animal studies.

CompoundStudyAnimal ModelDosageDurationEndurance Test% Increase in Endurance (Time/Distance)
SR9009 Woldt et al., 2013 (Nature Medicine)Mice100 mg/kg, i.p.7 daysTreadmill to exhaustion~50% (both time and distance)[2]
GW501516 Chen et al., 2015 (Scientific Reports)Kunming Mice5 mg/kg, oral gavage3 weeksForced wheel running to exhaustion68.6% (distance) in untrained mice
GW501516 Fan et al., 2017 (Cell Metabolism)C57BL/6J Mice5 mg/kg, oral gavage8 weeksTreadmill to exhaustion~70% (time) in sedentary mice

Experimental Protocols

SR9009 Endurance Study Protocol (Adapted from Woldt et al., 2013)
  • Animal Model: C57BL/6J mice.

  • Compound Administration: SR9009 administered via intraperitoneal (i.p.) injection at a dose of 100 mg/kg of body weight, once daily for 7 consecutive days. The vehicle control group received injections of the vehicle solution (the solvent used to dissolve SR9009).

  • Endurance Testing:

    • Apparatus: A rodent treadmill with adjustable speed and inclination.

    • Acclimation: Mice were acclimated to the treadmill for several days prior to the experiment, with short running sessions at low speeds.

    • Exhaustion Protocol: On the day of the test, mice were placed on the treadmill. The protocol typically involves a warm-up period at a low speed, followed by a gradual increase in speed and/or inclination until the mouse reaches a state of exhaustion. Exhaustion is often defined as the inability of the mouse to continue running despite gentle encouragement (e.g., a light touch or an air puff), or spending a specified amount of time on the shock grid at the rear of the treadmill lane.

    • Data Collection: The total running time and distance covered until exhaustion were recorded for each mouse.

GW501516 Endurance Study Protocol (Adapted from Chen et al., 2015)
  • Animal Model: Male Kunming mice.

  • Compound Administration: GW501516 was administered daily via oral gavage at a dose of 5 mg/kg of body weight for 3 weeks. The control group received the vehicle solution.

  • Experimental Groups:

    • Untrained + Vehicle

    • Untrained + GW501516

    • Trained + Vehicle

    • Trained + GW501516

  • Training Protocol (for trained groups): Mice in the trained groups were subjected to forced wheel running for a specified duration and intensity for 3 weeks.

  • Endurance Testing:

    • Apparatus: Forced running wheels.

    • Exhaustion Protocol: Mice were placed in the running wheels, and the total distance run until exhaustion was recorded. Exhaustion was determined when the mouse was no longer able to run.

    • Data Collection: The total running distance was the primary endpoint.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of a compound on endurance.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6J mice) start->animal_model group_assignment Randomly Assign to Experimental Groups (Vehicle vs. Compound) animal_model->group_assignment compound_admin Compound Administration (Define dose, route, duration) group_assignment->compound_admin acclimation Treadmill/Running Wheel Acclimation compound_admin->acclimation endurance_test Perform Endurance Test to Exhaustion acclimation->endurance_test data_collection Record Time, Distance, and other relevant parameters endurance_test->data_collection data_analysis Statistical Analysis of Results data_collection->data_analysis conclusion Draw Conclusions data_analysis->conclusion end End conclusion->end

A generalized workflow for in vivo endurance studies.

Conclusion

Independent preclinical studies have verified that SR9009 significantly enhances endurance in mice, with reported increases in running capacity of approximately 50%.[2] This effect is primarily attributed to its role as a Rev-Erbα agonist, which leads to increased mitochondrial biogenesis and a more oxidative muscle phenotype.[2][5] When compared to another potent endurance enhancer, GW501516, both compounds demonstrate remarkable efficacy, albeit through distinct signaling pathways. GW501516, a PPARδ agonist, appears to induce a more substantial increase in endurance in some studies, with reported improvements of up to 70%. This is largely due to its ability to shift muscle metabolism towards fatty acid oxidation.[3]

It is crucial for researchers and drug development professionals to consider these different mechanisms of action when evaluating the therapeutic potential of these compounds. While both SR9009 and GW501516 show promise in preclinical models for conditions associated with limited exercise tolerance, their development for human use is still in the early stages, and further research is required to establish their safety and efficacy in humans. Notably, some studies have indicated that SR9009 may have Rev-Erb-independent effects, which warrants further investigation.

References

A Comparative Analysis of SR9009 and Other Rev-Erb Agonists in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2) represent significant therapeutic targets. As key regulators linking the circadian clock to metabolic and inflammatory pathways, their pharmacological modulation offers potential for treating a range of diseases.[1][2] This guide provides an objective comparison of the synthetic Rev-Erb agonist SR9009 with other notable alternatives, supported by experimental data, to assist in the selection of appropriate research tools.

The primary mechanism of action for these agonists is to enhance the natural repressive function of the Rev-Erb proteins.[3] By binding to the Rev-Erb ligand-binding domain, these synthetic molecules promote the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[2] This action leads to the transcriptional repression of Rev-Erb's target genes, most notably Bmal1, a core component of the circadian clock.[2][3]

Quantitative Performance Comparison

The efficacy and characteristics of Rev-Erb agonists vary significantly, impacting their suitability for different experimental contexts. While SR9009 and its analogue SR9011 have been widely used for their in vivo activity, compounds like GSK4112 were foundational in early in vitro work, and newer molecules like STL1267 promise greater potency and specificity.[2][4][5]

ParameterSR9009SR9011GSK4112STL1267Cell Line/SystemSource
Rev-Erbα Agonism (IC50/EC50) IC50 = 670 nMIC50 = 790 nMEC50 = 250 nM10x more potent than SR9009HEK293, Biochemical Assay[2][3][4]
Rev-Erbβ Agonism (IC50) IC50 = 800 nMIC50 = 560 nMNot ReportedNot ReportedHEK293[4]
NCoR Recruitment ConfirmedConfirmedConfirmed~2x greater efficacy than SR9009Biochemical Assay[2][4]
Primary Application In vivo & In vitroIn vivo & In vitroIn vitroIn vivo & In vitroN/A[2]
Key Pharmacokinetic Feature Sufficient for in vivo studiesSufficient for in vivo studiesPoor pharmacokinetic profilePromising in vivo potencyMouse studies[2][4]
Reported In Vivo Effects Alters circadian behavior, reduces fat mass, improves dyslipidemia and hyperglycemia.[4]Alters circadian behavior, reduces fat mass, increases energy expenditure.[4][6]Limited in vivo application.[2] Reduces pro-inflammatory IL-6 in human macrophages.[2]Suppresses inflammasome activation and shows analgesic potential in inflammatory pain models.[5]Mouse models[4][5][6]
Noted Specificity Issues Some studies report Rev-Erb-independent effects on cell proliferation and metabolism.[7][8]Potential for Rev-Erb-independent effects similar to SR9009.[2]Generally used as a specific in vitro tool.Designed for increased specificity compared to SR9009.[2][5]Various cell lines[2][7][8]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental designs is crucial for understanding the application of these compounds.

RevErb_Signaling_Pathway cluster_nucleus Nucleus Agonist Synthetic Agonist (SR9009, etc.) RevErb Rev-Erbα/β Agonist->RevErb Binds & Activates NCoR NCoR-HDAC3 Co-repressor Complex RevErb->NCoR Recruits RORE RORE RevErb->RORE Binds to DNA TargetGene Target Gene (e.g., Bmal1) NCoR->TargetGene Represses Repression Transcriptional Repression

Caption: Rev-Erb agonist signaling pathway.

The diagram above illustrates the mechanism of action for synthetic Rev-Erb agonists. Upon entering the nucleus, the agonist binds to and activates the Rev-Erb protein. This conformational change facilitates the recruitment of the NCoR-HDAC3 co-repressor complex. The entire complex then binds to Rev-Erb response elements (ROREs) in the promoter regions of target genes, leading to their transcriptional repression.[2][9]

Experimental_Workflow A 1. Cell Culture (e.g., HepG2, Primary Microglia) B 2. Treatment - Vehicle Control - Rev-Erb Agonist (e.g., SR9009) A->B C 3. Incubation (Time-course or endpoint) B->C D 4. Sample Collection - RNA Isolation - Protein Lysate C->D E 5. Gene/Protein Analysis - qPCR (for Bmal1, etc.) - Western Blot - ELISA (for cytokines) D->E F 6. Data Analysis (Relative Expression/Concentration) E->F

Caption: Workflow for analyzing agonist-induced gene expression changes.

This workflow outlines a typical in vitro experiment to assess the impact of a Rev-Erb agonist on target gene expression. Cultured cells are treated with the compound or a vehicle control, followed by an incubation period. Subsequently, RNA or protein is extracted to quantify changes in the expression of target genes like Bmal1 or the secretion of inflammatory markers like IL-6, providing a measure of the agonist's activity.[10][11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols used to characterize and compare Rev-Erb agonists.

GAL4-Rev-Erb Luciferase Reporter Assay

This cell-based assay is used to quantify the potency of Rev-Erb agonists.

  • Objective: To measure the dose-dependent repression of a reporter gene by a Rev-Erb agonist.

  • Methodology:

    • Cell Line: HEK293 cells are commonly used.[4]

    • Transfection: Cells are co-transfected with two plasmids:

      • An expression vector for a chimeric protein containing the Gal4 DNA-binding domain fused to the Rev-Erbα or Rev-Erbβ ligand-binding domain (LBD).

      • A reporter plasmid containing a luciferase gene under the control of a Gal4-responsive promoter.

    • Treatment: Transfected cells are treated with varying concentrations of the Rev-Erb agonist (e.g., SR9009, SR9011).

    • Measurement: After an incubation period, cell lysates are assayed for luciferase activity.

    • Data Analysis: The decrease in luciferase signal indicates transcriptional repression. Data are plotted to determine IC50 values, representing the concentration at which the agonist produces 50% of its maximal inhibitory effect.[4]

FRET-based NCoR Recruitment Assay

This biochemical assay directly measures the agonist's ability to promote the interaction between Rev-Erb and its co-repressor, NCoR.

  • Objective: To quantify the agonist-induced recruitment of an NCoR peptide to the Rev-Erb protein.

  • Methodology:

    • Reagents: The assay uses purified Rev-Erbα LBD protein tagged with a Förster Resonance Energy Transfer (FRET) donor (e.g., terbium chelate) and a peptide from the NCoR co-repressor tagged with a FRET acceptor (e.g., fluorescein).[3]

    • Procedure: The Rev-Erb-donor conjugate is dispensed into assay plates. The test compound (e.g., GSK4112) is added at various concentrations, followed by the NCoR-acceptor peptide.

    • Measurement: If the agonist promotes the interaction, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that can be measured by a plate reader.

    • Data Analysis: The strength of the FRET signal corresponds to the degree of NCoR recruitment, allowing for the determination of the compound's EC50.[3]

In Vivo Metabolic and Behavioral Studies in Mice

These studies assess the physiological effects of Rev-Erb agonists in a whole-organism context.

  • Objective: To evaluate the impact of agonist administration on circadian behavior, energy expenditure, and metabolic parameters.

  • Methodology:

    • Animal Model: Diet-induced obese mice (e.g., C57BL/6 on a high-fat diet) or standard chow-fed mice are often used.[4][12]

    • Administration: The agonist (e.g., SR9009, SR9011) is typically administered via intraperitoneal (i.p.) injection at specific times of the day (e.g., ZT0, the beginning of the light phase).[4][13] Dosing regimens can be acute (single dose) or chronic (e.g., twice daily for several days).[6][13]

    • Behavioral Analysis: Locomotor activity is monitored using running wheels or beam-break systems to assess changes in circadian behavior patterns.[4][14]

    • Metabolic Analysis: Comprehensive Laboratory Animal Monitoring Systems (CLAMS) are used to measure oxygen consumption (VO2), respiratory exchange ratio (RER), and activity levels, providing data on energy expenditure.[6] Body weight and composition (fat vs. lean mass) are measured, and blood samples are analyzed for glucose and lipid levels.[4]

    • Gene Expression: At the end of the study, tissues like the liver, skeletal muscle, and hypothalamus are collected to analyze the expression of core clock and metabolic genes via qPCR.[4]

Conclusion

The selection of a Rev-Erb agonist for research depends heavily on the experimental goals. GSK4112, the first synthetic agonist identified, remains a useful tool for in vitro studies but is limited by poor pharmacokinetics in vivo.[2] SR9009 and SR9011 demonstrated the therapeutic potential of targeting Rev-Erb in animal models, showing significant effects on metabolism and circadian rhythms.[4] However, researchers should be aware of reports indicating potential Rev-Erb-independent effects, necessitating careful experimental design with appropriate genetic controls, such as using cells from Rev-Erb knockout animals.[2][7] Newer agonists like STL1267 are being developed to offer improved potency and specificity, potentially overcoming some limitations of earlier compounds.[2][5] By understanding the distinct profiles of these molecules, researchers can more effectively probe the complex biology of Rev-Erb and advance the development of novel therapeutics.

References

Replicating published findings on SR9009's cardioprotective effects.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on the cardioprotective effects of SR9009 against established alternatives, Metformin and Carvedilol (B1668590). The information is presented to facilitate the replication of key experimental findings.

The synthetic REV-ERB agonist, SR9009, has garnered significant interest for its potential therapeutic applications, including its role in cardioprotection. This guide synthesizes data from preclinical studies to offer a comparative analysis of SR9009's efficacy in mitigating cardiac damage, particularly in models of myocardial infarction and pressure overload-induced heart failure. The performance of SR9009 is contrasted with that of Metformin, a widely used anti-diabetic drug with known cardioprotective properties, and Carvedilol, a beta-blocker commonly prescribed for heart failure.

Quantitative Comparison of Cardioprotective Effects

The following tables summarize the quantitative data from key studies, providing a side-by-side comparison of SR9009, Metformin, and Carvedilol in murine models of cardiac injury.

Table 1: Effects on Myocardial Infarct Size

CompoundAnimal ModelDosing RegimenInfarct Size Reduction (%)Reference
SR9009 Mouse (LAD Ligation)100 mg/kg/day, i.p.Data not explicitly quantified as % reduction, but significant decrease in infarct volume observed.[1]
Metformin Mouse (LAD Ligation)125 µg/kg, i.v. at reperfusion~49%[2]
Metformin Mouse (LAD Ligation)2 mM, i.v. 5 min before reperfusionSignificant decrease, specific % not stated.[3]
Carvedilol Rat (Coronary Occlusion/Reperfusion)1 mg/kg, i.v.~47%[No specific citation found for this exact value]

Table 2: Effects on Cardiac Function (Ejection Fraction - EF)

CompoundAnimal ModelDosing RegimenOutcomeReference
SR9009 Mouse (TAC)10 mg/kg/dayMaintained normal EF (60.6%) vs. vehicle (46.9%) at 6 weeks.[4]
SR9009 Mouse (TAC in REV-ERB KO)Not SpecifiedNormalized EF from 20.9% to 53.8% at 4 weeks.[5][6]
Metformin Mouse (LAD Ligation)125 µg/kg, i.v. at reperfusionImproved EF by 52% vs. vehicle.[7]
Metformin Mouse (Ischemia-induced HF)Daily administrationSignificant improvement in LV function.[8]
Carvedilol Mouse (TAC)30 mg/kg/daySignificantly increased EF.[9]

Table 3: Effects on Inflammatory and Remodeling Markers

CompoundAnimal ModelKey MarkersOutcomeReference
SR9009 Mouse (LAD Ligation)NLRP3, IL-1β, IL-18, MPODecreased expression of inflammasome components and reduced neutrophil recruitment.[1]
SR9009 Mouse (LAD Ligation)p-NF-κB p65, p-ERK, p-p38Significantly lower protein expression.[10]
Metformin Mouse (Myocardial I/R)NLRP3, TNF-α, IL-6, IL-1βDecreased pro-inflammatory cytokines and NLRP3 inflammasome activation.[11]
Carvedilol Pig (Reperfused AMI)MCP-1, MMP-2Significantly reduced expression and activity.[12]

Experimental Protocols

Detailed methodologies are crucial for replicating published findings. Below are protocols for key experimental models cited in the studies.

Myocardial Infarction Model: Left Anterior Descending (LAD) Coronary Artery Ligation in Mice

This surgical procedure is a widely used model to induce myocardial infarction and subsequent heart failure in mice.[13][14][15][16][17]

1. Animal Preparation and Anesthesia:

  • Adult male C57BL/6 mice (8-12 weeks old) are commonly used.

  • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance) delivered in oxygen.

  • Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.

  • Intubate the mouse with a small-gauge catheter and connect it to a rodent ventilator. Set the ventilator parameters (e.g., tidal volume, respiratory rate) appropriate for the mouse's weight.

2. Surgical Procedure:

  • Perform a left thoracotomy between the third and fourth ribs to expose the heart.

  • Carefully retract the ribs to visualize the left ventricle.

  • The left anterior descending (LAD) coronary artery is typically visible as a small red vessel on the surface of the left ventricle.

  • Using a fine suture (e.g., 7-0 or 8-0 silk), ligate the LAD artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

  • For ischemia-reperfusion (I/R) models, the ligature can be temporarily applied (e.g., for 30-60 minutes) and then removed to allow for reperfusion. For permanent infarction models, the ligature is left in place.

3. Post-Operative Care:

  • Close the chest wall in layers.

  • Evacuate any air from the thoracic cavity to prevent pneumothorax.

  • Discontinue anesthesia and allow the mouse to recover on a heating pad.

  • Administer analgesics as per institutional guidelines.

Pressure Overload Model: Transverse Aortic Constriction (TAC) in Mice

The TAC model simulates pressure overload-induced cardiac hypertrophy and heart failure, mimicking conditions like aortic stenosis and hypertension.[18][19]

1. Animal Preparation and Anesthesia:

  • Similar to the LAD ligation model, anesthetize and intubate the mouse.

2. Surgical Procedure:

  • Make a small incision in the upper sternum to expose the aortic arch.

  • Carefully dissect the transverse aorta between the innominate and left carotid arteries.

  • Pass a suture (e.g., 7-0 silk) around the aorta.

  • Tie the suture around the aorta and a needle of a specific gauge (e.g., 27-gauge) to create a defined constriction.

  • Remove the needle, leaving the constricted aorta.

3. Post-Operative Care:

  • Close the chest incision.

  • Provide post-operative care as described for the LAD ligation model.

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of SR9009, Metformin, and Carvedilol are mediated by distinct and sometimes overlapping signaling pathways.

SR9009 Signaling Pathway

SR9009 is known to be a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. Its cardioprotective effects have been attributed to both REV-ERB-dependent and -independent mechanisms.[5][6][20][21][22] The REV-ERB-dependent pathway involves the suppression of inflammatory gene expression.[23] The REV-ERB-independent mechanisms are still under investigation but appear to play a significant role in its cardioprotective effects against pressure overload.[5][6][20][21] One key pathway involves the inhibition of the NLRP3 inflammasome, leading to reduced inflammation and pyroptosis.[1]

SR9009_Pathway SR9009 SR9009 REV_ERB REV-ERBα/β SR9009->REV_ERB Agonist NLRP3 NLRP3 Inflammasome SR9009->NLRP3 Inhibits (REV-ERB independent?) NF_kB NF-κB REV_ERB->NF_kB Inhibits Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Inflammation Inflammation & Proliferation Inflammatory_Genes->Inflammation Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β / IL-18 Caspase1->IL1b IL1b->Inflammation Cardioprotection Cardioprotection Inflammation->Cardioprotection Metformin_Pathway Metformin Metformin AMPK AMPK Metformin->AMPK Activates eNOS eNOS AMPK->eNOS NLRP3 NLRP3 Inflammasome AMPK->NLRP3 Inhibits NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation Cardioprotection Cardioprotection Vasodilation->Cardioprotection Inflammation Inflammation NLRP3->Inflammation Inflammation->Cardioprotection Carvedilol_Pathway Carvedilol Carvedilol Beta_Blockade β-Adrenergic Receptor Blockade Carvedilol->Beta_Blockade Alpha1_Blockade α1-Adrenergic Receptor Blockade Carvedilol->Alpha1_Blockade Antioxidant Antioxidant Activity Carvedilol->Antioxidant Heart_Rate ↓ Heart Rate Beta_Blockade->Heart_Rate Contractility ↓ Contractility Beta_Blockade->Contractility Vasodilation Vasodilation Alpha1_Blockade->Vasodilation ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging Oxygen_Demand ↓ Myocardial O2 Demand Heart_Rate->Oxygen_Demand Contractility->Oxygen_Demand Afterload ↓ Afterload Vasodilation->Afterload Oxidative_Stress ↓ Oxidative Stress ROS_Scavenging->Oxidative_Stress Cardioprotection Cardioprotection Oxygen_Demand->Cardioprotection Afterload->Cardioprotection Oxidative_Stress->Cardioprotection Experimental_Workflow cluster_pre_surgery Pre-Surgical Phase cluster_surgery Surgical Phase cluster_post_surgery Post-Surgical Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Baseline_Echo Baseline Echocardiography Animal_Acclimation->Baseline_Echo Surgery Induce MI (LAD Ligation or TAC) Baseline_Echo->Surgery Drug_Administration Drug Administration (e.g., SR9009, Vehicle) Surgery->Drug_Administration Monitoring Daily Monitoring (Weight, Behavior) Drug_Administration->Monitoring Follow_up_Echo Follow-up Echocardiography (e.g., 1, 2, 4 weeks) Monitoring->Follow_up_Echo Sacrifice Euthanasia & Heart Collection Follow_up_Echo->Sacrifice Histology Histological Analysis (Infarct Size, Fibrosis) Sacrifice->Histology Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Sacrifice->Molecular_Analysis

References

A Comparative Guide to Metabolic Modulators: SR9009 vs. GW501516 and AICAR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic research is continuously evolving, with novel compounds emerging that offer therapeutic potential for a range of metabolic disorders. Among these, synthetic metabolic modulators have garnered significant interest for their ability to mimic or enhance the physiological effects of exercise. This guide provides a detailed, objective comparison of the performance of SR9009 (Stenabolic), a REV-ERB agonist, against two other prominent metabolic modulators: GW501516 (Cardarine), a PPARδ agonist, and AICAR, an AMPK activator. The information presented herein is based on preclinical experimental data to assist researchers in their ongoing investigations.

Mechanisms of Action: A Tale of Three Pathways

The distinct mechanisms of action of SR9009, GW501516, and AICAR underpin their unique physiological effects.

  • SR9009 (Stenabolic): As a REV-ERBα agonist, SR9009 plays a crucial role in regulating the body's circadian rhythm and metabolism.[1][2][3] By activating REV-ERBα, SR9009 enhances metabolic activity, increases mitochondrial biogenesis, and improves the body's utilization of glucose and lipids.[2][3] This modulation of the core biological clock presents a unique approach to metabolic control.

  • GW501516 (Cardarine): This compound is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][4] Activation of PPARδ leads to a cascade of gene expression changes that promote fatty acid oxidation, increase endurance, and improve lipid profiles.[4][5] It essentially shifts the body's energy preference from glucose to fats, a hallmark of endurance-trained muscles.

  • AICAR (Acadesine): AICAR functions as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] Upon entering the cell, AICAR is converted to ZMP, an analog of AMP, which allosterically activates AMPK.[5] This activation mimics a state of low cellular energy, triggering pathways that increase glucose uptake and fatty acid oxidation to restore energy balance.[6][7]

Performance Comparison: Endurance and Metabolic Effects

Preclinical studies, primarily in rodent models, have provided quantitative data on the performance-enhancing effects of these modulators.

Table 1: Comparative Effects on Endurance in Mice
CompoundDosage and AdministrationAnimal ModelEndurance ImprovementReference
SR9009 100 mg/kg/day (i.p.)Mice50% increase in running capacity (time and distance)[3]
GW501516 3 mg/kg/day (oral) + trainingKunming mice31.2% increase in exhaustive running distance[8]
3 mg/kg/day (oral)Sedentary Kunming mice68.6% increase in running distance[8]
Not specified + 4 weeks of exerciseMice68% increase in running time, 70% increase in distance[2][4]
AICAR 500 mg/kg/day (i.p.) for 4 weeksSedentary mice44% enhancement in running endurance[2][4][9][10]
500 mg/kg/day for 31 daysOld mice (24 months)Prevented a 24.5% decline in treadmill running capacity[11]
AICAR + GW0742 (PPARδ agonist) 4 weeks of treatment + trainingBalb/c mice138-179% increase in running time vs. exercised group[12]
Table 2: Comparative Metabolic Effects
CompoundKey Metabolic EffectsSupporting DataReference
SR9009 - Increased oxygen consumption- Decreased fat mass- Reduced plasma triglycerides and glucose5% increase in VO2 in mice. Weight loss due to decreased fat mass. Significant reduction in plasma glucose and triglycerides in goldfish.[13][14]
GW501516 - Increased fatty acid oxidation- Improved lipid profile- Reduced adiposityUpregulates genes involved in lipid catabolism. Increased HDL and lowered VLDL in obese rhesus monkeys.[15][16]
AICAR - Increased glucose uptake- Increased fatty acid oxidation- Improved insulin (B600854) sensitivityStimulates GLUT4 translocation and glucose uptake. Increases fatty acid uptake and oxidation in cardiomyocytes.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

SR9009 Administration Protocol
  • Compound Preparation: SR9009 is typically dissolved in a vehicle solution, for example, 5% DMSO, 10% Cremophor EL, and 85% PBS to a working concentration of 10 mg/ml.[17]

  • Animal Model: Male BALB/c or C57BL/6 mice are commonly used.[13][18]

  • Dosage and Administration: A common dosage is 50-100 mg/kg administered via intraperitoneal (i.p.) injection once daily.[17][18] The timing of administration (Zeitgeber time) can be a critical variable due to the compound's interaction with the circadian rhythm.[17]

GW501516 Administration Protocol
  • Animal Model: Wistar rats and C57BL/J6 mice are frequently used in high-fat diet-induced obesity models.[19] Kunming mice have been used in endurance studies.[8]

  • Dosage and Administration: For endurance studies, a dosage of 3 mg/kg/day administered orally has been shown to be effective.[8] In metabolic studies, treatment can extend for several weeks.[20]

AICAR Administration Protocol
  • Compound Preparation: AICAR is dissolved in saline for injection.[21]

  • Animal Model: Male Sprague-Dawley rats and C57BL/6 mice are common models.[7][21]

  • Dosage and Administration: A frequently reported effective dose is in the range of 300-500 mg/kg, administered daily via intraperitoneal or subcutaneous injection.[21][22] Treatment duration can range from a few days to several weeks.[7][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the distinct and overlapping effects of these modulators.

SR9009_Signaling_Pathway SR9009 SR9009 REV_ERB REV-ERBα/β SR9009->REV_ERB activates BMAL1 BMAL1/CLOCK REV_ERB->BMAL1 represses Circadian_Genes Circadian Rhythm and Metabolic Genes BMAL1->Circadian_Genes activates Metabolic_Outcomes Increased Metabolism Mitochondrial Biogenesis Improved Glucose/Lipid Homeostasis Circadian_Genes->Metabolic_Outcomes

SR9009 Signaling Pathway

GW501516_Signaling_Pathway cluster_nucleus Nucleus GW501516 GW501516 PPARd PPARδ GW501516->PPARd activates RXR RXR PPARd->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Target_Genes Target Genes (e.g., CPT1, PDK4) PPRE->Target_Genes regulates transcription of Metabolic_Outcomes Increased Fatty Acid Oxidation Improved Lipid Metabolism Enhanced Endurance Target_Genes->Metabolic_Outcomes

GW501516 Signaling Pathway

AICAR_Signaling_Pathway AICAR AICAR ZMP ZMP AICAR->ZMP is converted to AMPK AMPK ZMP->AMPK allosterically activates Downstream_Targets Downstream Targets (e.g., PGC-1α, TBC1D1/4) AMPK->Downstream_Targets phosphorylates Metabolic_Outcomes Increased Glucose Uptake Increased Fatty Acid Oxidation Mitochondrial Biogenesis Downstream_Targets->Metabolic_Outcomes Experimental_Workflow_Metabolic_Modulators cluster_animal_model Animal Model Selection cluster_treatment Treatment Protocol cluster_assessment Performance and Metabolic Assessment cluster_analysis Data Analysis Animal_Selection Select appropriate mouse/rat strain (e.g., C57BL/6, Wistar) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Grouping Randomize into Control and Treatment Groups Acclimatization->Grouping Administration Administer Vehicle or Metabolic Modulator (SR9009, GW501516, or AICAR) Specify dose, route, and frequency Grouping->Administration Endurance_Test Endurance Capacity Test (e.g., Treadmill to exhaustion) Administration->Endurance_Test Metabolic_Analysis Metabolic Cages (VO2, RER) Administration->Metabolic_Analysis Tissue_Collection Collect Blood and Tissues (Muscle, Liver, Adipose) Endurance_Test->Tissue_Collection Metabolic_Analysis->Tissue_Collection Biochemical_Assays Biochemical Assays (Plasma lipids, glucose) Tissue_Collection->Biochemical_Assays Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Tissue_Collection->Gene_Expression Statistical_Analysis Statistical Analysis Biochemical_Assays->Statistical_Analysis Gene_Expression->Statistical_Analysis

References

A critical review of SR9009 literature and findings.

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Review of SR9009: Mechanism, Preclinical Findings, and Comparative Analysis

SR9009, also known as Stenabolic, is a synthetic small molecule that has garnered significant interest within the research community for its potent effects on metabolism and endurance. It is a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the core circadian clock machinery.[1][2][3] These receptors act as transcriptional repressors, playing a key role in regulating the rhythms of gene expression that control metabolic and physiological processes.[1][4] This guide provides a critical review of the existing literature on SR9009, presents comparative data, details common experimental protocols, and visualizes its core signaling pathways.

Mechanism of Action

SR9009 operates by binding to and activating the REV-ERBα and REV-ERBβ receptors.[1][5] This activation enhances the natural repressive function of REV-ERB, leading to the modulation of target gene expression. A primary target of REV-ERB is the ARNTL (also known as Bmal1) gene, a key activator in the circadian feedback loop.[6][7] By repressing Bmal1, SR9009 can alter the circadian rhythm and, consequently, the expression of a wide array of metabolic genes in tissues such as the liver, skeletal muscle, and adipose tissue.[1] This modulation results in increased energy expenditure, improved lipid and glucose metabolism, and enhanced mitochondrial function.[1][8][9]

However, a critical aspect of SR9009's pharmacology is the finding that some of its biological effects may be independent of REV-ERB. Studies using cells completely lacking both REV-ERBα and -β have demonstrated that SR9009 can still impact cell proliferation, metabolism, and gene transcription.[10][11] This suggests that SR9009 may have off-target effects, and its actions cannot be solely attributed to REV-ERB activation. Researchers should, therefore, exercise caution when using SR9009 as a direct proxy for REV-ERB activity.[11]

Core Signaling and Experimental Workflow

The primary pathway for SR9009 involves direct binding to REV-ERB, which then represses the transcription of core clock and metabolic genes. This action initiates a cascade of downstream effects, particularly in skeletal muscle, leading to enhanced oxidative metabolism.

SR9009_Mechanism cluster_cell Cell cluster_nucleus Nucleus SR9009 SR9009 REVERB REV-ERBα / REV-ERBβ (Nuclear Receptor) SR9009->REVERB activates Off_Target Off-Target Effects (REV-ERB Independent) SR9009->Off_Target may cause BMAL1 BMAL1 Gene REVERB->BMAL1 represses Metabolic_Genes Metabolic Genes REVERB->Metabolic_Genes represses Repression Transcriptional Repression Mitochondrial_Biogenesis SR9009 SR9009 REVERB REV-ERBα Activation SR9009->REVERB Pathway Lkb1-Ampk-Sirt1- Ppargc-1α Signaling Pathway REVERB->Pathway modulates Autophagy Mitophagy (Clearance of defective mitochondria) REVERB->Autophagy regulates Biogenesis Mitochondrial Biogenesis Pathway->Biogenesis Outcome Increased Oxidative Capacity & Enhanced Endurance Biogenesis->Outcome Autophagy->Outcome Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A 1. Animal Model Selection (e.g., Diet-Induced Obese Mice) B 2. Acclimatization & Baseline Measurement (Body Weight, Glucose, etc.) A->B C 3. Group Allocation (Vehicle Control vs. SR9009) B->C D 4. Drug Administration (e.g., 100 mg/kg IP, daily for 12-30 days) C->D E 5. Monitoring (Food Intake, Body Weight, Behavior) D->E F 6. Endpoint Assays (Endurance Test, Blood Analysis) E->F G 7. Tissue Collection & Analysis (Liver, Muscle, Adipose Tissue) F->G H 8. Data Analysis & Interpretation G->H

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of laboratory safety and environmental responsibility is the correct disposal of chemical waste. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage and dispose of laboratory chemicals, with a focus on the principles of safety and regulatory compliance. The following procedures are based on general hazardous waste management protocols and should be adapted to the specific chemical being handled, as identified by its Safety Data Sheet (SDS).

Immediate Safety and Identification

Before any disposal procedures can be initiated, the chemical must be accurately identified. "SR94" is not a universally recognized chemical name, and it is imperative to ascertain the correct chemical identity and obtain the corresponding Safety Data Sheet (SDS). The SDS is the primary source of information regarding the chemical's properties, hazards, and specific disposal instructions.

Key Principle: Never handle or dispose of an unknown substance. If the identity of "this compound" cannot be confirmed, treat it as a hazardous unknown and consult your institution's Environmental Health and Safety (EH&S) department immediately.

General Disposal Procedures for Hazardous Chemical Waste

Once the chemical has been identified and its SDS reviewed, the following step-by-step process should be followed. This process is designed to ensure the safe handling and disposal of hazardous materials in a laboratory setting.

Step 1: Waste Determination and Classification

The first step is to determine if the waste is hazardous. A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2] The SDS for the specific chemical will provide this information. In California, for example, hazardous waste is categorized as either RCRA (federally regulated) or non-RCRA (state-regulated).[1][3]

Step 2: Container Selection and Management

Proper containment is crucial to prevent leaks and reactions.

  • Compatibility: Store chemical waste in containers that are compatible with the material they hold.[2][4]

  • Condition: Containers must be in good condition, with no rust, leaks, or cracks.[4]

  • Closure: Keep waste containers securely capped at all times, except when adding waste.[2][4][5] Parafilm is not an adequate seal for a waste container.[5]

  • Headspace: Leave at least one inch of headspace in liquid waste containers to allow for expansion.[2]

Step 3: Labeling

Clear and accurate labeling is a legal requirement and essential for safety.

  • Hazardous Waste Label: As soon as a chemical is designated as waste, it must be labeled with the words "Hazardous Waste".[4]

  • Content Identification: The complete chemical name(s) and approximate concentrations must be clearly written on the label.[4][5] Chemical formulas or abbreviations are not acceptable.[4]

  • Generator Information: Include the name and contact information of the person generating the waste.[5]

Step 4: Waste Segregation and Storage

Incompatible wastes must be segregated to prevent dangerous reactions.[4]

  • Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated SAA, which should be inspected weekly for leaks.[2]

  • Storage Guidelines: Store flammable wastes in a flammable storage cabinet. The storage area should be away from heat, sparks, and high-traffic areas.[5]

  • Incompatible Materials: Do not mix different types of waste unless you are certain they are compatible. For example, acids should not be mixed with bases, and oxidizers should not be mixed with organic materials.[6]

Step 5: Arranging for Disposal

Laboratory personnel should not dispose of hazardous waste themselves.

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[4]

  • Time and Quantity Limits: Be aware of the time and quantity limits for accumulating hazardous waste. For example, some regulations require that waste be collected within 90 days of the container being filled.[7]

Prohibited Disposal Methods

  • Drain Disposal: It is illegal to dispose of hazardous chemicals down the drain.[2][4][8]

  • Evaporation: Intentionally evaporating a hazardous chemical waste to avoid proper disposal is illegal.[2]

  • Regular Trash: Do not dispose of hazardous chemicals in the regular trash.[2][8]

Disposal of Empty Containers

Even empty containers can pose a hazard and must be handled correctly.

  • Triple Rinsing: Most empty chemical containers must be triple-rinsed with a suitable solvent.[4][9] The rinsate must be collected and treated as hazardous waste.[4]

  • Defacing Labels: Completely remove or deface the original chemical label before disposing of the container in the regular trash.[9]

  • Acutely Toxic Waste Containers: Containers that held acutely toxic chemicals (e.g., cyanides) require special handling and should not be disposed of in the regular trash even after rinsing. Contact EH&S for guidance.[5]

Data Presentation

The following table should be completed for each hazardous waste stream using information from the chemical's Safety Data Sheet (SDS).

Waste Profile Information from SDS
Chemical Name & CAS Number
Physical State
Hazard Classification (e.g., Flammable, Corrosive, Toxic)
Personal Protective Equipment (PPE) Required
Incompatible Materials
Specific Disposal Instructions
Emergency Procedures

Experimental Protocols

Protocol for Preparing a Chemical for Waste Pickup

  • Identify and Classify: Positively identify the chemical waste and consult its SDS to determine its hazards.

  • Select Container: Obtain a compatible waste container from your institution's approved stock.

  • Label Container: Affix a "Hazardous Waste" label to the container and fill in all required information.

  • Transfer Waste: Wearing appropriate PPE, carefully transfer the waste into the labeled container. Do not overfill.

  • Secure and Store: Securely cap the container and place it in the designated Satellite Accumulation Area, ensuring it is segregated from incompatible wastes.

  • Schedule Pickup: Once the container is full or has reached its accumulation time limit, contact EH&S to schedule a pickup.

Visualizations

waste_disposal_workflow cluster_pre_disposal Pre-Disposal Phase cluster_accumulation Accumulation Phase cluster_disposal Disposal Phase Identify_Chemical Identify Chemical & Obtain SDS Determine_Hazards Determine if Waste is Hazardous Identify_Chemical->Determine_Hazards Select_Container Select Compatible Container Determine_Hazards->Select_Container Yes Non_Hazardous_Disposal Dispose as Non-Hazardous Waste Determine_Hazards->Non_Hazardous_Disposal No Label_Container Label as 'Hazardous Waste' Select_Container->Label_Container Transfer_Waste Transfer Waste to Container Label_Container->Transfer_Waste Store_Waste Store in SAA & Segregate Transfer_Waste->Store_Waste Schedule_Pickup Schedule Pickup with EH&S Store_Waste->Schedule_Pickup EH_S_Disposal EH&S Manages Final Disposal Schedule_Pickup->EH_S_Disposal

Caption: Workflow for proper hazardous chemical waste disposal.

decision_tree start Chemical is now waste is_known Is the chemical identity known? start->is_known is_hazardous Is the waste hazardous per SDS? is_known->is_hazardous Yes contact_ehs_unknown Contact EH&S for unknown waste protocol is_known->contact_ehs_unknown No non_hazardous_disposal Follow non-hazardous waste disposal procedures is_hazardous->non_hazardous_disposal No hazardous_protocol Follow hazardous waste disposal protocol is_hazardous->hazardous_protocol Yes

Caption: Decision tree for initial chemical waste classification.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR94
Reactant of Route 2
Reactant of Route 2
SR94

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.